3-Methyl-1,8,9-anthracenetriol
描述
Structure
3D Structure
属性
IUPAC Name |
3-methylanthracene-1,8,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKVNQFVAJOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048671 | |
| Record name | Chrysarobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-59-8 | |
| Record name | 3-Methylanthralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysarobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysarobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-HYDROXY CHRYSAROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0433FJV3CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 3-Methyl-1,8,9-anthracenetriol
This guide provides a comprehensive technical overview for the synthesis and purification of 3-Methyl-1,8,9-anthracenetriol, a derivative of the well-known therapeutic agent Dithranol (Anthralin).[1] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a scientifically grounded, hypothetical synthetic route and detailed purification protocols. While a direct, documented synthesis for this specific molecule is not prevalent in existing literature, the methodologies outlined herein are based on established and reliable organic chemistry principles and analogous transformations of similar anthracene derivatives.
Introduction: The Therapeutic Potential of Anthracenetriols
1,8,9-Anthracenetriol, commonly known as Dithranol or Anthralin, is a cornerstone in the topical treatment of psoriasis.[1] Its mechanism of action is believed to involve the inhibition of DNA replication and the modulation of inflammatory pathways by interfering with cellular energy supply in the mitochondria, likely through the generation of free radicals.[1][2] The therapeutic efficacy of Dithranol has prompted interest in the synthesis of its derivatives to potentially enhance its pharmacological profile, improve stability, and reduce side effects. 3-Methyl-1,8,9-anthracenetriol, the subject of this guide, represents a logical next step in this exploration. The introduction of a methyl group at the 3-position may influence the compound's lipophilicity, skin penetration, and metabolic stability, making it a target of significant interest for dermatological drug development.
Proposed Synthetic Pathway: From Chrysophanol to 3-Methyl-1,8,9-anthracenetriol
The most strategic and plausible approach to the synthesis of 3-Methyl-1,8,9-anthracenetriol begins with the readily available and naturally occurring anthraquinone, Chrysophanol (1,8-dihydroxy-3-methylanthraquinone).[3][4][5] This starting material already possesses the required 1,8-dihydroxy and 3-methyl substitution pattern on the anthracene core. The key transformation is the reduction of the central quinone ring to the corresponding 1,8,9-trihydroxyanthracene.
Caption: Proposed synthetic workflow for 3-Methyl-1,8,9-anthracenetriol.
Experimental Protocol: Reduction of Chrysophanol
This protocol is adapted from established methods for the reduction of anthraquinones.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity |
| Chrysophanol | C₁₅H₁₀O₄ | 254.24 | >98% |
| Sodium Dithionite | Na₂S₂O₄ | 174.11 | >85% |
| Sodium Hydroxide | NaOH | 40.00 | >97% |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |
| Deionized Water | H₂O | 18.02 | --- |
| Hydrochloric Acid | HCl | 36.46 | 1 M |
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve Chrysophanol (1.0 eq) in a 2:1 mixture of dichloromethane and deionized water.
-
Basification: Add a 2 M aqueous solution of Sodium Hydroxide (NaOH) dropwise until the solution reaches a pH of approximately 10-11. The solution should develop a deep red color.
-
Reduction: While stirring vigorously under a nitrogen atmosphere, add Sodium Dithionite (Na₂S₂O₄) (3.0-4.0 eq) portion-wise over 30 minutes. The reaction is exothermic and the color of the solution will gradually change from red to a yellowish-brown.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the Chrysophanol spot and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully acidify the aqueous layer with 1 M Hydrochloric Acid (HCl) to a pH of approximately 3-4. This will precipitate the crude 3-Methyl-1,8,9-anthracenetriol.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Causality Behind Experimental Choices:
-
Biphasic System: The use of a dichloromethane/water system facilitates the dissolution of both the organic starting material and the inorganic reducing agent.
-
Basic Conditions: The phenolic hydroxyl groups of Chrysophanol are deprotonated under basic conditions, increasing its solubility in the aqueous phase and facilitating the reduction process.
-
Sodium Dithionite: This is a powerful and commonly used reducing agent for converting anthraquinones to their corresponding hydroquinones. An excess is used to ensure complete conversion.
-
Inert Atmosphere: 3-Methyl-1,8,9-anthracenetriol, like Dithranol, is susceptible to oxidation.[2] Conducting the reaction under nitrogen minimizes the formation of oxidative degradation byproducts.
-
Acidification: Protonation of the hydroxyl groups upon acidification renders the product less soluble in water, causing it to precipitate or transfer to the organic phase during extraction.
Purification of 3-Methyl-1,8,9-anthracenetriol
The crude product will likely contain unreacted starting material, byproducts from over-reduction, and oxidative degradation products. A two-step purification process involving column chromatography followed by recrystallization is recommended.
Caption: A typical purification workflow for polar aromatic compounds.
Protocol 1: Column Chromatography
Materials:
| Material | Specifications |
| Silica Gel | 60 Å, 230-400 mesh |
| Eluent System | Gradient of Ethyl Acetate in Hexane |
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexane) to elute the more polar product. The separation of aromatic and polar compounds is highly dependent on the solvent system.[6][7]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 2: Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water or dioxane and water could be suitable.[8]
-
Dissolution: Dissolve the partially purified product from the column chromatography step in a minimal amount of the hot solvent.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
To confirm the identity and purity of the synthesized 3-Methyl-1,8,9-anthracenetriol, a combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm. A singlet for the methyl group around 2.0-2.5 ppm. Broad singlets for the hydroxyl protons. |
| ¹³C NMR | Signals for aromatic carbons, a signal for the methyl carbon, and signals for the carbons bearing the hydroxyl groups. |
| FT-IR | A broad O-H stretching band around 3200-3600 cm⁻¹. C-H stretching bands for aromatic and methyl groups. C=C stretching bands for the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of 3-Methyl-1,8,9-anthracenetriol (C₁₅H₁₂O₃, MW: 240.26). |
| HPLC | A single, sharp peak indicating high purity. |
| Melting Point | A sharp melting point range. |
Conclusion
This technical guide presents a robust and scientifically plausible pathway for the synthesis and purification of 3-Methyl-1,8,9-anthracenetriol. The proposed methodology, rooted in well-established organic synthesis principles, provides a solid foundation for researchers to produce this novel Dithranol derivative for further investigation. The successful synthesis and characterization of this compound could open new avenues in the development of more effective and safer treatments for psoriasis and other hyperproliferative skin disorders.
References
-
Dithranol. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link].
- Pavithran K. Dithranol: Recent views on its mechanism of action. Indian J Dermatol Venereol Leprol. 2001;67(2):104-105.
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Accessed January 27, 2026. [Link].
- Subramaniam, A., Shanmugam, M. K., Ong, T. H., et al. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. Molecules. 2019;24(4):689.
- Wozel G, Lass H, Gerlach B, et al. Dithranol in an emulsifying oil base (bio-wash-oil) for the treatment of psoriasis of the scalp.
-
Synthesis, FT-IR and NMR Characterization, Antimicrobial Activity, Cytotoxicity and DNA Docking Analysis of a New Anthraquinone Derivate Compound - ResearchGate. Accessed January 27, 2026. [Link].
- Fukuzumi, S., Ohkubo, K., Lee, Y. M., et al. Aromatic Hydroxylation of Anthracene Derivatives by a Chromium(III)-Superoxo Complex via Proton-Coupled Electron Transfer. Chem. Sci. 2017;8(1):521-529.
- McCarthy, T. J., Healy, A., O’Callaghan, Y. C., et al. Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis. Molecules. 2013;18(4):4428-4443.
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Accessed January 27, 2026. [Link].
-
Hydroxyl radical (OH) formation during the photooxidation of anthracene and its oxidized derivatives | Request PDF - ResearchGate. Accessed January 27, 2026. [Link].
-
On the Photodegradation of Dithranol in Different Topical Formulations: Use of SLN to Increase the Stability of the Drug - ResearchGate. Accessed January 27, 2026. [Link].
- Farcasiu M. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Anal Chem. 1977;49(4):541-543.
-
Computational Design of a Novel Dithranol–Salicylic Acid Antipsoriatic Prodrug for Esterase-Activated Topical Drug Delivery - MDPI. Accessed January 27, 2026. [Link].
-
Chrysophanol. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link].
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Accessed January 27, 2026. [Link].
-
Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. Accessed January 27, 2026. [Link].
- Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines. Oncol Lett. 2018;16(5):6577-6582.
- Kleiss LD, Adams AD. Separation and purification of anthracene by crystallization from a dioxane solution. US Patent 2767232A. Published October 16, 1956.
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. Accessed January 27, 2026. [Link].
-
Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative - MDPI. Accessed January 27, 2026. [Link].
-
Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 - YouTube. Accessed January 27, 2026. [Link].
-
Column Chromatography - Organic Chemistry at CU Boulder. Accessed January 27, 2026. [Link].
- Effects of hydroxyl group content on adsorption and desorption of anthracene and anthrol by polyvinyl chloride microplastics. Environ Pollut. 2020;265(Pt A):114972.
- Dithranol in a cream preparation: disperse or dissolve?
- Acetyl dithranol paste and preparation method thereof. CN102935063A. Published February 20, 2013.
-
Do Polar Compounds Elute First In Column Chromatography? - Chemistry For Everyone. Accessed January 27, 2026. [Link].
- Chrysophanol: a review of its pharmacology, toxicity and pharmacokinetics. J Pharm Pharmacol. 2020;72(3):333-345.
- Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. Biomolecules. 2019;9(2):68.
Sources
- 1. Dithranol - Wikipedia [en.wikipedia.org]
- 2. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysophanol - Wikipedia [en.wikipedia.org]
- 5. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
physicochemical properties of 3-Methyl-1,8,9-anthracenetriol
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,8,9-anthracenetriol
Foreword: Navigating the Known and the Novel
The landscape of chemical research is one of constant exploration, where established principles illuminate the path toward understanding novel structures. 3-Methyl-1,8,9-anthracenetriol is a compound that, while not extensively documented in current literature, belongs to the well-studied anthracenetriol family. Its parent compound, 1,8,9-anthracenetriol (commonly known as dithranol or anthralin), is a cornerstone in dermatological therapy. This guide, therefore, adopts a predictive and methodological approach. By synthesizing data from its parent compound and related anthracene derivatives, we will construct a robust physicochemical profile for 3-Methyl-1,8,9-anthracenetriol. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive data repository and a practical framework for the empirical validation of this promising molecule.
Molecular Architecture and Predicted Physicochemical Profile
The introduction of a methyl group to the C3 position of the 1,8,9-anthracenetriol scaffold is anticipated to subtly modulate its electronic and steric properties. This substitution can influence solubility, lipophilicity, and receptor-binding interactions, making a thorough understanding of its physicochemical properties essential for any future development.
Caption: Chemical structure of 3-Methyl-1,8,9-anthracenetriol.
Table 1: Comparative Physicochemical Properties
| Property | 1,8,9-Anthracenetriol (Parent Compound) | 3-Methyl-1,8,9-anthracenetriol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₄H₁₀O₃ | C₁₅H₁₂O₃ | Addition of a -CH₂- group. |
| Molecular Weight | 226.23 g/mol [1] | 240.26 g/mol | Calculated based on atomic masses. |
| Appearance | Odorless yellow leaflets or needles; yellow powder[1][2] | Yellow crystalline powder | The core chromophore remains unchanged. |
| Melting Point | 176-181 °C (349-358 °F)[1][2] | Slightly higher than the parent | Increased molecular weight and potential for altered crystal packing. |
| Water Solubility | < 1 mg/mL[1][2] | Lower than the parent | The added methyl group increases hydrophobicity. |
| XLogP3 (Predicted) | 3.9[2] | ~4.4 | The methyl group typically increases the logP value by ~0.5. |
| Hydrogen Bond Donors | 3[2] | 3 | The number of hydroxyl groups is unchanged. |
| Hydrogen Bond Acceptors | 3[2] | 3 | The number of oxygen atoms is unchanged. |
| Reactivity | Incompatible with strong oxidizing agents; alkaline solutions turn red and lose fluorescence when exposed to air[1][2]. | Similar to the parent, potentially with slightly altered kinetics due to electronic effects of the methyl group. | The fundamental reactive groups (phenols) are retained. |
Synthesis and Purification: A Proposed Pathway
A plausible synthetic route to 3-Methyl-1,8,9-anthracenetriol would involve a multi-step process starting from a commercially available substituted anthracene. The Vilsmeier-Haack reaction, for instance, is a classic method for formylating reactive aromatic rings like anthracene, which could then be followed by reduction and further modifications[3].
Sources
The In Vitro Mechanism of Action of 3-Methyl-1,8,9-anthracenetriol: A Technical Guide for Researchers
Introduction: Unraveling the Therapeutic Potential of a Potent Anthracene Derivative
3-Methyl-1,8,9-anthracenetriol, a derivative of the well-established therapeutic agent Anthralin (Dithranol), represents a class of compounds with significant biological activity. Primarily utilized in the topical treatment of proliferative skin disorders such as psoriasis, the therapeutic efficacy of these anthracene derivatives is rooted in a multifaceted in vitro mechanism of action.[1][2][3][4][5] This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms through which 3-Methyl-1,8,9-anthracenetriol and its related compounds exert their effects, offering a valuable resource for researchers in dermatology, pharmacology, and drug development.
The clinical success of Anthralin in managing psoriasis, a chronic autoimmune condition characterized by keratinocyte hyperproliferation and inflammation, has spurred investigations into its underlying biological pathways.[2][6][7] Understanding these mechanisms at a molecular level is paramount for the rational design of novel analogs with improved therapeutic indices and for identifying new potential applications. This guide will dissect the key in vitro activities of this class of compounds, focusing on their anti-proliferative, pro-apoptotic, and anti-inflammatory properties.
I. Core Mechanism: A Multi-pronged Attack on Pathophysiological Processes
The in vitro mechanism of action of 3-Methyl-1,8,9-anthracenetriol and its parent compound, Anthralin, is not attributed to a single target but rather to a cascade of events that collectively restore cellular homeostasis in hyperproliferative and inflammatory states. The core activities can be broadly categorized into three interconnected areas: direct anti-proliferative effects, modulation of inflammatory signaling, and induction of cellular stress through mitochondrial and reactive oxygen species (ROS) dependent pathways.
A. Anti-proliferative and Pro-differentiative Effects: Arresting Uncontrolled Cell Growth
A hallmark of psoriatic lesions is the uncontrolled proliferation of keratinocytes.[6] Anthralin-related compounds directly counter this by inhibiting DNA synthesis and arresting the cell cycle.[2][3] In vitro studies have demonstrated that these molecules can prolong the prophase stage of mitosis in both keratinocytes and leukocytes, thereby reducing the mitotic rate of the hyperplastic epidermis.[2] This anti-proliferative action is fundamental to normalizing the rapid cell turnover characteristic of psoriasis.[6]
Beyond simply halting proliferation, these compounds also promote cell differentiation, a process that is dysregulated in psoriatic skin.[2] This dual action of inhibiting proliferation while promoting differentiation helps to restore the normal architecture and function of the epidermis.
B. Anti-inflammatory Cascade: Quelling the Immune Response
Chronic inflammation is a key driver of psoriatic pathology, with T-cells playing a central role.[6] 3-Methyl-1,8,9-anthracenetriol and its analogs exhibit potent anti-inflammatory properties by interfering with multiple inflammatory pathways.[6][8] In vitro evidence points to the inhibition of T-cell activity and a reduction in the production of pro-inflammatory mediators.[2][6]
Specifically, these compounds have been shown to inhibit the production of leukotrienes by human neutrophils.[4][9] Furthermore, they can down-regulate the expression of the epidermal growth factor (EGF) receptor, which is often overexpressed in psoriatic skin and contributes to hyperproliferation.[4] Some studies also suggest an inhibitory effect on the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-alpha by monocytes.[9]
C. Induction of Cellular Stress: The Role of Mitochondria and Reactive Oxygen Species (ROS)
A pivotal aspect of the mechanism of action of anthracene derivatives is their ability to induce cellular stress, primarily through the disruption of mitochondrial function and the generation of reactive oxygen species (ROS).[1][2] This disruption of mitochondrial structure and function is thought to be a key contributor to the anti-proliferative and pro-apoptotic effects of these compounds.[2]
The generation of free radicals is considered a double-edged sword; while contributing to the therapeutic effect, it is also implicated in the irritant side effects of these drugs.[2][7] The production of ROS can lead to lipid peroxidation and damage to cellular components, ultimately triggering apoptotic pathways in hyperproliferating cells.[3]
II. Key Molecular Targets and Signaling Pathways
The diverse biological effects of 3-Methyl-1,8,9-anthracenetriol and its congeners are a consequence of their interaction with multiple molecular targets and the subsequent modulation of critical signaling pathways.
A. Thioredoxin Reductase: A Potential Key Target
One of the more specific molecular targets identified for Anthralin is the enzyme thioredoxin reductase (TR).[4] This enzyme plays a crucial role in cellular redox balance and is essential for DNA synthesis and cell growth. Anthralin has been shown to form a covalent complex with TR, leading to its irreversible inactivation.[4] The inhibition of this key enzyme contributes significantly to the anti-proliferative effects of the drug.
B. Modulation of Key Signaling Pathways
The anti-proliferative and anti-inflammatory effects of these compounds are mediated through the modulation of several key signaling pathways:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: By down-regulating EGFR, these compounds can attenuate the downstream signaling cascades that promote keratinocyte proliferation.[4]
-
Nuclear Factor-kappa B (NF-κB) Pathway: Some evidence suggests that Anthralin can activate the NF-κB pathway, which, depending on the cellular context, can have pro-inflammatory or pro-apoptotic effects.[9] Further investigation is required to fully elucidate its role in the therapeutic mechanism.
-
Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathways: While not directly demonstrated for 3-Methyl-1,8,9-anthracenetriol, these are critical pathways in inflammation and cell proliferation and represent plausible targets for investigation.[10]
III. Experimental Protocols for In Vitro Evaluation
To facilitate further research into the mechanism of action of 3-Methyl-1,8,9-anthracenetriol, this section provides detailed protocols for key in vitro assays.
A. Keratinocyte Proliferation Assay (MTT Assay)
This assay is fundamental for assessing the anti-proliferative effects of the compound on keratinocytes.
Protocol:
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media and conditions.
-
Seeding: Seed the keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 3-Methyl-1,8,9-anthracenetriol (and a vehicle control) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. T-Cell Activation and Proliferation Assay
This protocol assesses the immunomodulatory effects of the compound on T-lymphocytes.
Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Stimulation: Stimulate the PBMCs with a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen in the presence of varying concentrations of 3-Methyl-1,8,9-anthracenetriol.
-
Proliferation Measurement: After 48-72 hours, assess T-cell proliferation using a BrdU incorporation assay or by measuring the expression of activation markers (e.g., CD25, CD69) by flow cytometry.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the levels of key cytokines (e.g., IFN-γ, IL-2, TNF-α) using ELISA or a multiplex bead array.
C. Mitochondrial Membrane Potential Assay
This assay evaluates the effect of the compound on mitochondrial integrity.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., keratinocytes) and treat with 3-Methyl-1,8,9-anthracenetriol for a defined period.
-
Staining: Stain the cells with a fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., JC-1 or TMRE).
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
D. Intracellular ROS Measurement
This protocol quantifies the generation of reactive oxygen species within cells.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with 3-Methyl-1,8,9-anthracenetriol.
-
Staining: Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or DHE).
-
Analysis: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
IV. Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Compound | Cell Line | Value | Reference |
| IC50 (Anti-proliferative) | Anthralin | Keratinocytes | Concentration-dependent | [2][3] |
| Inhibition of Leukotriene Production | Anthralin | Human Neutrophils | Dose-dependent | [4][9] |
| Down-regulation of EGF Receptor | Dithranol | Epidermal Cells | Dose-dependent | [4] |
Signaling Pathway Diagram
Caption: Proposed mechanism of action of 3-Methyl-1,8,9-anthracenetriol.
Experimental Workflow Diagram
Caption: A typical in vitro experimental workflow.
V. Conclusion and Future Directions
The in vitro mechanism of action of 3-Methyl-1,8,9-anthracenetriol, in line with its parent compound Anthralin, is a complex interplay of anti-proliferative, anti-inflammatory, and pro-oxidative effects. Its ability to modulate multiple cellular targets and signaling pathways underscores its therapeutic efficacy in hyperproliferative and inflammatory skin conditions.
Future research should focus on delineating the precise contribution of each of these mechanisms to the overall therapeutic effect. Advanced techniques such as transcriptomics and proteomics can provide a more comprehensive understanding of the global cellular changes induced by this compound. Furthermore, the development of novel analogs with improved selectivity for specific targets could lead to therapies with enhanced efficacy and reduced side effects. This guide provides a solid foundation for researchers to build upon in their quest to further unravel the therapeutic potential of this important class of molecules.
VI. References
-
ECHEMI. (n.d.). 480-22-8, 1,8,9-Anthracenetriol Formula. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 1,8,9-Anthracenetriol. PubChem. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Anthralin. PubChem. Retrieved from
-
Patsnap. (2024, July 17). What is the mechanism of Anthralin? Patsnap Synapse. Retrieved from
-
Wikipedia. (n.d.). Dithranol. Retrieved from
-
ResearchGate. (2025, August 10). Evaluation of the anti-inflammatory and cytotoxic effects of anthraquinones and anthracene derivatives in human leucocytes. Retrieved from
-
(n.d.). Dithranol: Recent views on its mechanism of action. Retrieved from
-
MDPI. (n.d.). Optimization of Anthralin Microemulgel Targeted Delivery for Psoriasis and Acne. Retrieved from
-
Google Patents. (n.d.). Therapeutic agent for the external treatment of psoriasis, tinea and eczemas. Retrieved from
-
ResearchGate. (n.d.). Changes in anthracene concentration in MSM medium treated by.... Retrieved from
-
(n.d.). Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris. Retrieved from
-
The Good Scents Company. (n.d.). methyl anthranilate, 134-20-3. Retrieved from
-
SKIN The Journal of Cutaneous Medicine. (n.d.). Psoriasis Therapy Beyond Biologics. Retrieved from
-
(2024, April 19). Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithranol - Wikipedia [en.wikipedia.org]
- 4. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. US4235889A - Therapeutic agent for the external treatment of psoriasis, tinea and eczemas - Google Patents [patents.google.com]
- 6. What is the mechanism of Anthralin? [synapse.patsnap.com]
- 7. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 3-Methyl-1,8,9-anthracenetriol derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Methyl-1,8,9-anthracenetriol Derivatives
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the biological activities associated with 3-Methyl-1,8,9-anthracenetriol derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge with actionable experimental insights, focusing on the rationale behind scientific methodologies and the potential therapeutic applications of this class of compounds.
Introduction: The Anthracene Scaffold and the Significance of 1,8,9-Anthracenetriol
The anthracene core, a tricyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] A particularly notable derivative is 1,8,9-anthracenetriol, commonly known as Anthralin. For decades, Anthralin has been a cornerstone in the treatment of dermatological conditions, especially psoriasis.[2]
Its therapeutic effect is primarily attributed to its ability to disrupt mitochondrial function and structure, thereby inhibiting cell proliferation.[2] Anthralin exists in tautomeric equilibrium with its more stable anthrone form, 1,8-dihydroxy-9-anthrone. This inherent reactivity, while therapeutically useful, also presents challenges in terms of stability and potential for skin irritation. The exploration of derivatives, therefore, aims to refine its therapeutic window, enhance target specificity, and broaden its applicability to other diseases.
The "Magic Methyl": Rationale for the 3-Methyl Substitution
The introduction of a methyl group onto a pharmacologically active scaffold is a classic strategy in medicinal chemistry, often referred to as the "magic methyl" effect.[3][4] The decision to synthesize and evaluate 3-Methyl-1,8,9-anthracenetriol derivatives is grounded in several key principles of drug design:
-
Modulation of Lipophilicity: A methyl group increases the lipophilicity of a molecule. This can significantly alter its pharmacokinetic profile, affecting membrane permeability, absorption, distribution, and plasma protein binding.
-
Steric Influence: The methyl group can act as a steric shield, preventing unwanted metabolic reactions at adjacent sites, thereby increasing the compound's metabolic stability and half-life.[4]
-
Conformational Control: By introducing steric bulk, a methyl group can restrict the rotational freedom of a molecule, locking it into a more bioactive conformation. This can lead to a significant increase in binding affinity for its biological target.[3]
-
Hydrophobic Interactions: The methyl group can establish critical van der Waals or hydrophobic interactions within the binding pocket of a target protein, enhancing the overall potency of the compound.
Therefore, the methylation of the 1,8,9-anthracenetriol core at the 3-position is a rational approach to optimize its drug-like properties and potentially uncover novel biological activities.
Synthetic Strategy: A Generalized Workflow
The synthesis of novel anthracene derivatives is a well-established field. While the precise route for 3-Methyl-1,8,9-anthracenetriol would be specific, a generalized workflow provides a conceptual framework for its creation and diversification. This often involves multi-step reactions starting from simpler, commercially available precursors.
Caption: Generalized workflow for the synthesis of anthracene derivatives.
Key Biological Activities and Evaluation Protocols
Based on the known activities of the parent compound and other anthracene derivatives, the 3-methylated analogues are prime candidates for screening across several therapeutic areas.
Anticancer Activity
Anthracene derivatives have demonstrated significant potential as anticancer agents.[1][5][6] Their mechanisms often involve inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways.
The following table summarizes the cytotoxic potential of various anthracene derivatives against human cancer cell lines, providing a benchmark for the expected potency of 3-methyl-1,8,9-anthracenetriol analogs.
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀ / GI₅₀) | Reference |
| Naphthalene-Chalcone Hybrids | A549 (Lung) | IC₅₀ = 7.835 µM | [7] |
| Anthraquinone Derivatives | BC (Breast) | Cytotoxic | [8] |
| Anthraquinone Derivatives | NCI-H187 (Lung) | Cytotoxic | [8] |
| 9-Anthracenyl Chalcones | Various | GI₅₀ = 4.02 - 8.41 µM | [5] |
| 9-Methylanthracene Derivatives | U87 (Glioblastoma) | IC₅₀ < 2 µM | [6] |
This protocol is a foundational step for assessing the anti-proliferative effects of the synthesized compounds.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the 3-Methyl-1,8,9-anthracenetriol derivatives in complete cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical; shorter times may not capture slow-acting cytotoxic effects, while longer times can lead to nutrient depletion in control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression.
Antimicrobial and Antifungal Activity
Many naturally occurring and synthetic anthracene derivatives exhibit potent activity against a range of pathogens.[1][8]
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well plate, typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a drug control (e.g., Ciprofloxacin, Fluconazole).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.
Mechanistic Insights: Potential Signaling Pathways
The parent compound, Anthralin, acts via mitochondrial disruption. This mechanism is a potent inducer of apoptosis. It is highly probable that derivatives would retain this core activity, triggering a cascade of downstream events leading to programmed cell death, a highly desirable trait for anticancer agents.
Caption: Plausible apoptotic pathway initiated by mitochondrial disruption.
Conclusion and Future Directions
The strategic addition of a methyl group to the 1,8,9-anthracenetriol scaffold presents a promising avenue for the development of novel therapeutic agents. Grounded in the established activity of Anthralin and the principles of medicinal chemistry, these derivatives warrant comprehensive investigation. Initial efforts should focus on confirming their cytotoxic and antimicrobial potential. Subsequent, in-depth studies should aim to elucidate their precise mechanisms of action, evaluate their efficacy in pre-clinical in vivo models, and establish a clear structure-activity relationship to guide the design of next-generation compounds with superior efficacy and safety profiles.
References
- (2025). Anthracene derivatives of Asphodelaceae plants and their biological activities. PDF Document.
- (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central.
- (2005).
- (NTP, 1992). 1,8,9-Anthracenetriol Formula. ECHEMI.
- Synthesis and biological evaluation of N1-(anthracen-9-ylmethyl)triamines as molecular recognition elements for the polyamine transporter. PubMed.
- (2017). Synthesis, Characterization and Biological Evaluation of 9-Anthracenyl Chalcones as Anti-Cancer Agents.
- (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
- (2018).
- (2024). Novel 9-Methylanthracene Derivatives as p53 Activators for the Treatment of Glioblastoma Multiforme. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 9-Methylanthracene Derivatives as p53 Activators for the Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 3-Methyl-1,8,9-anthracenetriol
This guide provides an in-depth technical exploration of the spectroscopic methodologies for the characterization of 3-Methyl-1,8,9-anthracenetriol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to the analysis of this polycyclic aromatic hydrocarbon.
Introduction: Unveiling the Molecular Signature
3-Methyl-1,8,9-anthracenetriol, a derivative of the anthracenetriol family, presents a unique analytical challenge due to its complex aromatic structure and the presence of multiple hydroxyl groups. Its potential applications, likely stemming from the known antipsoriatic properties of related compounds like 1,8,9-Anthracenetriol, necessitate a thorough understanding of its molecular identity and purity.[1] Spectroscopic analysis is the cornerstone of this characterization, providing a non-destructive window into the molecule's electronic and structural properties. This guide will detail the application of Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques for a comprehensive analysis.
The core structure, an anthracene ring system, is known for its characteristic electronic transitions and fluorescence, which will be modulated by the electron-donating hydroxyl and methyl substituents.[2][3] Understanding these substituent effects is critical for interpreting the resulting spectra.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C15H12O3 | [4] |
| Molecular Weight | 240.25 g/mol | |
| Monoisotopic Mass | 240.078644 Da | [4] |
| InChI | InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3 | [4] |
| InChIKey | JBGKVNQFVAJOGC-UHFFFAOYSA-N | [4] |
| SMILES | CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O | [4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides foundational information on the conjugated π-system of 3-Methyl-1,8,9-anthracenetriol. The anthracene core exhibits characteristic absorption bands, and the position and intensity of these bands are sensitive to substitution.
Theoretical Framework
The UV-Vis spectrum of anthracene derivatives is dominated by π → π* transitions. The introduction of hydroxyl (-OH) and methyl (-CH3) groups, both being auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. This is due to the extension of the conjugated system through the lone pairs of the hydroxyl oxygen and the hyperconjugation of the methyl group.
Experimental Protocol
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 3-Methyl-1,8,9-anthracenetriol.
Materials:
-
3-Methyl-1,8,9-anthracenetriol sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
Calibrated dual-beam UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm) and in which the analyte is soluble. Ethanol is a common choice for polycyclic aromatic hydrocarbons.
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).
-
Instrument Calibration: Calibrate the spectrophotometer using the pure solvent as a blank.
-
Spectral Acquisition: Record the UV-Vis spectrum of each dilution from approximately 200 to 500 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
Expected Spectral Features
The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the anthracene chromophore. The fine vibronic structure, typical for rigid aromatic systems, may be observed. The presence of the hydroxyl groups will likely lead to a red shift of these bands compared to simple methylated anthracenes.
Fluorescence Spectroscopy: Harnessing Luminescent Properties
Many anthracene derivatives are highly fluorescent, a property that can be exploited for sensitive detection and characterization.[2][3]
Principles of Fluorescence
Following the absorption of a photon, the molecule is promoted to an excited electronic state. It can then return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light. The fluorescence spectrum is often a mirror image of the absorption spectrum's lowest energy band.
Experimental Protocol
Objective: To determine the excitation and emission maxima of 3-Methyl-1,8,9-anthracenetriol and to assess its quantum yield.
Materials:
-
Dilute solutions of 3-Methyl-1,8,9-anthracenetriol in a spectroscopic grade solvent
-
Fluorescence cuvettes
-
A calibrated spectrofluorometer
-
A quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator to obtain the excitation spectrum. The excitation spectrum should resemble the absorption spectrum.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to obtain the emission spectrum.
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a known quantum yield standard.
-
Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
Anticipated Results
3-Methyl-1,8,9-anthracenetriol is expected to be fluorescent. The hydroxyl groups may enhance the fluorescence intensity. The emission spectrum will likely show a Stokes shift relative to the absorption spectrum. The fluorescence can be sensitive to the solvent polarity and pH due to the phenolic hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of 3-Methyl-1,8,9-anthracenetriol.
Fundamental Concepts
NMR spectroscopy relies on the magnetic properties of atomic nuclei. In an external magnetic field, nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the complete structural assignment of 3-Methyl-1,8,9-anthracenetriol.
Materials:
-
3-Methyl-1,8,9-anthracenetriol sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6)
-
NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Solvent Choice: Select a deuterated solvent in which the compound is soluble. DMSO-d6 is often a good choice for phenolic compounds as it can exchange with the hydroxyl protons, which can be observed as a broad singlet.
-
Sample Preparation: Dissolve the sample in the deuterated solvent and transfer the solution to an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. The aromatic protons will appear in the downfield region (typically 7-9 ppm), and the methyl protons will be a singlet in the upfield region (around 2-3 ppm). The hydroxyl protons will likely appear as a broad singlet, the chemical shift of which is concentration and temperature-dependent.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Aromatic carbons will resonate in the 110-160 ppm range. The methyl carbon will be significantly upfield.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon-hydrogen connectivities.
Predicted Spectral Data
-
¹H NMR: Expect a complex multiplet pattern in the aromatic region due to spin-spin coupling between adjacent protons. A singlet for the methyl group and broad singlets for the three hydroxyl groups are also anticipated.
-
¹³C NMR: Expect 15 distinct carbon signals (unless there is accidental equivalence). The carbons bearing hydroxyl groups will be significantly downfield shifted.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Ionization Techniques
For a moderately polar molecule like 3-Methyl-1,8,9-anthracenetriol, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. These methods minimize fragmentation, allowing for the clear observation of the molecular ion.
Experimental Protocol
Objective: To confirm the molecular weight and investigate the fragmentation pattern of 3-Methyl-1,8,9-anthracenetriol.
Materials:
-
Dilute solution of 3-Methyl-1,8,9-anthracenetriol in a suitable solvent (e.g., methanol/water)
-
Mass spectrometer equipped with an ESI or APCI source
Procedure:
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).
-
Ionization: Apply appropriate ESI or APCI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature). Both positive and negative ion modes should be explored.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range.
-
Tandem MS (MS/MS): If fragmentation information is desired, perform a tandem MS experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Expected Mass Spectrum
The mass spectrum should show a prominent peak corresponding to the molecular ion. In positive ion mode, this will likely be the protonated molecule [M+H]⁺ at m/z 241.08592. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 239.07136 is expected.[4] Common adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed.[4] The fragmentation pattern in MS/MS will likely involve losses of water, carbon monoxide, and methyl radicals, which can help to confirm the structure.
Data Integration and Structural Confirmation
A conclusive structural confirmation of 3-Methyl-1,8,9-anthracenetriol requires the integration of data from all spectroscopic techniques.
Workflow for Structural Confirmation:
Caption: Integrated workflow for the spectroscopic confirmation of 3-Methyl-1,8,9-anthracenetriol.
Conclusion
The spectroscopic analysis of 3-Methyl-1,8,9-anthracenetriol requires a multi-faceted approach. By systematically applying UV-Vis, fluorescence, NMR, and mass spectrometry, a comprehensive and validated characterization of this molecule can be achieved. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to confidently determine the identity, purity, and structural integrity of this and similar complex aromatic compounds.
References
-
MDPI. (2022). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1,8,9-Anthracenetriol. Retrieved from [Link]
-
RSC Publishing. (2020). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methyl-1,8,9-anthracenetriol (C15H12O3). Retrieved from [Link]
-
ACS Publications. (1947). The Ultraviolet Absorption Spectra of Anthracene Derivatives. Chemical Reviews. Retrieved from [Link]
-
NIH. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. PMC. Retrieved from [Link]
-
NIH. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. PMC. Retrieved from [Link]
-
Frontiers. (2023). Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2019). Determination of 13C NMR Chemical Shift Structural Ranges for Polycyclic Aromatic Hydrocarbons (PAHs) and PAHs in Asphaltenes: An Experimental and Theoretical Density Functional Theory Study. Energy & Fuels. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
OMICS International. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 3. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. PubChemLite - 3-methyl-1,8,9-anthracenetriol (C15H12O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-Methyl-1,8,9-anthracenetriol (Anthralin)
A Comprehensive Resource for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 3-Methyl-1,8,9-anthracenetriol, a cornerstone molecule in dermatological therapy. Known by several names including Anthralin, Dithranol, and Cignolin, its CAS number is 491-59-8.[1][2] We will delve into its chemical characteristics, intricate mechanism of action, therapeutic applications, and key experimental protocols, offering a comprehensive resource for scientists engaged in dermatological research and drug development.
Chemical and Physical Properties
3-Methyl-1,8,9-anthracenetriol is an anthracene derivative.[3] It exists in tautomeric equilibrium with its more stable anthrone form, 1,8-dihydroxy-9(10H)-anthracenone.[3][4] This tautomerism is crucial to its biological activity and chemical properties. The compound is characterized as odorless and tasteless yellow leaflets or needles.[3][5] Upon exposure to air, alkaline solutions of the compound undergo oxidation, turning red and losing their fluorescence.[3][5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O₃ | [1][6] |
| Molecular Weight | 240.25 g/mol | [1] |
| CAS Number | 491-59-8 | [1][2] |
| Melting Point | 176-181 °C (as Anthralin) | [4] |
| Water Solubility | Insoluble | [4][5] |
| Solubility in Other Solvents | Soluble in chloroform and DMSO.[7] | [7] |
| Appearance | Yellow to orange powder, leaflets, or needles.[3][8] | [3][8] |
Mechanism of Action: A Multi-pronged Approach
The therapeutic efficacy of 3-Methyl-1,8,9-anthracenetriol, particularly in psoriasis, stems from a complex and multi-faceted mechanism of action. It is not a simple receptor-ligand interaction but rather a cascade of events initiated by the molecule's unique chemical reactivity. The core of its action lies in its anti-proliferative and anti-inflammatory effects.[9]
The proposed mechanisms include:
-
Mitochondrial Disruption: A primary mode of action is the accumulation of the compound in mitochondria.[9] This disrupts mitochondrial function and structure, interfering with the cell's energy supply.[3][7][9] This is likely mediated by the generation of free radicals through the oxidation of the molecule.[9]
-
Inhibition of DNA Synthesis: By impeding cellular energy production and generating reactive oxygen species, 3-Methyl-1,8,9-anthracenetriol effectively inhibits DNA replication and repair processes.[9][10] This directly slows down the excessive cell division characteristic of psoriatic plaques.[9]
-
Modulation of Signaling Pathways: The compound has been shown to influence key signaling pathways involved in inflammation and cell proliferation. It may act by reducing the elevated levels of cyclic GMP (cGMP) that are observed in psoriasis.[9] Additionally, it can down-regulate the epidermal growth factor (EGF) receptor, further contributing to its anti-proliferative effects.[11]
-
Enzyme Inhibition: A specific molecular target that has been identified is thioredoxin reductase (TR). 3-Methyl-1,8,9-anthracenetriol can form a covalent complex with this enzyme, leading to its irreversible deactivation.[11]
-
Induction of Lipid Peroxidation: The compound's effectiveness is also attributed to its ability to induce lipid peroxidation.[9]
-
Reduction of Endothelial Adhesion Molecules: It can reduce the levels of endothelial adhesion molecules, which are typically elevated in patients with psoriasis.[9]
Caption: Proposed mechanism of action for 3-Methyl-1,8,9-anthracenetriol.
Therapeutic Applications in Dermatology
The primary and most well-established therapeutic application of 3-Methyl-1,8,9-anthracenetriol is in the topical treatment of psoriasis.[12][13] It is considered one of the most effective topical treatments for this condition.[12] It is also used off-label for the treatment of alopecia areata, where it is thought to work by inducing a mild irritant contact dermatitis.[12]
Formulations and Administration:
The compound is typically formulated as creams, ointments, or pastes in concentrations ranging from 0.1% to 4%.[12] A common therapeutic strategy is "short contact therapy," where a high concentration of the medication is applied to the psoriatic lesions for a short duration (e.g., 10-30 minutes) before being washed off.[12] This approach maximizes efficacy while minimizing side effects such as skin irritation and staining.[12]
Experimental Protocols
For researchers investigating the biological effects of 3-Methyl-1,8,9-anthracenetriol, a variety of in vitro and in vivo models can be employed.
In Vitro Keratinocyte Proliferation Assay:
The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is a widely used model to study the anti-proliferative effects of compounds for psoriasis treatment.[14]
Step-by-Step Methodology:
-
Cell Culture: Culture HaCaT cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Prepare stock solutions of 3-Methyl-1,8,9-anthracenetriol in a suitable solvent like DMSO.[7] Serially dilute the stock solution to achieve the desired final concentrations in the cell culture media. It is crucial to include a vehicle control (media with the same concentration of DMSO without the compound).
-
Incubation: Treat the cells with the different concentrations of the compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: Measure cell proliferation using a standard assay such as the MTT, XTT, or CyQUANT assay. These assays quantify the number of viable cells.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%. Dithranol has been shown to inhibit replication in T98G cells by 50% at a concentration of 1.1 μM.[10]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3-Methylanthralin | C15H12O3 | CID 10288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-methyl-1,8,9-anthracenetriol (C15H12O3) [pubchemlite.lcsb.uni.lu]
- 7. Dithranol | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. ANTHRALIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Dithranol - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3-Methyl-1,8,9-anthracenetriol: A Technical Guide for Drug Development Professionals
Abstract
3-Methyl-1,8,9-anthracenetriol, a derivative of the therapeutically relevant anthralin, presents a compelling yet challenging molecule for drug development, primarily due to its complex solubility profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a critical resource for formulation development, toxicity studies, and overall preclinical progression. We will explore the nuanced interplay of its polycyclic aromatic hydrocarbon (PAH) core, hydrophilic hydroxyl groups, and the lipophilic methyl substituent, which collectively govern its behavior in diverse solvent environments.
Introduction: The Significance of Solubility in the Developmental Trajectory of 3-Methyl-1,8,9-anthracenetriol
The journey of a promising therapeutic agent from the laboratory to the clinic is intrinsically linked to its physicochemical properties, with solubility standing as a paramount hurdle. For 3-Methyl-1,8,9-anthracenetriol, a compound with potential applications stemming from its structural similarity to the antipsoriatic drug anthralin (1,8,9-Anthracenetriol), a thorough understanding of its solubility is not merely an academic exercise but a fundamental prerequisite for successful formulation and delivery.[1][2] The introduction of a methyl group to the anthracenetriol backbone is anticipated to modulate its lipophilicity and, consequently, its interaction with biological membranes and formulation excipients.
This guide will deconstruct the factors influencing the solubility of 3-Methyl-1,8,9-anthracenetriol, provide a robust framework for its experimental determination, and discuss predictive models that can offer valuable insights in the absence of extensive empirical data.
Molecular Architecture and its Implications for Solubility
The solubility of a compound is a direct manifestation of its molecular structure. In 3-Methyl-1,8,9-anthracenetriol, we observe a fascinating convergence of opposing chemical functionalities that dictate its solubility characteristics.
-
The Polycyclic Aromatic Hydrocarbon (PAH) Core: The anthracene backbone is inherently nonpolar and hydrophobic. This large, rigid ring system favors interactions with nonpolar solvents through van der Waals forces and π-π stacking.[3][4]
-
The Hydroxyl Groups: The three hydroxyl (-OH) groups introduce a significant degree of polarity to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents like alcohols.[1]
-
The Methyl Group: The addition of a methyl (-CH3) group at the 3-position increases the molecule's lipophilicity and steric bulk. This can enhance solubility in nonpolar and moderately polar aprotic solvents while potentially disrupting the crystal lattice energy, which can also influence solubility.
The interplay of these features suggests a complex solubility profile, with the molecule likely exhibiting limited solubility in highly polar (aqueous) and highly nonpolar (aliphatic) solvents, and optimal solubility in solvents of intermediate polarity that can accommodate both its polar and nonpolar regions.
Table 1: Physicochemical Properties of 3-Methyl-1,8,9-anthracenetriol and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 3-Methyl-1,8,9-anthracenetriol | C15H12O3 | 240.25 | 4.3 | 3 | 3 |
| 1,8,9-Anthracenetriol (Anthralin) | C14H10O3 | 226.23 | 3.9 | 3 | 3 |
| Anthracene | C14H10 | 178.23 | 4.5 | 0 | 0 |
Data sourced from PubChem.[5][6][7]
The predicted XlogP value for 3-Methyl-1,8,9-anthracenetriol is higher than that of its parent compound, anthralin, indicating a greater lipophilicity, as expected from the addition of the methyl group.
Theoretical Frameworks for Solubility Prediction
While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.
"Like Dissolves Like": A Foundational Principle
This adage remains a powerful qualitative predictor. We can anticipate the solubility of 3-Methyl-1,8,9-anthracenetriol based on solvent polarity:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The anthracene core will favor these solvents, but the polar hydroxyl groups will limit overall solubility. Toluene, with its aromatic character, may offer better solubility than aliphatic hexane due to potential π-π interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds from the hydroxyl groups and also interact with the nonpolar backbone, making them strong candidates for achieving high solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds, leading to favorable interactions with the hydroxyl groups. However, the large nonpolar core may limit the extent of solubility compared to polar aprotic solvents.
-
Aqueous Solutions: Due to its high lipophilicity (predicted XlogP of 4.3), 3-Methyl-1,8,9-anthracenetriol is expected to be practically insoluble in water.[1][2][5]
Hansen Solubility Parameters (HSP)
A more quantitative approach involves the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent with HSP values similar to those of the solute is likely to be a good solvent. While experimentally determined HSP for 3-Methyl-1,8,9-anthracenetriol are unavailable, they can be estimated using group contribution methods.
Computational Models
Advanced computational models like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method and conductor-like screening models (COSMO-RS) can predict solubility based on molecular structure.[8][9] These models are particularly useful when no experimental data exists and can provide a ranked list of potential solvents.
Experimental Determination of Solubility: A Step-by-Step Guide
A robust and reproducible experimental protocol is crucial for obtaining accurate solubility data. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.
The Shake-Flask Method: A Validated Protocol
This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Objective: To determine the saturation solubility of 3-Methyl-1,8,9-anthracenetriol in a given solvent.
Materials:
-
3-Methyl-1,8,9-anthracenetriol (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-Methyl-1,8,9-anthracenetriol to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable mobile phase.
-
Analyze the diluted sample by a validated analytical method, typically HPLC, to determine the concentration of 3-Methyl-1,8,9-anthracenetriol.[10]
-
A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).
-
Analytical Method Considerations
A validated, stability-indicating analytical method is essential for accurate solubility determination. HPLC with UV detection is a common choice for aromatic compounds. The wavelength of maximum absorbance (λmax) for the anthracene chromophore should be utilized for detection.[4]
Visualizing the Solubility Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 3-Methyl-1,8,9-anthracenetriol using the shake-flask method.
Potential Challenges and Mitigation Strategies
-
Compound Instability: Anthracene derivatives can be susceptible to photodegradation.[11] All experiments should be conducted in amber vials or under light-protected conditions. The stability of the compound in the chosen solvents should be assessed as part of the analytical method validation.
-
Tautomerism: 1,8,9-Anthracenetriol is a tautomer of anthralin (1,8-dihydroxy-9-anthrone).[1][5] It is crucial to confirm the structural integrity of 3-Methyl-1,8,9-anthracenetriol in solution, as tautomerization could affect its physicochemical properties and analytical signature.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. It is important to characterize the solid form of the material being used for solubility studies.
Conclusion: A Roadmap for Formulation Success
A comprehensive understanding of the solubility of 3-Methyl-1,8,9-anthracenetriol in organic solvents is a cornerstone of its preclinical development. While direct experimental data for this specific molecule is not widely published, a systematic approach combining theoretical predictions with robust experimental methodologies, as outlined in this guide, provides a clear path forward. By carefully considering the interplay of its molecular features and employing validated analytical techniques, researchers can generate the high-quality solubility data necessary to overcome formulation challenges and unlock the full therapeutic potential of this promising compound. This guide serves not as a static repository of data, but as a dynamic framework for inquiry and a practical tool for the drug development professional.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10187, 1,8,9-Anthracenetriol. Retrieved from [Link]
-
Camargo, M. C. R., et al. (2023). Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. ResearchGate. Retrieved from [Link]
-
Bio-Rad Laboratories. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Chen, G., & Ma, P. (2007). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2021). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega. Retrieved from [Link]
-
Ahmadi, M., & Vahidi, O. (2018). Prediction the Solubility of Polycyclic Aromatic Hydrocarbons in Subcritical Water by Using the CPA EOS. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Anthracene. Retrieved from [Link]
-
Yamada, T., et al. (2018). Synthesis and reactivity of the di(9-anthryl)methyl radical. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Shayanfar, A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2202, Anthralin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Al-Hamdani, S. D., & Al-Obaidi, A. H. (2024). Polyaromatic Hydrocarbon Inclusion Complexes with 2-Hydroxylpropyl-β/γ-Cyclodextrin. Molecules. Retrieved from [Link]
-
Wolska, L., & Galer, K. (2010). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. Retrieved from [Link]
-
ResearchGate. (2010). Anthracene functionalized terpyridines - Synthesis and properties. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Cheméo. (n.d.). 9-Anthracenemethanol (CAS 1468-95-7). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73848, 9-Anthracenemethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32385, 9-(Chloromethyl)anthracene. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methyl-1,8,9-anthracenetriol (C15H12O3). Retrieved from [Link]
-
Zvaigzne, A. I., & Acree, Jr., W. E. (1994). Solubility of anthracene in binary alkane + 3-methyl-1-butanol solvent mixtures. Journal of Chemical and Engineering Data. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anthracene - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - 3-methyl-1,8,9-anthracenetriol (C15H12O3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifechemicals.com [lifechemicals.com]
- 11. pjoes.com [pjoes.com]
An In-Depth Technical Guide to the Stability and Degradation Pathways of 3-Methyl-1,8,9-anthracenetriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1,8,9-anthracenetriol, a derivative of the well-known antipsoriatic agent 1,8,9-anthracenetriol (Anthralin), presents a compelling case for investigation within drug discovery and development. The introduction of a methyl group at the 3-position is anticipated to modulate its physicochemical properties, potentially influencing its stability, degradation profile, and therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the predicted stability and degradation pathways of 3-Methyl-1,8,9-anthracenetriol, drawing upon established knowledge of its parent compound and other anthracene derivatives. It further outlines detailed experimental protocols for the systematic evaluation of its stability, offering a robust framework for researchers and drug development professionals.
Introduction: The Rationale for 3-Methyl-1,8,9-anthracenetriol
1,8,9-Anthracenetriol, commercially known as Anthralin or Dithranol, has been a cornerstone in the topical treatment of psoriasis for decades.[3] Its therapeutic action is attributed to its ability to inhibit keratinocyte proliferation and reduce inflammation.[4] However, its clinical utility is often hampered by issues of instability, particularly its rapid oxidation in the presence of air and light, leading to discoloration and a loss of potency.
The strategic addition of a methyl group to the anthracene core, creating 3-Methyl-1,8,9-anthracenetriol, is a rational drug design approach aimed at mitigating these stability concerns.[1][2] Methyl groups can influence a molecule's electronic and steric properties, potentially hindering the oxidative processes that plague the parent compound.[1] Understanding the stability and degradation of this novel derivative is therefore a critical step in assessing its potential as a viable drug candidate.
Predicted Physicochemical Properties and Stability Profile
While specific experimental data for 3-Methyl-1,8,9-anthracenetriol is not extensively available, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic for 3-Methyl-1,8,9-anthracenetriol | Reference Compound: 1,8,9-Anthracenetriol Data |
| Molecular Formula | C15H12O3 | C14H10O3[5] |
| Appearance | Likely a yellow crystalline powder | Odorless yellow leaflets or needles; yellow powder.[3][5] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like methanol. | Less than 1 mg/mL in water.[5] |
| Tautomerism | Expected to exist in tautomeric equilibrium with its corresponding anthrone form. | It is a tautomer of an anthralin.[3] |
| Stability | Generally stable under ambient, dry conditions. Incompatible with strong oxidizing agents.[3][5] | Stable. Combustible. Incompatible with strong oxidizing agents.[3] |
| Light Sensitivity | Expected to be sensitive to light, leading to photodegradation. | Functional groups like carbonyls and aromatic systems can introduce photosensitivity.[6][7] |
| pH Sensitivity | Susceptible to degradation in alkaline conditions, especially in the presence of air. | When exposed to air, alkaline solutions turn red and lose their fluorescence.[3][5] |
Postulated Degradation Pathways
The degradation of 3-Methyl-1,8,9-anthracenetriol is likely to proceed through several pathways, primarily driven by oxidation and photodegradation.
Oxidative Degradation
The presence of three hydroxyl groups on the anthracene ring makes the molecule highly susceptible to oxidation. In the presence of oxygen, particularly under alkaline conditions or in the presence of oxidizing agents, a cascade of reactions is expected to occur.
-
Initial Oxidation: The initial step is likely the formation of a semiquinone radical, followed by further oxidation to form a quinone-type structure.
-
Dimerization: These reactive intermediates can potentially dimerize, leading to more complex degradation products.
-
Ring Cleavage: Under more aggressive oxidative conditions, cleavage of the aromatic rings could occur, leading to the formation of smaller, more polar degradation products such as phthalic acid derivatives.[8]
Caption: Postulated Photodegradation Pathway.
Experimental Protocols for Stability and Degradation Analysis
A comprehensive understanding of the stability of 3-Methyl-1,8,9-anthracenetriol requires a systematic approach using forced degradation studies. [6][7][9][10]These studies intentionally stress the molecule to accelerate its degradation, providing insights into its intrinsic stability and potential degradation products. [9]
Forced Degradation (Stress Testing) Workflow
Caption: Workflow for Forced Degradation Studies.
Detailed Methodologies
4.2.1. Materials and Reagents
-
3-Methyl-1,8,9-anthracenetriol (as available)
-
HPLC-grade acetonitrile and methanol
-
Purified water (e.g., Milli-Q)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2) - analytical grade
-
Formic acid or trifluoroacetic acid for mobile phase modification
4.2.2. Stability-Indicating HPLC Method Development
A robust, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is recommended to resolve compounds with a range of polarities.
-
Detection: A photodiode array (PDA) detector is essential for monitoring at multiple wavelengths and assessing peak purity.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
4.2.3. Forced Degradation Protocols
For each condition, a solution of 3-Methyl-1,8,9-anthracenetriol (e.g., 1 mg/mL in a suitable solvent) and a blank solution should be prepared.
-
Acidic Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl. Store at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH. Store at room temperature, protected from light, for a defined period. Neutralize samples with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% H2O2. Store at room temperature for a defined period.
-
Thermal Degradation:
-
Solid State: Store the solid drug at 80°C.
-
Solution State: Store the drug solution at 80°C.
-
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
4.2.4. Characterization of Degradation Products
-
LC-MS/MS: Analyze the stressed samples by LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the degradation products. Fragmentation patterns can provide structural clues.
-
Preparative HPLC and NMR: If a major degradation product is observed, it can be isolated using preparative HPLC. The structure of the isolated compound can then be elucidated using nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
While specific data on the stability and degradation of 3-Methyl-1,8,9-anthracenetriol is currently limited, a scientifically sound investigation can be built upon the extensive knowledge of its parent compound and other anthracene derivatives. The strategic introduction of a methyl group holds the promise of improved stability, but this must be empirically verified. The experimental framework provided in this guide offers a comprehensive approach to thoroughly characterize the stability and degradation pathways of 3-Methyl-1,8,9-anthracenetriol. The resulting data will be invaluable for assessing its potential as a drug candidate and for the development of stable pharmaceutical formulations.
References
-
PubChem. (n.d.). 1,8,9-Anthracenetriol. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,8,9-Anthracenetriol. Retrieved from [Link]
-
PubMed. (2009). Study of metabolites from the degradation of polycyclic aromatic hydrocarbons (PAHs) by bacterial consortium enriched from mangrove sediments. Retrieved from [Link]
- Kozak, J., & Czech, B. (2016). Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane.
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Eawag-BBD. (n.d.). Anthracene Degradation Pathway. Retrieved from [Link]
- Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289.
-
Organic Syntheses. (n.d.). 9-ANTHRALDEHYDE. Retrieved from [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
NIH. (2023). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]
-
PubMed. (1998). Degradation study of the investigational anticancer drug clanfenur. Retrieved from [Link]
-
ResearchGate. (2016). Degradation photoproducts of 9-methylanthracene. Retrieved from [Link]
-
YouTube. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Study of metabolites from the degradation of polycyclic aromatic hydrocarbons (PAHs) by bacterial consortium enriched from mangrove sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
The Enduring Enigma of Anthralin: A Technical Guide to a Century-Old Dermatological Staple
A Note on Nomenclature: The subject of this guide, the compound with the IUPAC name 1,8-dihydroxy-9(10H)-anthracenone, is known by several names. While the user query specified "3-Methyl-1,8,9-anthracenetriol," extensive historical and chemical literature review indicates this to be a likely misnomer for the historically significant therapeutic agent. The most common and accepted designations are Anthralin (in the United States) and Dithranol (in Europe). This guide will use these terms interchangeably, clarifying the correct chemical structure and historical lineage. It is important to note that Anthralin is a tautomer of 1,8,9-anthracenetriol.[1]
Introduction: From Rainforest Remedy to Pharmaceutical Mainstay
The story of Anthralin begins not in a laboratory, but in the depths of the Brazilian rainforest. For over a century, the araroba tree was the source of chrysarobin, a natural compound used to treat various skin ailments.[1] In 1916, driven by wartime shortages of the natural product, a synthetic derivative was created: Anthralin.[2] This marked the beginning of a century-long journey for a topical therapy that, despite its age, remains a potent and valuable tool in the dermatologist's arsenal, particularly for the management of psoriasis.[3][4] This in-depth guide will provide a comprehensive overview of the historical development, chemical properties, multifaceted mechanism of action, and clinical application of Anthralin, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Anthralin is an anthracene derivative with the molecular formula C₁₄H₁₀O₃.[1] It presents as lemon-yellow leaflets or an orange powder and is insoluble in water.[1] A key characteristic of Anthralin is its inherent instability; it is prone to oxidation, especially in the presence of light and air, leading to the formation of therapeutically inactive products like dihydroxyanthraquinone and dianthrones.[5] This instability has been a driving force in the evolution of its clinical formulations.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₃ | PubChem[1] |
| Molecular Weight | 226.23 g/mol | PubChem[1] |
| Appearance | Lemon yellow leaflets or orange powder | PubChem[1] |
| Solubility | Insoluble in water | PubChem[1] |
| Synonyms | Dithranol, Cignolin, 1,8-Dihydroxy-9-anthrone | PubChem[1] |
The Multifaceted Mechanism of Action: A Tale of Cellular Disruption
The therapeutic efficacy of Anthralin in hyperproliferative skin disorders like psoriasis stems from its ability to intervene in multiple cellular pathways. Its mechanism is not attributed to a single target but rather a cascade of events that collectively restore cutaneous homeostasis.
Inhibition of Keratinocyte Hyperproliferation
A hallmark of psoriasis is the uncontrolled proliferation of keratinocytes. Anthralin directly counteracts this by impeding DNA replication, thereby slowing down the excessive cell division characteristic of psoriatic plaques.[2] This anti-proliferative effect is a cornerstone of its therapeutic action.
Mitochondrial Targeting and Induction of Apoptosis
Anthralin exhibits a remarkable affinity for mitochondria.[6] Upon accumulation within these organelles, it disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[6] This event triggers a caspase cascade, ultimately inducing apoptosis (programmed cell death) in keratinocytes.[6][7] This targeted elimination of hyperproliferating cells is a key mechanism in the clearance of psoriatic lesions. Electron microscopy studies have revealed significant damage to mitochondria in skin treated with Anthralin, while other cellular structures remain largely unaffected.[8] This suggests a specific and potent effect on cellular energy production, as Anthralin acts as an uncoupler of oxidative phosphorylation, thereby inhibiting the supply of adenosine triphosphate (ATP) in epidermal cells.[8]
Caption: Anthralin's mitochondrial pathway to inducing keratinocyte apoptosis.
Modulation of Inflammatory Pathways
Psoriasis is fundamentally an inflammatory disease. Anthralin exerts significant anti-inflammatory effects by targeting key cellular players and signaling pathways.
-
Action on Neutrophils and Keratinocytes: Recent research has shown that Anthralin's primary target is the keratinocyte, disrupting the crosstalk between keratinocytes and neutrophils.[4] It downregulates the expression of chemotactic factors for neutrophils, such as CXCL5 and CXCL8, leading to a reduction in neutrophilic infiltration into the epidermis.[4]
-
The IL-36 Inflammatory Loop: Anthralin has been demonstrated to disrupt the IL-36 inflammatory feedback loop, a critical pathway in the pathogenesis of psoriasis.[4]
-
Generation of Reactive Oxygen Species (ROS): The therapeutic and irritant effects of Anthralin are mediated by the extracellular generation of free radicals and reactive oxygen species.[9] These ROS can destroy the DNA of proliferating cells and inactivate enzymes associated with cell proliferation and inflammation.[10]
Caption: Anthralin's modulation of inflammatory pathways in psoriasis.
The Evolution of Clinical Formulations and Application
The primary challenges in the clinical use of Anthralin have been its potential for skin irritation and staining of the skin and clothing.[5] This has led to the development of various formulations and application strategies to maximize efficacy while minimizing side effects.
Historical and Modern Formulations
Initially compounded in simple ointment bases like Lassar's paste, modern formulations have aimed to improve stability and cosmetic acceptability.[5][11] Salicylic acid is often added to Anthralin preparations to enhance its stability and increase its penetration into the skin.[1] More advanced formulations include:
-
Creams and Gels: Offering improved cosmetic elegance and ease of application.[12]
-
Hydrogels: Designed for slow-release, occlusive therapy.[11]
-
Microemulsion Gels: Aimed at improving the solubility and topical delivery of Anthralin.
Short-Contact Therapy: A Paradigm Shift
A significant advancement in Anthralin application is the "short-contact" method.[3] This technique involves applying a higher concentration of Anthralin for a brief period (typically 10-30 minutes) before washing it off.[3] This approach has been shown to be as effective as traditional overnight application but with significantly less irritation and staining.[3]
A Step-by-Step Protocol for Short-Contact Anthralin Therapy:
-
Patient Selection: This therapy is suitable for patients with stable, chronic plaque psoriasis. It should be used with caution on the face, neck, and intertriginous areas.[3]
-
Preparation: The affected skin should be clean and dry. For scalp psoriasis, the hair should be washed and parted to expose the lesions.[3]
-
Application: A thin layer of Anthralin is applied accurately to the psoriatic plaques, avoiding contact with surrounding healthy skin.[3]
-
Contact Time: The preparation is left on the skin for a predetermined period, typically starting with 10 minutes and gradually increasing to a maximum of one hour, as tolerated.[3][13]
-
Removal: The Anthralin is thoroughly removed using an oily substance (like mineral oil) and cotton wool, followed by a shower or bath with a mild detergent.[3]
-
Frequency: This procedure is typically performed once or twice daily.[3]
Clinical Efficacy: A Review of the Evidence
Psoriasis
Numerous studies have demonstrated the high efficacy of Anthralin in the treatment of psoriasis.[9] A pilot study using in vivo reflectance confocal microscopy showed that dithranol treatment led to a significant reduction in hyperkeratosis, acanthosis, and epidermal thickness within 8 days.[7] Combining short-contact dithranol therapy with a potent topical corticosteroid has been shown to enhance its efficacy.[14]
| Study Type | Key Findings | Reference |
| Pilot Study (Reflectance Confocal Microscopy) | Significant reduction in hyperkeratosis (45%), acanthosis (38.2%), and epidermal thickness (66.5%) by day 8. | [7] |
| Clinical Study (Combination Therapy) | Addition of clobetasol-17-propionate enhanced clearing capacity and reduced treatment duration. | [14] |
| Formulation Study (Hydrogel) | Dithranol-impregnated hydrogel showed comparable efficacy to conventional dithranol in Lassar's paste. | [11] |
Alopecia Areata
Anthralin has also been used off-label for the treatment of alopecia areata, an autoimmune condition causing hair loss.[3] The proposed mechanism is the induction of an irritant contact dermatitis, which may modulate the local immune response.[3] A retrospective study reported that higher concentrations of dithranol (up to 3%) induced hair regrowth in patients with mild, moderate, and even severe alopecia areata who had failed other treatments.[15][16]
The Chemistry of Synthesis: A Brief Historical Perspective
The synthesis of Anthralin (1,8-dihydroxy-9-anthrone) has evolved over the years. Early methods involved the reduction of 1,8-dihydroxyanthraquinone.[17][18] More recent synthetic approaches have focused on improving yield and purity. For instance, a method involving the methylation of 1,8-dihydroxy-9,10-anthraquinone, followed by reduction and demethylation, has been described.[17][18] The synthesis of related compounds, such as acetylated derivatives, has also been explored to reduce side effects like staining and irritation.[19]
Future Directions: Innovations in Formulation and Understanding
Despite its long history, research into Anthralin continues. Current efforts are focused on developing novel formulations with improved stability, efficacy, and tolerability. Controlled-release formulations are being investigated to minimize oxidative degradation and enhance anti-inflammatory potential.[20] Furthermore, ongoing research into its precise molecular mechanisms continues to unravel the complexities of this venerable therapeutic agent, potentially uncovering new therapeutic targets for inflammatory skin diseases.[4]
Conclusion
From its origins as a synthetic substitute for a natural remedy to its current status as a well-established, albeit sometimes challenging, topical therapy, Anthralin's journey is a testament to its enduring efficacy. A deep understanding of its historical context, chemical properties, multifaceted mechanism of action, and the evolution of its clinical application is crucial for researchers and clinicians alike. As we continue to refine our understanding of this remarkable molecule, Anthralin is poised to remain a relevant and valuable tool in the management of psoriasis and other inflammatory dermatoses for the foreseeable future.
References
-
DermNet. Dithranol (anthralin). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2202, Anthralin. [Link]
-
Prinz, J. C., et al. (2020). Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis. eLife, 9, e56701. [Link]
-
Kemény, L., Ruzicka, T., & Braun-Falco, O. (1990). Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris. Skin Pharmacology, 3(1), 1–20. [Link]
-
Maier, T., et al. (2017). Psoriasis treated with dithranol: a pilot study on in vivo reflectance confocal microscopy. Journal of the European Academy of Dermatology and Venereology, 31(11), e488–e490. [Link]
-
Pavithran, K. (2001). Dithranol: Recent views on its mechanism of action. Indian Journal of Dermatology, Venereology and Leprology, 67(3), 104–105. [Link]
-
Wikipedia. Dithranol. [Link]
-
McGill, A., et al. (2005). The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria. The FASEB Journal, 19(8), 1012–1014. [Link]
-
Wang, Y., et al. (2010). Synthesis of 1,8-Dihydroxy-9,10-dihydroanthracene. Journal of Chemical Research, 2010(5), 281-282. [Link]
-
Ormerod, A. D., et al. (1992). The development and clinical efficacy of a dithranol-impregnated hydrogel in the treatment of psoriasis. Journal of Dermatological Treatment, 2(4), 133–136. [Link]
-
Harries, M., et al. (2025). Response to a novel topical dithranol formulation in mild-to-moderate alopecia areata: a phase II randomized placebo-controlled trial. British Journal of Dermatology. [Link]
-
Al-ani, M., et al. (2013). Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis. Pharmaceutics, 5(2), 253–268. [Link]
-
Sean, C. (1981). Pharmaceutical formulations of anthralin. British Journal of Dermatology, 105(Suppl 20), 67-73. [Link]
- Google Patents.
-
McGill, A., et al. (2005). The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria. ResearchGate. [Link]
-
Wang, Y., et al. (2010). Synthesis of 1,8-dihydroxy-9,10-dihydroanthracene. ResearchGate. [Link]
-
Varghese, M., et al. (2017). Higher concentrations of dithranol appear to induce hair growth even in severe alopecia areata. Journal of the American Academy of Dermatology, 77(4), 775–777. [Link]
- Google Patents. DK163028B - STABILIZED ANTHRALINE PREPARATION AND PROCEDURE FOR PREPARING THEREOF.
-
Soterios Ltd. (2021). Controlled Release Formulation of STS01 to treat Alopecia Areata. ISRCTN. [Link]
- Google Patents. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.
-
Morlière, P., et al. (1983). The effect of anthralin (dithranol) on mitochondria. British Journal of Dermatology, 108(4), 437–444. [Link]
-
van de Kerkhof, P. C., & van der Valk, P. G. (1999). Dithranol short-contact treatment of scalp psoriasis. Journal of Dermatological Treatment, 10(1), 13-17. [Link]
-
Abdel-Mottaleb, M. M. A., et al. (2024). Revolutionizing Psoriasis Topical Treatment: Enhanced Efficacy Through Ceramide/Phospholipid Composite Cerosomes Co-Delivery of Cyclosporine and Dithranol. International Journal of Nanomedicine, 19, 1373–1389. [Link]
-
NHS Scotland. Dithranol (Formulary: Dermatology). [Link]
-
Patel, V., et al. (2015). FORMULATION AND EVALUATION OF ANTHRALIN MICROEMULSION GEL USING KARANJ OIL. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3472. [Link]
-
Sivamani, R. K., & Lio, P. (2024). Mitochondrial dysfunction in metabolic syndrome and inflammatory skin disease. Experimental Dermatology. [Link]
-
Harries, M., et al. (2025). BH03 Response to a novel topical dithranol formulation in mild-to-moderate alopecia areata: a phase II randomized placebo-controlled trial. ResearchGate. [Link]
-
Arya, P., & Kumar, R. (2018). Recent total syntheses of anthraquinone-based natural products. Beilstein Journal of Organic Chemistry, 14, 2196–2245. [Link]
-
Varghese, M., et al. (2017). Higher concentrations of dithranol appear to induce hair growth even in severe alopecia areata. Wiley Online Library. [Link]
-
van de Kerkhof, P. C., & van der Valk, P. G. (1988). Combining lesional short-contact dithranol therapy of psoriasis with a potent topical corticosteroid. Dermatologica, 176(1), 34–38. [Link]
-
Bayview Pharmacy. Anthralin. [Link]
-
Bradley, W., & Jadhav, G. V. (1948). Anthraquinone and anthrone series. Part V. The synthesis of 5-nitro- and 5-amino-benzanthrone. Journal of the Chemical Society, 1622-1624. [Link]
-
van de Kerkhof, P. C., & van der Valk, P. G. (1999). Dithranol short-contact treatment of scalp psoriasis. ResearchGate. [Link]
Sources
- 1. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dithranol - Wikipedia [en.wikipedia.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoriasis treated with dithranol: a pilot study on in vivo reflectance confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of anthralin (dithranol) on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. The development and clinical efficacy of a dithranol-impregnated hydrogel in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DK163028B - STABILIZED ANTHRALINE PREPARATION AND PROCEDURE FOR PREPARING THEREOF - Google Patents [patents.google.com]
- 13. Dithranol (Formulary: Dermatology) | Right Decisions [rightdecisions.scot.nhs.uk]
- 14. Combining lesional short-contact dithranol therapy of psoriasis with a potent topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Higher concentrations of dithranol appear to induce hair growth even in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. admin.aformulabr.com.br [admin.aformulabr.com.br]
- 17. Synthesis of 1,8-Dihydroxy-9,10-dihydroanthracene [cjcu.jlu.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. CN102935063A - Acetyl dithranol paste and preparation method thereof - Google Patents [patents.google.com]
- 20. hra.nhs.uk [hra.nhs.uk]
Methodological & Application
Application Notes and Protocols for 3-Methyl-1,8,9-anthracenetriol in Psoriasis Research Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Methyl-1,8,9-anthracenetriol, commonly known as dithranol or anthralin, in the establishment and investigation of psoriasis research models. This document outlines the compound's mechanism of action and provides detailed protocols for its application in both in vitro and in vivo settings.
Introduction: Understanding 3-Methyl-1,8,9-anthracenetriol in the Context of Psoriasis
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, as well as infiltration of immune cells into the skin.[1] 3-Methyl-1,8,9-anthracenetriol (dithranol) is a well-established and effective topical treatment for psoriasis.[2][3] Its therapeutic effects are attributed to its dual anti-proliferative and anti-inflammatory properties.[1][3][4] Dithranol directly targets keratinocytes, inhibiting their excessive growth and normalizing their differentiation process.[1][2]
The precise mechanism of action is multifaceted and involves the generation of reactive oxygen species (ROS), which are believed to be responsible for both its therapeutic and irritative effects.[3][5] Dithranol has been shown to inhibit DNA synthesis, modulate various signaling pathways, and impact the expression of inflammatory cytokines.[3][5] Recent studies have highlighted its role in targeting the interplay between keratinocytes and neutrophils and disrupting the IL-36 inflammatory loop, a key pathway in psoriasis pathogenesis.[2]
Mechanism of Action: A Multi-pronged Approach
Dithranol's efficacy in psoriasis stems from its ability to influence several key pathological processes. Its primary mechanisms include:
-
Anti-proliferative Effects: Dithranol inhibits the hyperproliferation of keratinocytes, a hallmark of psoriasis.[1][3] This is achieved by interfering with DNA synthesis and cell cycle progression.[5]
-
Pro-apoptotic Effects: The compound can induce apoptosis in keratinocytes, helping to reduce the number of these cells in psoriatic lesions.[6]
-
Anti-inflammatory Action: Dithranol modulates the inflammatory response by inhibiting the function of granulocytes and potentially exerting an immunosuppressive effect.[3] It has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 by monocytes in vitro.[5]
-
Modulation of Cellular Signaling: Dithranol is known to influence various signaling pathways within skin cells. The generation of free radicals is a key aspect of its activity, leading to downstream effects on cellular processes.[3][5]
The following diagram illustrates the proposed mechanism of action of 3-Methyl-1,8,9-anthracenetriol in psoriasis.
Caption: Proposed mechanism of action of 3-Methyl-1,8,9-anthracenetriol in psoriasis.
In Vivo Psoriasis Models: Protocols and Applications
Dithranol is a valuable tool for studying the efficacy of anti-psoriatic compounds in preclinical animal models. The imiquimod (IMQ)-induced psoriasis model and the c-Jun/JunB knockout mouse model are two commonly used systems where dithranol can be applied as a positive control or for mechanistic studies.[2]
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This model is widely used due to its rapid induction of psoriasis-like skin inflammation that histologically and immunologically resembles human psoriasis.[7]
Experimental Workflow:
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model with dithranol treatment.
Detailed Protocol:
-
Animal Model: Use 8-12 week old BALB/c or C57BL/6 mice.
-
Induction of Psoriasis-like Inflammation:
-
Anesthetize the mice and shave a defined area on their dorsal skin (e.g., 2x2 cm).
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back skin for 6 consecutive days.[7]
-
-
Dithranol Treatment:
-
Prepare dithranol in a suitable vehicle, such as petrolatum or a hydrophilic cream base. Concentrations can be escalated, for example, starting from 0.1% and increasing to 1% over the treatment period.[8]
-
Beginning on day 3 of imiquimod application, apply the dithranol preparation or vehicle control topically to the inflamed skin once daily, a few hours after the imiquimod application.
-
-
Endpoint Assessment:
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema (redness), scaling, and skin thickness daily on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score reflects the overall severity.
-
Skin and Ear Thickness: Measure the thickness of the dorsal skin and ears daily using a digital caliper.
-
Histological Analysis: At the end of the experiment, collect skin biopsies, fix in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to extract protein or RNA. Analyze the levels of pro-inflammatory cytokines such as IL-17, IL-22, and TNF-α using ELISA or qPCR.
-
Quantitative Data Summary:
| Parameter | Vehicle Control | Dithranol Treatment | Expected Outcome |
| PASI Score | High | Significantly Reduced | Amelioration of psoriatic phenotype |
| Epidermal Thickness | Increased | Significantly Reduced | Reduced acanthosis |
| Inflammatory Infiltrate | Dense | Significantly Reduced | Decreased inflammation |
| Pro-inflammatory Cytokines | Elevated | Significantly Reduced | Modulation of immune response |
c-Jun/JunB Knockout Mouse Model
This genetic model develops a psoriasis-like phenotype due to the epidermal deletion of the transcription factors c-Jun and JunB.[8] Dithranol treatment has been shown to effectively reduce psoriatic lesions in this model.[2][8]
Treatment Protocol:
-
Animal Model: Use c-Jun/JunB conditional knockout mice.
-
Dithranol Application: Once the psoriasis-like lesions develop, typically on the ears, apply dithranol topically once daily. A regimen of escalating concentrations (e.g., 0.01% for 2 days, 0.03% for 2 days, and 0.1% for 2 days) in a cream base can be used.[8]
-
Endpoint Analysis: Monitor ear thickness daily. At the end of the treatment period, collect ear tissue for histological analysis (H&E staining) to measure epidermal thickness and assess the inflammatory infiltrate.[8]
In Vitro Psoriasis Models: Protocols and Applications
In vitro models using keratinocyte cell lines, such as HaCaT cells, are instrumental for dissecting the cellular and molecular mechanisms of dithranol's action.[9]
Keratinocyte Proliferation and Viability Assay
This protocol assesses the anti-proliferative effect of dithranol on keratinocytes.
Experimental Workflow:
Caption: Workflow for assessing the anti-proliferative effects of dithranol on keratinocytes.
Detailed Protocol:
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Dithranol Treatment: Prepare a stock solution of dithranol in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM). Replace the culture medium in the wells with the dithranol-containing medium and incubate for 24, 48, or 72 hours.[10]
-
MTT Assay:
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control cells.
Expected Results: Dithranol is expected to decrease keratinocyte viability in a dose- and time-dependent manner.
Cytokine Expression Analysis in an in vitro Psoriasis Model
This protocol aims to evaluate the effect of dithranol on the expression of pro-inflammatory cytokines in keratinocytes stimulated to mimic a psoriatic inflammatory environment.
Detailed Protocol:
-
Cell Culture and Seeding: Culture and seed HaCaT cells as described in the proliferation assay protocol, typically in 6-well plates.
-
Induction of Inflammatory Phenotype: To mimic the psoriatic microenvironment, stimulate the keratinocytes with a cocktail of pro-inflammatory cytokines, such as TNF-α (10 ng/mL) and IL-17A (20 ng/mL), for 24 hours.
-
Dithranol Treatment: After stimulation, treat the cells with different concentrations of dithranol for a specified period (e.g., 24 hours).
-
RNA Extraction and qPCR:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the mRNA expression levels of target genes, such as IL6, IL8, and IL36G. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Protein Analysis (ELISA):
-
Collect the cell culture supernatants after treatment.
-
Measure the concentration of secreted cytokines (e.g., IL-6, IL-8) using commercially available ELISA kits.
-
Expected Results: Dithranol is expected to reduce the expression of pro-inflammatory cytokines induced by the inflammatory stimulus.
Conclusion and Future Perspectives
3-Methyl-1,8,9-anthracenetriol remains a cornerstone in both the clinical management and preclinical research of psoriasis. The protocols outlined in these application notes provide a robust framework for utilizing this compound to induce and study psoriasis-like phenotypes in both in vivo and in vitro models. A thorough understanding of its application in these models is crucial for the evaluation of novel anti-psoriatic therapies and for further elucidating the complex pathogenesis of this chronic inflammatory skin disease.
References
-
Wolf, P., W. W. K. R. Weger, S. Patra, B. E. H. Mayer, H. Kerl, and G. Rinnerthaler. (2020). Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis. eLife, 9, e52538. [Link]
-
Holstein, A., C. L. M. van, P. C. M. van de Kerkhof, and J. Schalkwijk. (2017). Psoriasis treated with dithranol: a pilot study on in vivo reflectance confocal microscopy. Journal of the European Academy of Dermatology and Venereology, 31(11), 1883–1889. [Link]
-
Glitzner, E., A. K. Schonthaler, E. F. Wagner, and H. C. Hennighausen. (2014). c-Jun/AP-1 controls the pool of keratinocyte stem cells. Nature Communications, 5, 5544. [Link]
-
Singh, S., S. Pradhan, and R. K. Singh. (2019). Efficacy of dithranol loaded NLC gel on IMQ induced psoriatic plaque model. Vesicles, 1(1), 1-1. [Link]
-
El-Gogary, R. I., N. A. El-Nabarawi, and M. A. El-Gendy. (2024). Revolutionizing Psoriasis Topical Treatment: Enhanced Efficacy Through Ceramide/Phospholipid Composite Cerosomes Co-Delivery of Cyclosporine and Dithranol: In-Vitro, Ex-Vivo, and in-Vivo Studies. International Journal of Nanomedicine, 19, 1317–1337. [Link]
-
Lou, F., Y. Sun, and H. Wang. (2020). Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice. Biomedical Research and Therapy, 7(5), 3766-3774. [Link]
-
Pavithran, K. (2001). Dithranol: Recent views on its mechanism of action. Indian Journal of Dermatology, Venereology and Leprology, 67(3), 104-105. [Link]
-
Kemény, L., T. Ruzicka, and O. Braun-Falco. (1990). Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris. Skin Pharmacology, 3(1), 1-20. [Link]
-
Abdel-Mottaleb, M. M. A., D. A. A. Al-Hassanein, and M. A. M. Mortada. (2024). Revolutionizing Psoriasis Topical Treatment: Enhanced Efficacy Through Ceramide/Phospholipid Composite Cerosomes Co-Delivery of Cyclosporine and Dithranol. Dove Medical Press, 19, 1317-1337. [Link]
-
Kumar, A., & Singh, S. (2023). Formulation and Evaluation of Dithranol Ethosomes for Psoriasis. International Journal of Research in Pharmacy and Allied Science, 2(2), 1-10. [Link]
-
Hollywood, K. A., C. L. Winder, W. B. Dunn, Y. Xu, D. Broadhurst, C. E. M. Griffiths, and R. Goodacre. (2015). Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells. Molecular BioSystems, 11(8), 2198-2209. [Link]
-
Guillot, B., C. Bessis, and J. J. Guilhou. (2020). Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model. International Journal of Molecular Sciences, 21(16), 5897. [Link]
-
Hathout, R. M., H. I. El-Sayed, and N. D. Metwally. (2016). Liposomal and Ethosomal Gels for the Topical Delivery of Anthralin: Preparation, Comparative Evaluation and Clinical Assessment in Psoriatic Patients. Pharmaceuticals, 9(4), 62. [Link]
-
Schön, M. P., A. D. K. Brück, and K. Ghoreschi. (2017). Anthralin modulates the expression pattern of cytokeratins and antimicrobial peptides by psoriatic keratinocytes. Journal of Dermatological Science, 87(2), 146-153. [Link]
-
Weir, C., and R. Marks. (1982). Evaluation of a therapeutic concentration of dithranol in the mouse-tail test. British Journal of Dermatology, 107(5), 567-571. [Link]
Sources
- 1. Revolutionizing Psoriasis Topical Treatment: Enhanced Efficacy Through Ceramide/Phospholipid Composite Cerosomes Co-Delivery of Cyclosporine and Dithranol: In-Vitro, Ex-Vivo, and in-Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpas.com [ijrpas.com]
- 5. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Psoriasis treated with dithranol: a pilot study on in vivo reflectance confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice | Biomedical Research and Therapy [bmrat.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 3-Methyl-1,8,9-anthracenetriol in Cell Culture Assays
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data for 3-Methyl-1,8,9-anthracenetriol in cell culture is limited in publicly available literature. This document leverages the extensive research on the structurally similar and well-characterized compound, Dithranol (Anthralin; 1,8,9-anthracenetriol) , as a proxy. The shared anthracenetriol core suggests a high likelihood of overlapping biological activities and mechanisms of action. Researchers are advised to use the following protocols as a starting point and to perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental questions.
Introduction: The Therapeutic Potential of Anthracenetriols
3-Methyl-1,8,9-anthracenetriol belongs to a class of anthracene derivatives that have garnered significant interest for their potent biological effects. The most studied member of this family, Dithranol, has been a mainstay in the topical treatment of psoriasis for decades, highlighting its profound impact on cell proliferation and inflammation.[1][2] The therapeutic efficacy of these compounds is attributed to their ability to modulate fundamental cellular processes, including cell cycle progression, mitochondrial function, and programmed cell death.[3][4] These application notes provide a comprehensive guide for researchers to explore the utility of 3-Methyl-1,8,9-anthracenetriol (using Dithranol as a reference) in various cell culture-based assays.
Unraveling the Mechanism of Action: A Multi-Faceted Cellular Impact
The biological effects of Dithranol are complex and arise from its ability to interfere with multiple cellular pathways. Its primary mechanism involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function, ultimately leading to the induction of apoptosis in hyperproliferative cells.[4][5][6]
The Central Role of Mitochondria
Dithranol readily accumulates in the mitochondria of cells, where it directly impacts the electron transport chain.[3][7] This interference disrupts the mitochondrial membrane potential (ΔΨm) and inhibits cellular respiration.[3] The dissipation of ΔΨm is a critical event that precedes the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[3]
Induction of Oxidative Stress and Apoptosis
The auto-oxidation of Dithranol generates free radicals and reactive oxygen species (ROS), which contribute to its therapeutic and cytotoxic effects.[4][5][8] This increase in intracellular ROS creates a state of oxidative stress, leading to lipid peroxidation and damage to cellular components.[8] The combination of mitochondrial dysfunction and oxidative stress culminates in the activation of the intrinsic apoptotic pathway. The release of cytochrome c triggers the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates effector caspases like caspase-3.[3] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]
Signaling Pathway of Dithranol-Induced Apoptosis
Caption: Dithranol-induced apoptotic signaling pathway.
Experimental Protocols
A. Preparation of Stock Solutions
Causality: Dithranol is practically insoluble in water and is prone to degradation, especially when exposed to light and air.[10][11] Therefore, proper preparation and storage of stock solutions are critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a suitable solvent for creating a concentrated stock solution.
Protocol:
-
Weigh out the desired amount of 3-Methyl-1,8,9-anthracenetriol or Dithranol powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of sterile, anhydrous DMSO to achieve a stock concentration of 10-20 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
B. Cell Viability Assay (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. This assay is essential for determining the dose-dependent cytotoxic effects of the compound and for establishing the appropriate concentration range for subsequent mechanistic studies.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with the same final DMSO concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Recommendation | Rationale |
| Cell Line | HaCaT (human keratinocytes), A431 (epidermoid carcinoma) | Dithranol's effects are well-documented in keratinocytes.[2][9] |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the exponential growth phase during treatment. |
| Concentration Range | 0.1 µM - 100 µM (logarithmic dilutions) | Covers a broad range to determine the IC50 value.[14] |
| Incubation Time | 24, 48, 72 hours | To assess both short-term and long-term cytotoxic effects. |
| Control | Vehicle (DMSO) treated cells (0.1-0.5%) | To account for any effects of the solvent on cell viability. |
C. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the test compound (determined from the MTT assay) for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
| Quadrant | Cell Population | Interpretation |
| Lower Left (Annexin V-/PI-) | Viable cells | Healthy, non-apoptotic cells. |
| Lower Right (Annexin V+/PI-) | Early apoptotic cells | Intact cell membrane but PS is externalized. |
| Upper Right (Annexin V+/PI+) | Late apoptotic/necrotic cells | Loss of membrane integrity. |
| Upper Left (Annexin V-/PI+) | Necrotic cells | Primarily necrotic cell death. |
D. Western Blotting for Cleaved Caspase-3
Causality: The activation of caspase-3 is a key event in the execution phase of apoptosis.[16][17] Caspase-3 exists as an inactive pro-enzyme (procaspase-3) which is cleaved into active fragments (p17 and p12) upon apoptotic signaling. Western blotting with an antibody that specifically recognizes the cleaved form of caspase-3 provides direct evidence of apoptosis induction.
Protocol:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
-
Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis. eLife. [Link]
-
An investigation of the effects of dithranol-induced apoptosis in a human keratinocyte cell line. Journal of Pharmacy and Pharmacology. [Link]
-
The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria. The FASEB Journal. [Link]
-
Exploring the mode of action of dithranol therapy for psoriasis: a review. Skin Pharmacology and Physiology. [Link]
-
Dithranol: Recent views on its mechanism of action. Indian Journal of Dermatology, Venereology and Leprology. [Link]
-
Dithranol mediates pro‐oxidative inhibition of polymorphonuclear leukocyte migration and lymphocyte proliferation. British Journal of Dermatology. [Link]
-
The effect of anthralin (dithranol) on mitochondria. British Journal of Dermatology. [Link]
-
Stabilization of dithranol in topical formulations. PubMed. [Link]
-
Dithranol as novel co-adjuvant for non-invasive dermal vaccination. Frontiers in Immunology. [Link]
-
An investigation of the effects of dithranol-induced apoptosis in a human keratinocyte cell line. PubMed. [Link]
-
Caspase-3 Activation Assay by Western Blot. Reaction Biology. [Link]
-
Formation of active oxygen species by dithranol, III. Dithranol, active oxygen species and lipid peroxidation in vivo. Archiv der Pharmazie. [Link]
-
Dithranolum. The International Pharmacopoeia. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Immunodetection of caspase-3 by Western blot using glutaraldehyde. PubMed. [Link]
-
Topical application of dithranol on normal skin induces epidermal hyperproliferation and increased Ks8.12 binding. PubMed. [Link]
-
On the Photodegradation of Dithranol in Different Topical Formulations: Use of SLN to Increase the Stability of the Drug. ResearchGate. [Link]
-
Stability of dithranol in creams. PubMed. [Link]
-
JC-1 MitoMP Detection Kit. Dojindo Molecular Technologies. [Link]
-
Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris. Skin Pharmacology. [Link]
-
Revolutionizing Psoriasis Topical Treatment: Enhanced Efficacy Through Ceramide/Phospholipid Composite Cerosomes Co-Delivery of Cyclosporine and Dithranol. Taylor & Francis Online. [Link]
-
Dithranol – Knowledge and References. Taylor & Francis. [Link]
-
MTT Assay protocol. protocols.io. [Link]
-
Anthralin/dithranol in dermatology. ResearchGate. [Link]
-
Anthralin: How Does It Act and Are there More Favourable Derivatives?. G. MAHRLE, B. BONNEKOH, A. WEVERS and L. HEGEMANN. [Link]
-
Cytotoxic Activity (MTT Assay). Bio-protocol. [Link]
-
Optimized dithranol-imiquimod-based transcutaneous immunization enables tumor rejection. Frontiers. [Link]
-
What is the mechanism of Anthralin?. Patsnap Synapse. [Link]
Sources
- 1. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Anthralin? [synapse.patsnap.com]
- 5. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The effect of anthralin (dithranol) on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of active oxygen species by dithranol, III. Dithranol, active oxygen species and lipid peroxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An investigation of the effects of dithranol-induced apoptosis in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of dithranol in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Quantitative Analysis of 3-Methyl-1,8,9-anthracenetriol Using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
3-Methyl-1,8,9-anthracenetriol is an anthracene derivative with potential significance in pharmaceutical and chemical research. As with many complex organic molecules, accurate and precise quantification is critical for research, development, and quality control purposes. This application note provides detailed protocols for the quantitative analysis of 3-Methyl-1,8,9-anthracenetriol in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methodologies detailed herein are based on established principles for the analysis of similar anthracene derivatives, such as anthralin (1,8,9-Anthracenetriol), and are designed to be robust and compliant with international regulatory standards.[1][2][3] The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Physicochemical Properties of Anthracene Derivatives
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons. 3-Methyl-1,8,9-anthracenetriol, a hydroxylated and methylated anthracene, is expected to be a yellow, crystalline solid with limited water solubility.[4] These properties are crucial in selecting appropriate solvents for sample preparation and mobile phases for chromatographic separation. The presence of hydroxyl groups makes the molecule polar, while the anthracene core is nonpolar, giving the molecule amphipathic characteristics.
Method Selection: HPLC-UV vs. LC-MS/MS
The choice of analytical technique is a critical decision in method development.
-
HPLC with UV Detection: This is a widely accessible and robust technique suitable for the quantification of 3-Methyl-1,8,9-anthracenetriol in relatively clean sample matrices, such as pharmaceutical formulations. The extended aromatic system of the anthracene core provides strong UV absorbance, allowing for sensitive detection.[1][2]
-
LC-MS/MS: For complex matrices like biological fluids or environmental samples, where interfering substances can co-elute with the analyte, LC-MS/MS offers superior selectivity and sensitivity.[5][6] By monitoring specific precursor-to-product ion transitions, this technique can accurately quantify the target analyte even in the presence of a complex background.
Experimental Workflow
The general workflow for the quantification of 3-Methyl-1,8,9-anthracenetriol is depicted below.
Caption: A generalized workflow for the quantification of 3-Methyl-1,8,9-anthracenetriol.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is suitable for the quantification of 3-Methyl-1,8,9-anthracenetriol in bulk material and pharmaceutical formulations.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 355 nm (monitor both for specificity) |
| Injection Volume | 10 µL |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
-
3-Methyl-1,8,9-anthracenetriol reference standard
-
Methanol (HPLC grade) for sample and standard preparation
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methyl-1,8,9-anthracenetriol reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a cream formulation)
-
Accurately weigh an amount of cream equivalent to approximately 1 mg of 3-Methyl-1,8,9-anthracenetriol into a 50 mL volumetric flask.
-
Add 30 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The method should be validated according to ICH Q2(R1) guidelines.[7][8]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² > 0.999 over the concentration range |
| Accuracy (Recovery) | 98-102% |
| Precision (RSD) | < 2% for repeatability and intermediate precision |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | Peak purity analysis and no interference from placebo |
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of 3-Methyl-1,8,9-anthracenetriol in complex biological matrices such as plasma or tissue homogenates.
Instrumentation and Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | To be determined by infusion of a standard solution |
Reagents and Materials
-
Acetonitrile and Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
3-Methyl-1,8,9-anthracenetriol reference standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.
Standard and Sample Preparation
-
Standard Preparation: Prepare stock and working standards as in the HPLC-UV method, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) in methanol.
-
Sample Preparation (Plasma - Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Caption: Workflow for plasma sample preparation using protein precipitation.
Method Validation
Validation for bioanalytical methods should follow FDA and ICH guidelines.[9][10][11]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² > 0.99 over the calibration range |
| Accuracy & Precision | Within ±15% of nominal concentration (±20% at LLOQ) |
| Matrix Effect | Assessed and minimized |
| Recovery | Consistent and reproducible |
| Stability | Analyte stability established under various conditions |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following quality control measures are essential:
-
System Suitability: Before each analytical run, inject a standard solution to verify system performance, including peak shape, retention time, and detector response.
-
Calibration Standards: A fresh calibration curve should be prepared for each batch of samples.
-
Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations in each analytical run to monitor the accuracy and precision of the method.
By adhering to these protocols and validation guidelines, researchers, scientists, and drug development professionals can achieve reliable and reproducible quantification of 3-Methyl-1,8,9-anthracenetriol.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Gao, W., et al. (2015). Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples. Analytical Methods, 7(18), 7576-7585. [Link]
-
de Oliveira, A. S., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules, 26(11), 3326. [Link]
-
Lau-Cam, C. A. (1987). Analysis of anthralin in dermatological products by reversed-phase high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 76(9), 737-741. [Link]
-
Avonto, C., et al. (2022). Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials. Molecules, 27(6), 1896. [Link]
-
Pratyusha, S. M., & Deepti, C. A. (2020). Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. Acta Scientific Pharmaceutical Sciences, 4(2), 94-97. [Link]
-
Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
dos Santos, N. A., et al. (2020). Analysis of alkyl-anthraquinone derivatives from hydrogen peroxide industrial process, using LC × LC-HRMS with shifting gradients. Journal of Chromatography A, 1625, 461298. [Link]
-
da Silva, F. C., & de Souza, M. C. B. V. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2126–2169. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
van Elswijk, D. A., et al. (2004). Analysis of anthraquinones in Rubia tinctorum L. by liquid chromatography coupled with diode-array UV and mass spectrometric detection. Journal of Chromatography A, 1023(2), 247-255. [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]
-
Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation 1. Haworth synthesis. [Link]
-
Das, S., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 9(1), 133-143. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Mohanlall, V., et al. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f.. Journal of Medicinal Plants Research, 5(14), 3133-3138. [Link]
-
Garg, T., et al. (2016). Optimization of Anthralin Microemulgel Targeted Delivery for Psoriasis and Acne. Journal of Nanoscience and Nanotechnology, 16(2), 1547-1558. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Liu, J., et al. (2007). 9-(Methoxymethyl)anthracene. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4263. [Link]
- Google Patents. (n.d.).
-
Cheméo. (n.d.). 9-Anthracenemethanol (CAS 1468-95-7) - Chemical & Physical Properties. [Link]
-
Chisvert, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Molecules, 26(16), 4819. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Author Index. [Link]
-
Kılıç, T., & Dinç, E. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Anthracenemethanol. PubChem. [Link]
-
U.S. Food and Drug Administration. (2000). FDA Guidance on Analytical Method Validation. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (n.d.). Anthranol. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Methylanthracene. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of anthralin in dermatological products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. echemi.com [echemi.com]
- 5. Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. research.wur.nl [research.wur.nl]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for 3-Methyl-1,8,9-anthracenetriol as an Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Methyl-1,8,9-anthracenetriol, a derivative of the well-established therapeutic agent anthralin, presents a compelling profile for investigation as a novel anti-inflammatory agent.[1] This document serves as a comprehensive technical guide, providing field-proven insights and detailed protocols for the evaluation of its anti-inflammatory properties. Drawing upon the extensive knowledge base of its parent compound, anthralin, and incorporating modern methodologies, these application notes are designed to empower researchers in the rigorous assessment of this promising molecule.
Anthralin (also known as dithranol) has a long history in the topical treatment of psoriasis, a chronic inflammatory skin condition.[2] Its therapeutic effects are attributed to its ability to inhibit the rapid growth of skin cells and modulate inflammatory responses. The mechanism of action for anthralin involves the disruption of mitochondrial function, leading to reduced production of inflammatory mediators and the induction of apoptosis in hyperproliferative keratinocytes. Furthermore, anthralin is known to generate reactive oxygen species (ROS), which can have both pro-inflammatory and therapeutic consequences depending on the context. It is hypothesized that 3-Methyl-1,8,9-anthracenetriol shares a similar mechanistic framework, with potential modulations in efficacy and safety profiles due to its structural modification.
These application notes will guide the user through a logical progression of experiments, from initial in vitro characterization to in vivo validation, providing the necessary detail to ensure reproducible and meaningful results.
Proposed Mechanism of Action
The anti-inflammatory activity of 3-Methyl-1,8,9-anthracenetriol is likely multifaceted, targeting key pathways in the inflammatory cascade. Based on computational studies and its structural similarity to anthralin, the following signaling pathways are proposed as primary targets:
-
Inhibition of Pro-inflammatory Mediator Production: The compound is expected to suppress the production of key inflammatory molecules such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
-
Modulation of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation. 3-Methyl-1,8,9-anthracenetriol may exert its anti-inflammatory effects by inhibiting the activation of these pathways, thereby preventing the transcription of pro-inflammatory genes. Computational docking studies have suggested a strong binding affinity of 3-methyl-1,8,9-anthracenetriol to Protein Tyrosine Kinase 2 (PTK2), a component of these signaling cascades.
-
Inhibition of Leukotriene Synthesis: Anthralin is a known inhibitor of the 5-lipoxygenase pathway, which is responsible for the production of leukotrienes, potent chemoattractants and inflammatory mediators. It is plausible that 3-Methyl-1,8,9-anthracenetriol retains this activity.
The following diagram illustrates the proposed signaling pathways potentially modulated by 3-Methyl-1,8,9-anthracenetriol.
Experimental Protocols
A tiered approach is recommended for the comprehensive evaluation of 3-Methyl-1,8,9-anthracenetriol. The following protocols provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.
Tier 1: In Vitro Characterization
The initial phase focuses on characterizing the compound's activity in a controlled cellular environment.
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of 3-Methyl-1,8,9-anthracenetriol. The MTT assay is a colorimetric method that measures cell metabolic activity, providing an indication of cell viability.
Protocol:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of 3-Methyl-1,8,9-anthracenetriol in dimethyl sulfoxide (DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% (v/v). Replace the medium in the wells with the compound-containing medium and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | Value | 100 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells as described in section 1.1. Pre-treat the cells with non-toxic concentrations of 3-Methyl-1,8,9-anthracenetriol for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | Value | - |
| LPS (1 µg/mL) | Value | 0 |
| LPS + Compound (Conc. 1) | Value | Value |
| LPS + Compound (Conc. 2) | Value | Value |
| LPS + Compound (Conc. 3) | Value | Value |
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
Sample Collection: Collect the cell culture supernatant from LPS-stimulated macrophages treated with 3-Methyl-1,8,9-anthracenetriol as described in section 1.2.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Value | Value | Value |
| LPS (1 µg/mL) | Value | Value | Value |
| LPS + Compound (Conc. 1) | Value | Value | Value |
| LPS + Compound (Conc. 2) | Value | Value | Value |
| LPS + Compound (Conc. 3) | Value | Value | Value |
The following diagram outlines the in vitro experimental workflow.
Tier 2: In Vivo Validation
Following successful in vitro characterization, the anti-inflammatory effects of 3-Methyl-1,8,9-anthracenetriol should be validated in a relevant animal model. The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a well-established and reproducible model for acute skin inflammation.
Protocol:
-
Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) for at least one week before the experiment.
-
Grouping: Divide the mice into the following groups (n=6-8 per group):
-
Group 1: Naive (no treatment)
-
Group 2: TPA + Vehicle
-
Group 3: TPA + 3-Methyl-1,8,9-anthracenetriol (Dose 1)
-
Group 4: TPA + 3-Methyl-1,8,9-anthracenetriol (Dose 2)
-
Group 5: TPA + Dexamethasone (positive control)
-
-
Induction of Inflammation: Dissolve TPA in acetone to a concentration of 2.5 µg/20 µL. Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Topical Treatment: 30 minutes after TPA application, topically apply 20 µL of the vehicle (e.g., acetone:DMSO), 3-Methyl-1,8,9-anthracenetriol solution, or dexamethasone solution to the right ear.
-
Edema Measurement: Measure the thickness of both ears using a digital caliper at 4, 6, and 24 hours after TPA application. The degree of edema is calculated as the difference in thickness between the right and left ears.
-
Tissue Collection: At the end of the experiment (24 hours), euthanize the mice and collect ear punch biopsies (6 mm) for further analysis.
Data Presentation:
| Treatment Group | Ear Edema (mm) at 4h | Ear Edema (mm) at 6h | Ear Edema (mm) at 24h | % Inhibition of Edema at 24h |
| TPA + Vehicle | Value | Value | Value | 0 |
| TPA + Compound (Dose 1) | Value | Value | Value | Value |
| TPA + Compound (Dose 2) | Value | Value | Value | Value |
| TPA + Dexamethasone | Value | Value | Value | Value |
MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a reliable indicator of neutrophil infiltration, a hallmark of inflammation.
Protocol:
-
Tissue Homogenization: Homogenize the ear punch biopsies in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.
-
MPO Assay:
-
Add 10 µL of the supernatant to a 96-well plate.
-
Add 200 µL of MPO assay solution (e.g., o-dianisidine dihydrochloride and hydrogen peroxide in phosphate buffer).
-
Measure the change in absorbance at 450 nm over 5 minutes using a microplate reader.
-
-
Data Analysis: Express MPO activity as units per milligram of tissue.
Data Presentation:
| Treatment Group | MPO Activity (U/mg tissue) |
| Naive | Value |
| TPA + Vehicle | Value |
| TPA + Compound (Dose 1) | Value |
| TPA + Compound (Dose 2) | Value |
| TPA + Dexamethasone | Value |
The following diagram depicts the in vivo experimental workflow.
Data Interpretation and Troubleshooting
-
In Vitro: A dose-dependent decrease in NO and pro-inflammatory cytokine production in LPS-stimulated macrophages, at non-toxic concentrations, would indicate a direct anti-inflammatory effect of 3-Methyl-1,8,9-anthracenetriol. If cytotoxicity is observed at concentrations that also show anti-inflammatory effects, it is important to consider that the reduction in inflammatory mediators may be a consequence of cell death rather than a specific anti-inflammatory mechanism.
-
In Vivo: A significant reduction in ear edema and MPO activity in the compound-treated groups compared to the vehicle-treated group would confirm the in vivo anti-inflammatory efficacy of 3-Methyl-1,8,9-anthracenetriol. The positive control (dexamethasone) serves as a benchmark for a potent anti-inflammatory response.
Troubleshooting:
-
High Variability in In Vivo Data: Ensure consistent application of TPA and test compounds. Increase the number of animals per group to enhance statistical power.
-
No In Vitro Effect: Verify the activity of the LPS by testing a known positive control. Ensure the compound is properly dissolved and that the final DMSO concentration is not interfering with the assay.
-
Discrepancy between In Vitro and In Vivo Results: This could be due to factors such as poor bioavailability, rapid metabolism, or off-target effects of the compound in the in vivo model. Further pharmacokinetic and pharmacodynamic studies may be required.
Conclusion
The protocols and application notes provided herein offer a robust framework for the systematic evaluation of 3-Methyl-1,8,9-anthracenetriol as a potential anti-inflammatory agent. By following these detailed methodologies, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this compound and pave the way for further drug development efforts.
References
-
Antiangiogenic, Anti-Inflammatory and Antioxidant Properties of Bidens tripartite Herb, Galium verum Herb and Rumex hydrolapathum Root. (2023). PMC. [Link]
-
Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis. (2020). eLife. [Link]
-
Unraveling the therapeutic potential of Senna singueana phytochemicals to attenuate pancreatic cancer using protein–protein interactions, molecular docking, and MD simulation. (2023). PubMed Central. [Link]
-
Topical anti-inflammatory activity of Polygonum cuspidatum extract in the TPA model of mouse ear inflammation. (2012). PubMed Central. [Link]
-
Anthralin (1,8-dihydroxyanthrone) is a potent inhibitor of leukotriene production and LTB4-omega oxidation by human neutrophils. (1987). PubMed. [Link]
Sources
Application Notes and Protocols for the Evaluation of 3-Methyl-1,8,9-anthracenetriol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive framework for the investigation of 3-Methyl-1,8,9-anthracenetriol, a novel anthracene derivative, as a potential anti-cancer agent. While direct studies on this specific compound are emerging, the protocols and scientific rationale presented herein are extrapolated from extensive research on the broader class of anthraquinones and the parent compound, 1,8,9-Anthracenetriol (Anthralin). This document serves as a detailed guide for researchers to assess the cytotoxic and mechanistic properties of 3-Methyl-1,8,9-anthracenetriol in various cancer cell lines. The proposed workflow encompasses initial cytotoxicity screening, determination of the mode of cell death, and investigation of the underlying molecular signaling pathways.
Introduction: The Therapeutic Potential of Anthracene Derivatives in Oncology
Anthraquinone and its derivatives represent a well-established class of compounds with significant therapeutic applications, most notably as anticancer agents. Their planar aromatic structure allows for intercalation into DNA, and they are known to inhibit topoisomerase II, leading to cell cycle arrest and apoptosis. Furthermore, many anthraquinones can generate reactive oxygen species (ROS), inducing oxidative stress and triggering cell death pathways.
3-Methyl-1,8,9-anthracenetriol is a derivative of 1,8,9-Anthracenetriol, a compound known to disrupt mitochondrial function.[1][2] The addition of a methyl group at the 3-position may alter the compound's lipophilicity, cell permeability, and interaction with molecular targets, potentially enhancing its anti-cancer efficacy and selectivity. These notes provide a robust starting point for characterizing the biological activity of this promising compound.
Proposed Mechanism of Action: A Hypothesis Based on Related Compounds
Based on the known mechanisms of related anthraquinones, it is hypothesized that 3-Methyl-1,8,9-anthracenetriol may exert its anti-cancer effects through a multi-faceted approach involving the induction of apoptosis via mitochondrial- and ROS-mediated pathways. A potential signaling cascade is depicted below.
Caption: Proposed signaling pathway for 3-Methyl-1,8,9-anthracenetriol-induced apoptosis.
Experimental Protocols
The following protocols are designed to systematically evaluate the anti-cancer properties of 3-Methyl-1,8,9-anthracenetriol.
Initial Cytotoxicity Screening using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3-Methyl-1,8,9-anthracenetriol in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3] Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Evaluation of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3-Methyl-1,8,9-anthracenetriol at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Hypothetical Data Presentation
The following table presents a hypothetical summary of the cytotoxic effects of 3-Methyl-1,8,9-anthracenetriol on various cancer cell lines, as would be determined by the MTT assay.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.7 ± 2.5 |
| HeLa | Cervical Carcinoma | 12.8 ± 1.5 |
| A549 | Lung Carcinoma | 35.1 ± 3.2 |
| PC-3 | Prostate Adenocarcinoma | 20.5 ± 2.1 |
Experimental Workflow Visualization
Caption: Experimental workflow for evaluating the anti-cancer activity of 3-Methyl-1,8,9-anthracenetriol.
Conclusion and Future Directions
The provided application notes and protocols offer a comprehensive guide for the initial investigation of 3-Methyl-1,8,9-anthracenetriol as a potential anti-cancer agent. Based on the established activities of related anthraquinone compounds, this novel derivative holds promise. Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. Further investigations could include cell cycle analysis, measurement of mitochondrial membrane potential, and assessment of its effects on key apoptotic and survival proteins through Western blotting. These detailed mechanistic studies will be crucial in determining the therapeutic potential of 3-Methyl-1,8,9-anthracenetriol for further pre-clinical and clinical development.
References
-
Ge, X., Yannai, S., Rennert, G., Gruener, N., & Fares, F. A. (1996). 3,3'-Diindolylmethane induces apoptosis in human cancer cells. Biochemical and Biophysical Research Communications, 228(1), 153–158. Retrieved from [Link]
-
PubChem. (n.d.). 1,8,9-Anthracenetriol. Retrieved from [Link]
-
Li, Y., et al. (2024). Novel 9-Methylanthracene Derivatives as p53 Activators for the Treatment of Glioblastoma Multiforme. Molecules, 29(10), 2348. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 293. Retrieved from [Link]
-
Vasu, D., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 11(57), 36228-36246. Retrieved from [Link]
-
MDPI. (2022). A Review of Twenty Years of Research on the Regulation of Signaling Pathways by Natural Products in Breast Cancer. Retrieved from [Link]
-
Vasu, D., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 11(57), 36228-36246. Retrieved from [Link]
-
Signal Transduction and Targeted Therapy. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Retrieved from [Link]
-
MDPI. (2022). Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae). Retrieved from [Link]
Sources
Application Notes and Protocols for the Development of a Topical Formulation of 3-Methyl-1,8,9-anthracenetriol (Dithranol)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Methyl-1,8,9-anthracenetriol, commonly known as dithranol or anthralin, remains a highly effective topical agent for the management of psoriasis.[1][2] Its therapeutic efficacy is primarily attributed to its anti-proliferative and anti-inflammatory properties, which involve the inhibition of DNA synthesis and the modulation of inflammatory pathways in the skin.[3][4] However, the clinical utility of dithranol is often hampered by its inherent instability and its propensity to cause significant skin irritation and staining of skin and clothing.[5][6] This document provides a comprehensive guide for the development of a stable and efficacious topical dithranol formulation, with a focus on mitigating its undesirable side effects. These application notes and protocols are designed to provide researchers and formulation scientists with the necessary tools to develop a robust and patient-compliant dithranol product.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of dithranol is paramount for the rational design of a stable and effective topical formulation.
Physicochemical Properties of Dithranol
| Property | Value | Significance in Formulation |
| IUPAC Name | 1,8-dihydroxy-9,10-dihydroanthracen-9-one | - |
| Molecular Formula | C₁₄H₁₀O₃ | - |
| Molar Mass | 226.231 g·mol⁻¹ | - |
| Appearance | Yellow crystalline powder | Color changes can indicate degradation. |
| Solubility | Poorly soluble in water, soluble in organic solvents | Dictates the choice of vehicle (e.g., oil-in-water vs. water-in-oil emulsion). |
| Melting Point | 178 °C | Important for manufacturing process design, particularly for melt-based formulations. |
| Stability | Highly unstable; sensitive to light, heat, and oxygen.[7][8] | Formulation must include stabilizers and be packaged in light- and air-resistant containers. |
Mechanism of Action
Dithranol's therapeutic effect in psoriasis is multifactorial. It accumulates in the mitochondria of keratinocytes, interfering with cellular energy supply and inhibiting DNA replication, thereby slowing down the excessive cell division characteristic of psoriatic plaques.[3] Additionally, dithranol exhibits anti-inflammatory effects by modulating various signaling pathways.[9][10]
Caption: Dithranol's Mechanism of Action in Psoriasis.
Formulation Development: A Step-by-Step Protocol for a Dithranol Cream
The following protocol details the preparation of a 1% dithranol oil-in-water (o/w) cream. This formulation is designed to enhance stability and minimize irritation.
Excipient Selection and Rationale
| Component | Example Excipient | Function | Rationale |
| Oil Phase | White Soft Paraffin, Cetyl Alcohol | Emollient, Vehicle | Provides a lipophilic environment for the poorly water-soluble dithranol and forms an occlusive layer on the skin. |
| Aqueous Phase | Purified Water | Vehicle | Continuous phase of the emulsion. |
| Emulsifying Agent | Cetomacrogol 1000 | Emulsifier | Stabilizes the oil-in-water emulsion. |
| Gelling Agent | Carbopol 934 | Thickener, Stabilizer | Increases viscosity, improving physical stability and application properties.[11] |
| Humectant | Glycerin | Humectant | Prevents the cream from drying out and helps to hydrate the skin. |
| Preservative | Methylparaben, Propylparaben | Antimicrobial | Prevents microbial contamination of the product. |
| Antioxidant/Stabilizer | Salicylic Acid | Stabilizer, Keratolytic | Helps to stabilize dithranol, although it may increase irritation potential.[12] Ascorbic acid can be considered as an alternative. |
| pH Adjuster | Triethanolamine | Neutralizing Agent | Neutralizes Carbopol to form a gel. |
Equipment and Materials
-
Analytical balance
-
Homogenizer (e.g., rotor-stator homogenizer)
-
Water bath
-
pH meter
-
Beakers and other standard laboratory glassware
-
Dithranol powder
-
All necessary excipients
Step-by-Step Preparation Protocol
Note: Dithranol is sensitive to light and air. All preparation steps should be conducted in a dark or amber-lit environment, and exposure to air should be minimized.[11]
-
Preparation of the Oil Phase:
-
Accurately weigh the required amounts of white soft paraffin and cetyl alcohol.
-
Melt the components together in a beaker in a water bath maintained at 70-75°C.
-
Add the accurately weighed dithranol and salicylic acid to the molten oil phase and stir until completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, accurately weigh the purified water and heat to 70-75°C.
-
Add the glycerin, methylparaben, and propylparaben to the heated water and stir until dissolved.
-
Disperse the Carbopol 934 in the aqueous phase with constant stirring until a uniform dispersion is formed.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously homogenizing at a moderate speed.
-
Continue homogenization for 10-15 minutes until a uniform, white emulsion is formed.
-
-
pH Adjustment and Cooling:
-
Allow the emulsion to cool to approximately 40°C with gentle stirring.
-
Slowly add triethanolamine dropwise while monitoring the pH. Adjust the pH to a range of 4.5-5.5.
-
Continue stirring until the cream has cooled to room temperature.
-
-
Final Product:
-
Transfer the cream to an opaque, airtight container for storage and further evaluation.
-
Quality Control and Formulation Evaluation
A battery of tests is required to ensure the quality, stability, and performance of the final formulation.
Physicochemical Characterization
| Test | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogeneous, smooth, yellow cream, free from phase separation and grittiness.[13] |
| pH | pH meter | 4.5 - 5.5 |
| Viscosity | Brookfield Viscometer | Consistent viscosity across batches, demonstrating shear-thinning behavior. |
| Spreadability | Parallel Plate Method | A defined spread diameter under a specific weight, indicating ease of application.[11] |
| Particle Size Analysis | Microscopic evaluation or laser diffraction | Uniform globule size distribution of the dispersed phase. |
Stability Testing
Stability testing is performed according to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[4][14]
| Condition | Temperature | Humidity | Duration | Testing Frequency |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Parameters to be evaluated at each time point:
-
Appearance, pH, viscosity
-
Dithranol content and degradation products (by HPLC)
-
Microbial limits
Protocol for Physical Stability Assessment (Freeze-Thaw Cycling):
-
Place a sample of the cream in a suitable container.
-
Store the sample at -5°C for 24 hours.
-
Transfer the sample to 40°C for 24 hours.
-
Repeat this cycle for a minimum of three cycles.
-
After the final cycle, visually inspect the sample for any signs of phase separation, crystallization, or other physical instabilities.
Analytical Method for Dithranol Quantification (HPLC)
A validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the potency of the formulation and for stability studies.[14]
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (58:37:5, v/v/v)
-
Flow Rate: 1.1 mL/min
-
Detection Wavelength: 394 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh an amount of cream equivalent to 1 mg of dithranol into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the dithranol.
-
Make up to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
In Vitro Release Testing (IVRT)
IVRT is a crucial tool for assessing the performance of a topical formulation and is recommended by regulatory agencies like the FDA and EMA.[15][16][17]
Caption: In Vitro Release Testing (IVRT) Workflow.
IVRT Protocol:
-
Apparatus: Franz diffusion cell system.
-
Membrane: Inert synthetic membrane (e.g., polysulfone).
-
Receptor Medium: Phosphate buffer (pH 5.5) containing a suitable solubilizing agent (e.g., 2% w/v Oleth-20) to maintain sink conditions.
-
Temperature: 32 ± 1°C.[12]
-
Procedure:
-
Mount the membrane between the donor and receptor chambers of the Franz diffusion cell.
-
Fill the receptor chamber with the receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a finite dose (e.g., 10 mg/cm²) of the dithranol cream to the membrane surface.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.[12][18]
-
Analyze the samples for dithranol concentration using the validated HPLC method.
-
-
Data Analysis: Calculate the cumulative amount of dithranol released per unit area and plot against the square root of time. The slope of the linear portion of the plot represents the release rate.
In Vitro Skin Irritation Testing
To assess the irritation potential of the formulation, an in vitro test using a reconstructed human epidermis (RhE) model can be performed according to OECD Test Guideline 439.[19][20][21]
Protocol Overview:
-
Test System: Commercially available RhE models (e.g., EpiDerm™, EPISKIN™).
-
Procedure:
-
Apply a defined amount of the dithranol cream to the surface of the RhE tissue.
-
After a specified exposure time, wash the cream from the tissue surface.
-
Incubate the tissue for a post-exposure period.
-
Assess cell viability using the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.
-
-
Classification: The irritation potential is classified based on the reduction in tissue viability compared to a negative control.
Antimicrobial Effectiveness Testing
This test is performed to ensure that the preservative system is effective in preventing microbial growth, as per USP General Chapter <51>.[9][22][23]
Protocol Overview:
-
Challenge Organisms: A panel of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
-
Procedure:
-
Inoculate separate samples of the dithranol cream with a standardized suspension of each challenge organism.
-
Store the inoculated samples at a specified temperature.
-
At defined intervals (e.g., 7, 14, and 28 days), withdraw aliquots and determine the number of viable microorganisms.
-
-
Acceptance Criteria: The preservative is considered effective if there is a significant reduction in the microbial count over the testing period, meeting the criteria outlined in USP <51>.
Conclusion
The development of a topical dithranol formulation presents a significant challenge due to the inherent instability and irritability of the active ingredient. However, by employing a systematic approach that includes thorough pre-formulation studies, rational excipient selection, and a comprehensive battery of quality control tests, it is possible to develop a stable, effective, and patient-compliant product. The protocols outlined in this document provide a robust framework for the successful development and evaluation of a topical dithranol formulation, grounded in scientific principles and aligned with regulatory expectations.
References
-
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013-07-26). Available at: [Link]
-
Use of solid dispersions to increase stability of dithranol in topical formulations - SciELO. Available at: [Link]
-
Dithranol - Wikipedia. Available at: [Link]
-
Dithranol: Recent views on its mechanism of action. Available at: [Link]
-
Dithranol (anthralin) - DermNet. Available at: [Link]
- EP0533518A1 - Pharmaceutical composition for topical application containing dithranol and process for its preparation - Google Patents.
-
Formulation and Evaluation of Dithranol Ethosomes for Psoriasis - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells - PubMed. Available at: [Link]
-
Stabilization of dithranol in topical formulations - PubMed. Available at: [Link]
-
Dithranol – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Skin irritation by dithranol cream. A blind study to assess the role of the cream formulation. Available at: [Link]
-
A Novel Method for the Evaluation of the Long-Term Stability of Cream Formulations Containing Natural Oils - MDPI. (2020-11-08). Available at: [Link]
-
An Overview of the Current Product-Specific Guidances for Topical Products - FDA. (2023-09-13). Available at: [Link]
-
Antimicrobial Effectiveness Testing - United States Pharmacopeia USP 2025. (2025-12-11). Available at: [Link]
-
What is the mechanism of Anthralin? - Patsnap Synapse. (2024-07-17). Available at: [Link]
-
A Simple RP-HPLC Method for the Determination of the Anti-Psoriatic Drug Dithranol and its Application in an In Vitro Cell Uptake Study | Bentham Science Publishers. (2012-02-01). Available at: [Link]
-
A novelliposomal formulation of dithranol for psoriasis: preliminary results - PubMed. Available at: [Link]
-
Guideline on quality and equivalence of locally applied locally acting cutaneous products - European Medicines Agency (EMA). (2024-09-09). Available at: [Link]
-
In Vitro Release Testing of Semi-Solid Dosage Forms - Dissolution Technologies. Available at: [Link]
-
Using in vitro release testing (IVRT) to analyse semi-solid topical formulations - Recipharm. Available at: [Link]
-
Quality Control Analytical Methods: The Essentials of United States Pharmacopeia Chapter <51. Antimicrobial Effectiveness Tes. Available at: [Link]
-
Dithanrol cream for psoriasis. Dithranol info - Patient. Available at: [Link]
-
The Antimicrobial Efficacy Test, GMP and Investigations | American Pharmaceutical Review. (2013-08-31). Available at: [Link]
-
Dithranol 0.1% w/w ointment - Food And Drugs Authority. (2025-08-14). Available at: [Link]
-
In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs - FDA. (2022-10-21). Available at: [Link]
-
Transdermal and Topical Delivery Systems - Product Development and Quality Considerations | FDA. (2020-05-06). Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003-08-01). Available at: [Link]
-
Topical Drug Products (7/94) - FDA. (2014-11-13). Available at: [Link]
-
Navigating The Regulatory Landscape For Topical Drug Product Development. Available at: [Link]
-
Dithranol in a Cream Preparation: Disperse or Dissolve? - Karger Publishers. (2000-08-11). Available at: [Link]
-
General Chapters: <51> ANTIMORIAL EFFECTIVENESS TESTING. Available at: [Link]
-
A Simple RP-HPLC Method for the Determination of the Anti-Psoriatic Drug Dithranol and its Application in an In Vitro Cell Uptake Study - ResearchGate. Available at: [Link]
-
Skin Irritation: OECD TG 439 - SenzaGen. Available at: [Link]
-
Analysis of cosmetic creams - stability tests - TSAR. Available at: [Link]
-
Development of RP-HPLC Method for Estimation of Dithranol in Hydrogel based Lipid Nanoparticle Formulation - Current Trends in Technology and Science. Available at: [Link]
-
In Vitro Skin Irritation - Eurofins Deutschland. Available at: [Link]
-
Formulation and physical evaluation of facial cream preparations from Ceremai fruit juice (Phyllanthus acidus (l.) Skeels) - Pharmacy Education. Available at: [Link]
-
Skin Irritation Test (SIT, OECD 439) - IIVS.org. Available at: [Link]
Sources
- 1. CN102935063A - Acetyl dithranol paste and preparation method thereof - Google Patents [patents.google.com]
- 2. patient.info [patient.info]
- 3. permegear.com [permegear.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Skin irritation by dithranol cream. A blind study to assess the role of the cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. Quality and equivalence of locally applied, locally acting cutaneous products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Antimicrobial Effectiveness Testing - United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 10. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. fda.gov [fda.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. EMA Guideline on Quality and Equivalence of Topical Products - ECA Academy [gmp-compliance.org]
- 18. recipharm.com [recipharm.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. senzagen.com [senzagen.com]
- 21. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 22. scispace.com [scispace.com]
- 23. uspbpep.com [uspbpep.com]
Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Properties of 3-Methyl-1,8,9-anthracenetriol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Uncovering the Potential of a Novel Anthracenetriol Derivative
The emergence of multidrug-resistant microbial and fungal pathogens presents a formidable challenge to global health. This necessitates the urgent exploration of novel chemical entities with potent and unique mechanisms of action. Anthracenetriol derivatives, a class of compounds structurally related to components with known biological activities, represent a promising area of investigation. This guide focuses on 3-Methyl-1,8,9-anthracenetriol, a derivative of 1,8,9-Anthracenetriol (Dithranol). While Dithranol is an established therapeutic agent for psoriasis, known to disrupt mitochondrial function, the specific antimicrobial and antifungal potential of its 3-methyl analog remains largely uncharted territory.[1]
These application notes provide a comprehensive framework for researchers to systematically evaluate the antimicrobial and antifungal efficacy of 3-Methyl-1,8,9-anthracenetriol. The protocols outlined herein are grounded in established methodologies from leading organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[2][3][4] This document is designed to not only guide the experimental process but also to provide the scientific rationale behind the methodological choices, empowering researchers to adapt and troubleshoot as needed.
Section 1: Understanding the Compound and its Potential Mechanism of Action
3-Methyl-1,8,9-anthracenetriol is an aromatic polyketide.[5] Its core structure is shared with 1,8,9-Anthracenetriol, a compound that exerts its biological effects through the disruption of mitochondrial structure and function.[1] It is plausible that the addition of a methyl group at the 3-position could modulate the compound's lipophilicity, cell permeability, and interaction with molecular targets, potentially enhancing its antimicrobial or antifungal activity or altering its spectrum of efficacy.
The primary hypothesis for the mechanism of action of 3-Methyl-1,8,9-anthracenetriol is the disruption of cellular respiration and induction of oxidative stress, similar to its parent compound. The following diagram illustrates this proposed pathway.
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of 3-Methyl-1,8,9-anthracenetriol Stock Solution:
-
Dissolve a precisely weighed amount of 3-Methyl-1,8,9-anthracenetriol in a minimal amount of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.
-
Causality: A high concentration stock solution is necessary to perform serial dilutions accurately. DMSO is a common choice for poorly water-soluble compounds.
-
-
Preparation of the 96-Well Plate:
-
Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the 3-Methyl-1,8,9-anthracenetriol working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as the growth control (broth and inoculum, no compound).
-
Well 12 should serve as the sterility control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 3-Methyl-1,8,9-anthracenetriol at which there is no visible growth.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/well, no more than 100 colonies should grow).
Data Presentation: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| Pseudomonas aeruginosa ATCC 27853 | ||
| Enterococcus faecalis ATCC 29212 |
Section 3: Protocols for Antifungal Susceptibility Testing
Similar to antimicrobial testing, the evaluation of antifungal activity relies on determining the MIC. The protocols are adapted for the specific growth requirements of fungi. [6][7][8]
Broth Microdilution for Antifungal Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on CLSI document M27 for yeasts and M38 for filamentous fungi.
Caption: Workflow for antifungal MIC determination.
-
Preparation of 3-Methyl-1,8,9-anthracenetriol Stock Solution:
-
Prepare as described in the antimicrobial protocol (Section 2.1.1).
-
-
Preparation of the 96-Well Plate:
-
Use sterile 96-well microtiter plates and RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).
-
Perform serial dilutions as described in the antimicrobial protocol (Section 2.1.2).
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida albicans): Grow the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.
-
For Molds (e.g., Aspergillus fumigatus): Grow the mold on Potato Dextrose Agar until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to the appropriate wells.
-
Incubate at 35°C. Incubation times vary: 24-48 hours for most yeasts, and 48-72 hours for filamentous fungi.
-
-
Reading and Interpreting Results:
-
The MIC endpoint is determined as the lowest concentration of the compound that causes a significant reduction in growth compared to the growth control. For many antifungals, this is a ≥50% reduction in turbidity, which can be assessed visually or with a microplate reader.
-
Data Presentation: Antifungal Activity
| Fungal Strain | MIC (µg/mL) |
| Candida albicans ATCC 90028 | |
| Candida glabrata ATCC 90030 | |
| Aspergillus fumigatus ATCC 204305 | |
| Cryptococcus neoformans ATCC 90112 |
Section 4: Trustworthiness and Self-Validation
To ensure the reliability and validity of the generated data, the following controls and validation steps are essential:
-
Positive Controls: Include a standard antimicrobial (e.g., ciprofloxacin) and antifungal (e.g., fluconazole, amphotericin B) in each experiment to confirm the susceptibility of the test organisms and the validity of the assay conditions. The results for these controls should fall within the expected ranges.
-
Negative Controls:
-
Sterility Control: A well containing only broth to ensure no contamination.
-
Growth Control: A well containing broth and the microbial inoculum to ensure the organism is viable and grows under the assay conditions.
-
Solvent Toxicity Control: A well containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure the solvent itself is not inhibiting growth.
-
-
Reproducibility: All experiments should be performed in triplicate on separate occasions to ensure the consistency of the results.
References
-
PubChem. (n.d.). 1,8,9-Anthracenetriol. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Orient J Chem. (n.d.). Anthracene and 1,8-Napthalimide Aminothiazole Hybrids: Synthesis, Antimicrobial Activity and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing - PMC. Retrieved from [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
-
Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
-
MDPI. (n.d.). Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, October 16). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
- Google Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
-
Organic Syntheses. (n.d.). 9-acetylanthracene. Retrieved from [Link]
-
De Gruyter. (2012, August 9). Antifungal Activity of Tetrahydroquinolines against Some Phytopathogenic Fungi. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Anthranilate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. EUCAST: EUCAST - Home [eucast.org]
- 3. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 4. fda.gov [fda.gov]
- 5. 3-methyl-1,8,9-anthracenetriol;491-59-8 [abichem.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
A Robust, Validated HPLC Method for the Quantification of 3-Methyl-1,8,9-anthracenetriol in Pharmaceutical Formulations
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Methyl-1,8,9-anthracenetriol. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, offering excellent resolution and peak symmetry. We provide in-depth explanations for methodological choices, ensuring the protocol is not only a set of instructions but also a framework for understanding and troubleshooting. The validation data herein confirms the method's suitability for its intended purpose in quality control and stability analysis of pharmaceutical products.
Introduction
3-Methyl-1,8,9-anthracenetriol is an anthracene derivative structurally related to Dithranol (1,8,9-Anthracenetriol), a compound used in the treatment of psoriasis.[1] The introduction of a methyl group can significantly alter the compound's pharmacological and physicochemical properties. As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3]
This document provides a self-validating system for the analysis of 3-Methyl-1,8,9-anthracenetriol. The causality behind experimental choices, such as mobile phase composition and column chemistry, is explained to empower the end-user to adapt or troubleshoot the method effectively. The protocol is grounded in established scientific principles and validated against the rigorous standards set forth by the ICH.[4][5]
Principle of the Method
The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. 3-Methyl-1,8,9-anthracenetriol, being a moderately non-polar molecule, is retained on the column and subsequently eluted by a mobile phase with increasing organic solvent strength (gradient elution). The phenolic hydroxyl groups on the anthracene ring necessitate the use of an acidified mobile phase. This suppresses the ionization of these groups, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.[6][7] Detection is performed using a UV-Vis detector, leveraging the strong absorbance of the anthracene chromophore.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is critical for rational method development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | PubChem CID: 10288[8] |
| Molecular Weight | 240.25 g/mol | ABI Chem[9] |
| Monoisotopic Mass | 240.07864 Da | PubChem CID: 10288[8] |
| Predicted XlogP | 4.3 | PubChem CID: 10288[8] |
| Appearance | Yellow crystalline powder (inferred) | Based on 1,8,9-Anthracenetriol[1][10] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol, acetonitrile, DMSO, chloroform. | Based on 1,8,9-Anthracenetriol[11] |
The high XlogP value indicates significant hydrophobicity, making RP-HPLC an ideal separation technique. The solubility profile dictates the choice of diluents for standard and sample preparation.
Materials and Instrumentation
-
Reference Standard: 3-Methyl-1,8,9-anthracenetriol, >98% purity.
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Formic Acid (reagent grade, ~99%), and Purified Water (18.2 MΩ·cm).
-
HPLC System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 column with dimensions of 4.6 x 150 mm, 5 µm particle size is recommended as a starting point.
-
Glassware & Consumables: Class A volumetric flasks, analytical balance, pH meter, 0.45 µm syringe filters (PTFE or nylon).
Chromatographic Conditions
The following conditions were optimized to achieve a robust separation with a reasonable run time.
| Parameter | Recommended Condition | Rationale |
| Column | Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent | C18 provides the necessary hydrophobic retention for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Acidification sharpens the analyte peak by suppressing silanol interactions and phenol ionization.[6][7] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-15 min: 90% B; 15.1-18 min: 40% B (Re-equilibration) | The gradient ensures elution of the analyte with good peak shape and allows for the removal of more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between speed and efficiency.[2] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Anthracene derivatives exhibit strong absorbance at this wavelength.[12][13] A DAD can be used to identify the absorption maximum for optimal sensitivity. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Methanol or Acetonitrile | The analyte is readily soluble in these solvents. |
Standard and Sample Preparation Protocol
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of 3-Methyl-1,8,9-anthracenetriol reference standard into a 50 mL Class A volumetric flask. Dissolve and dilute to volume with the chosen diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the Stock Standard Solution. For a linearity study, a range of 10 µg/mL to 150 µg/mL is recommended.
Sample Preparation (from a hypothetical 0.1% cream formulation)
-
Accurately weigh an amount of cream equivalent to 1 mg of 3-Methyl-1,8,9-anthracenetriol into a 50 mL centrifuge tube.
-
Add 20 mL of methanol. Vortex for 2 minutes to disperse the cream.
-
Heat in a water bath at 40°C for 10 minutes to facilitate extraction, then vortex again for 2 minutes.
-
Centrifuge at 4000 RPM for 15 minutes to separate the excipients.
-
Transfer the supernatant to a 100 mL volumetric flask.
-
Repeat the extraction (steps 2-5) on the pellet twice more with 20 mL of methanol each time, collecting the supernatants in the same 100 mL flask.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. This yields a theoretical concentration of 10 µg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Caption: General workflow from preparation to final analysis.
HPLC Method Validation Protocol (as per ICH Q2(R2))
A validated method provides documented evidence of its reliability.[4][14][15]
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard (e.g., 50 µg/mL) five or six times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Confirms pump and system stability. |
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.
-
Procedure: A forced degradation study is performed. The analyte is subjected to stress conditions to produce potential degradation products.
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Acceptance Criteria: The analyte peak should be free from interference from any degradant peaks, as confirmed by peak purity analysis using a Diode Array Detector. The method is considered "stability-indicating" if all degradant peaks are resolved from the main analyte peak.[4]
Caption: Logical flow of a forced degradation study for specificity.
Linearity and Range
-
Procedure: Analyze a series of at least five concentrations across the desired range (e.g., 80% to 120% of the nominal test concentration).
-
Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy (% Recovery)
-
Procedure: Perform recovery studies by spiking a placebo (formulation matrix without the API) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). Analyze three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[14]
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: For LOQ, the precision (%RSD) and accuracy (% recovery) should meet acceptable criteria.
Robustness
-
Procedure: Intentionally make small, deliberate variations in the method parameters and evaluate the impact on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH/composition (e.g., % Formic Acid ± 0.02%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the changes.
Data Analysis and Calculations
-
Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration.
-
For an unknown sample, determine its peak area from the chromatogram.
-
Calculate the concentration in the injected solution using the regression equation:
-
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
-
Account for all dilution steps and the initial sample weight to calculate the final amount of the analyte in the original sample (e.g., as a percentage w/w).
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Insufficient mobile phase acidity; column degradation; system contamination. | Ensure correct mobile phase pH; flush column; replace column if necessary. |
| Variable Retention Times | Leak in the system; inconsistent mobile phase composition; unstable column temperature. | Check for leaks; ensure mobile phase is well-mixed; verify column oven temperature. |
| Ghost Peaks | Contaminated mobile phase; carryover from autosampler. | Use fresh mobile phase; run blank injections; clean the injection port and syringe. |
| Low Peak Area/Sensitivity | Incorrect wavelength; sample degradation; detector lamp issue. | Verify detector wavelength; check sample stability; check detector lamp status. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 3-Methyl-1,8,9-anthracenetriol. The comprehensive validation protocol, aligned with ICH Q2(R2) guidelines, confirms its suitability for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed explanation of the scientific rationale behind the method's parameters provides a solid foundation for its implementation and any future troubleshooting.
References
-
Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. SciSpace by Typeset.
-
1,8,9-Anthracenetriol. ECHEMI.
-
HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library.
-
1,8,9-Anthracenetriol | C14H10O3. PubChem, National Center for Biotechnology Information.
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
-
Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. ResearchGate.
-
Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. National Institutes of Health (NIH).
-
Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus. Oxford Academic. [URL: https://academic.oup.com/j AOAC/article/106/5/1330/7229229]([Link] AOAC/article/106/5/1330/7229229)
-
An HPLC method development for the assessment of degradation products of anthraquinone dye. ResearchGate.
-
Steps for HPLC Method Validation. Pharmaguideline.
-
A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Pharmacia.
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA).
-
Degradation photoproducts of 9-methylanthracene. ResearchGate.
-
Anthraquinone Extraction and Quantification... Digital Commons@DePaul.
-
9-Anthracenemethanol (CAS 1468-95-7) - Chemical & Physical Properties. Cheméo.
-
9-Anthracenemethanol | C15H12O. PubChem, National Center for Biotechnology Information.
-
Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies.
-
9-(Chloromethyl)anthracene | C15H11Cl. PubChem, National Center for Biotechnology Information.
-
Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane. ResearchGate.
-
3-methyl-1,8,9-anthracenetriol (C15H12O3). PubChemLite.
-
9-Anthracenemethanol 97%. Sigma-Aldrich.
-
3-methyl-1,8,9-anthracenetriol;491-59-8. ABI Chem.
-
1,8,9-Anthracenetriol (CAS 480-22-8): Hồ sơ mùi hương, Thuộc tính & Quy định IFRA. The Good Scents Company.
Sources
- 1. echemi.com [echemi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts [pharmacia.pensoft.net]
- 8. PubChemLite - 3-methyl-1,8,9-anthracenetriol (C15H12O3) [pubchemlite.lcsb.uni.lu]
- 9. 3-methyl-1,8,9-anthracenetriol;491-59-8 [abichem.com]
- 10. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scent.vn [scent.vn]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. database.ich.org [database.ich.org]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
3-Methyl-1,8,9-anthracenetriol: A Precursor for Advanced Dermatological Therapeutics
Introduction: The Anthralin Scaffold and the Significance of the 3-Methyl Moiety
For over a century, the core structure of 1,8,9-anthracenetriol, existing in tautomeric equilibrium with its more stable form, 1,8-dihydroxy-9(10H)-anthracenone (commonly known as Anthralin or Dithranol), has been a cornerstone in the topical treatment of psoriasis.[1][2][3] Anthralin's therapeutic efficacy is attributed to its ability to inhibit the rapid proliferation of keratinocytes and modulate inflammatory pathways, primarily through its effects on mitochondrial DNA and various enzyme systems.[3][4][5] However, its clinical application has been hampered by side effects such as skin irritation and staining.[1][3]
This has led to a concerted effort in medicinal chemistry to synthesize derivatives of the anthralin scaffold to improve its therapeutic index.[4][6] The introduction of a methyl group at the 3-position of the anthracene core, yielding 3-Methyl-1,8,9-anthracenetriol, represents a strategic modification aimed at modulating the electronic and steric properties of the parent molecule. This guide provides a comprehensive overview of 3-Methyl-1,8,9-anthracenetriol as a chemical precursor, offering insights into its synthesis and potential applications in the development of novel dermatological agents.
Physicochemical Properties and Reactivity Profile
3-Methyl-1,8,9-anthracenetriol is an organic compound with the molecular formula C₁₅H₁₂O₃.[7] Like its parent compound, it is expected to be a yellow crystalline solid, sparingly soluble in water but soluble in organic solvents like chloroform and DMSO.[8] The phenolic hydroxyl groups at positions 1 and 8, and the enolic hydroxyl at position 9, are the primary sites of chemical reactivity. These groups can undergo reactions typical of phenols and enols, such as esterification and etherification. The anthracene core provides a planar, aromatic system that can participate in electrophilic substitution reactions, although the existing hydroxyl groups are strongly activating and will direct incoming electrophiles. The molecule is also susceptible to oxidation, a key aspect of its biological activity and a consideration in its handling and formulation.[9]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | [7] |
| Molecular Weight | 240.25 g/mol | [10] |
| Appearance | Yellow crystalline powder (predicted) | [11] |
| Solubility | Soluble in Chloroform, DMSO | [8] |
Synthetic Pathways and Methodologies
The synthesis of 3-Methyl-1,8,9-anthracenetriol as a precursor begins with the construction of the substituted anthracene core. A plausible synthetic strategy involves a Friedel-Crafts acylation followed by reduction and cyclization, adapting established methods for anthralin synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Methyl-1,8,9-anthracenetriol.
Experimental Protocol: Synthesis of 3-Methyl-1,8,9-anthracenetriol
Materials:
-
m-Cresol
-
Phthalic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl)
-
Zinc dust
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Procedure:
-
Friedel-Crafts Acylation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve m-cresol and phthalic anhydride in nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
-
After the addition is complete, heat the reaction mixture at a suitable temperature (e.g., 60-70 °C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and remove the nitrobenzene by steam distillation. The resulting solid, 2-(4-hydroxy-2-methylbenzoyl)benzoic acid, is filtered, washed with water, and dried.
-
-
Reduction and Cyclization:
-
To a solution of 2-(4-hydroxy-2-methylbenzoyl)benzoic acid in aqueous sodium hydroxide, add zinc dust.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by the change in color.
-
After completion, filter the hot solution to remove excess zinc.
-
Acidify the filtrate with HCl to precipitate 3-Methyl-1,8-dihydroxyanthraquinone.
-
Filter the precipitate, wash with water, and dry.
-
-
Final Reduction to 3-Methyl-1,8,9-anthracenetriol:
-
Suspend 3-Methyl-1,8-dihydroxyanthraquinone in a suitable solvent such as dry diethyl ether.
-
In a separate flask, prepare a solution of sodium borohydride and anhydrous aluminum chloride in diethyl ether.
-
Slowly add the borohydride solution to the suspension of the anthraquinone derivative under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for several hours.
-
Carefully quench the reaction by the slow addition of water, followed by dilute HCl.
-
Extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Methyl-1,8,9-anthracenetriol.
-
The crude product can be purified by column chromatography or recrystallization.
-
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Nitrobenzene is toxic and should be handled with appropriate precautions.
Application in the Synthesis of Novel Therapeutics
3-Methyl-1,8,9-anthracenetriol serves as a versatile precursor for the synthesis of a new generation of anthralin derivatives with potentially improved therapeutic profiles. The primary sites for derivatization are the hydroxyl groups and the aromatic ring system.
Derivatization Strategies
Caption: Derivatization strategies for 3-Methyl-1,8,9-anthracenetriol.
Protocol: Synthesis of a Triacetylated Derivative
The synthesis of acetylated derivatives is a common strategy to create prodrugs that are more stable and less irritating than the parent compound.[3]
Materials:
-
3-Methyl-1,8,9-anthracenetriol
-
Acetic anhydride
-
Pyridine (catalyst and solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-Methyl-1,8,9-anthracenetriol in a mixture of pyridine and DCM in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triacetylated product by column chromatography on silica gel.
Characterization and Quality Control
The synthesized 3-Methyl-1,8,9-anthracenetriol and its derivatives should be thoroughly characterized to confirm their identity and purity.
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and the position of the methyl group. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., hydroxyl, carbonyl). |
| Melting Point | To assess the purity of the crystalline solid. |
Conclusion and Future Perspectives
3-Methyl-1,8,9-anthracenetriol is a promising chemical precursor for the development of novel dermatological therapies. The strategic placement of the methyl group on the anthralin scaffold offers the potential to fine-tune the molecule's biological activity and reduce its side effects. The synthetic protocols and derivatization strategies outlined in this guide provide a framework for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives. Future research should focus on the synthesis of a library of 3-methyl-anthralin derivatives and their in vitro and in vivo evaluation for antiproliferative and anti-inflammatory activities.
References
-
PubChem. (n.d.). 1,8,9-Anthracenetriol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Anthralin. National Center for Biotechnology Information. Retrieved from [Link]
-
Müller, K., et al. (1997). Heterocyclic substituted anthralin derivatives as inhibitors of keratinocyte growth and inducers of differentiation. PubMed. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methyl-1,8,9-anthracenetriol (C15H12O3). Retrieved from [Link]
-
Wikipedia. (n.d.). Dithranol. Retrieved from [Link]
-
Ashton, R. E., et al. (1983). Anthralin: historical and current perspectives. PubMed. Retrieved from [Link]
- Al-Suwaidan, I. A., & Gad, H. A. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Research Journal of Pharmaceutical and Technology.
-
Prasher, P., & Sharma, R. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl anthranilate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9-acetylanthracene. Retrieved from [Link]
Sources
- 1. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dithranol - Wikipedia [en.wikipedia.org]
- 3. Anthralin: historical and current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Heterocyclic substituted anthralin derivatives as inhibitors of keratinocyte growth and inducers of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-methyl-1,8,9-anthracenetriol (C15H12O3) [pubchemlite.lcsb.uni.lu]
- 8. Dithranol | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 9. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-methyl-1,8,9-anthracenetriol;491-59-8 [abichem.com]
- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
overcoming solubility issues with 3-Methyl-1,8,9-anthracenetriol in aqueous solutions
Technical Support Center: 3-Methyl-1,8,9-anthracenetriol
A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for 3-Methyl-1,8,9-anthracenetriol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As a derivative of the well-known antipsoriatic agent Dithranol (also known as Anthralin), this molecule holds therapeutic promise but presents significant formulation challenges due to its hydrophobic nature.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to systematically address and overcome these challenges.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental reasons behind the poor aqueous solubility of 3-Methyl-1,8,9-anthracenetriol. Understanding the "why" is critical to selecting the most effective solubilization strategy.
Q1: Why is 3-Methyl-1,8,9-anthracenetriol so difficult to dissolve in water?
A1: The poor aqueous solubility of 3-Methyl-1,8,9-anthracenetriol is a direct result of its molecular structure. The molecule is predominantly hydrophobic due to its large, rigid, tricyclic anthracene core. While it possesses three hydrophilic hydroxyl (-OH) groups capable of hydrogen bonding, their contribution is overshadowed by the large, nonpolar surface area of the aromatic rings.[1] The addition of a methyl (-CH3) group further increases its lipophilicity (fat-solubility) compared to its parent compound, 1,8,9-Anthracenetriol. This inherent hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to very low solubility.[1]
Q2: What are the key physicochemical properties I need to consider?
A2: Understanding the key physicochemical properties is essential for designing effective solubilization experiments. The properties for the parent compound, 1,8,9-Anthracenetriol, provide a strong baseline, with the understanding that the methyl group on your compound will slightly increase the molecular weight and lipophilicity (XLogP3).
| Property | Value (for 1,8,9-Anthracenetriol) | Significance for Solubility | Source |
| Molecular Formula | C₁₄H₁₀O₃ | The large carbon-to-oxygen ratio indicates a nonpolar character. | |
| Molecular Weight | 226.23 g/mol | Higher molecular weight often correlates with lower solubility. | |
| Appearance | Yellow leaflets or powder | A crystalline solid requires energy to break its lattice structure before it can dissolve. | [1] |
| Predicted XLogP3 | ~3.9 | A positive logP value indicates higher solubility in lipids than in water; a value >3 suggests very poor aqueous solubility. | [1] |
| Hydrogen Bond Donors | 3 (hydroxyl groups) | These groups provide some capacity for interaction with water. | [1] |
| Water Solubility | < 1 mg/mL | Confirms the compound is sparingly soluble to practically insoluble. | [1] |
| Reactivity | Reacts as a weak acid; soluble in aqueous bases. Unstable in alkaline solutions when exposed to air. | The acidic nature of the phenolic protons is key to pH-based solubilization strategies. Stability is a critical concern. | [1][2] |
Q3: How does pH influence the solubility of 3-Methyl-1,8,9-anthracenetriol?
A3: The solubility of 3-Methyl-1,8,9-anthracenetriol is highly dependent on pH.[3] The three hydroxyl groups are phenolic and thus weakly acidic. In neutral water (pH ~7), the molecule exists predominantly in its un-ionized, nonpolar form, which has very low solubility. As the pH of the solution increases (becomes more alkaline), the hydroxyl groups can be deprotonated to form anionic phenolate salts. These charged ions are significantly more polar and can interact more favorably with water molecules, leading to a dramatic increase in solubility. However, it is crucial to note that alkaline solutions of the parent compound, 1,8,9-Anthracenetriol, are prone to oxidation and degradation, often indicated by a color change to red.[1] This trade-off between solubility and stability must be carefully managed.
Caption: pH-dependent equilibrium of 3-Methyl-1,8,9-anthracenetriol.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, question-and-answer-based troubleshooting guides with detailed protocols to tackle specific solubility issues.
Guide 1: Solubility Enhancement via pH Modification
Q: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. How can I use pH to get it into solution for my cell culture experiment?
A: Standard physiological buffers are often insufficient for this compound. You must carefully increase the pH to ionize the molecule, but with caution to avoid degradation and cytotoxicity from the buffer itself. The goal is to find the lowest pH that provides adequate solubility while maintaining compound stability for the duration of your experiment.
Protocol: pH-Based Solubility Screening
-
Prepare a Concentrated Stock in Base:
-
Accurately weigh 10 mg of 3-Methyl-1,8,9-anthracenetriol.
-
Add it to a glass vial and dissolve it in a small volume (e.g., 100-200 µL) of 0.1 M NaOH. The solution should be prepared fresh and protected from light.
-
Once dissolved, add your desired solvent (e.g., sterile water or PBS) to reach a final stock concentration of 1-10 mg/mL. This stock will be highly alkaline.
-
-
Titrate into Experimental Buffer:
-
Prepare your final experimental buffer (e.g., cell culture medium).
-
Perform serial dilutions of your alkaline stock solution into the experimental buffer to reach your desired final concentration.
-
Crucial Step: Immediately after dilution, measure the final pH of your solution. The buffer capacity of your medium should neutralize the small amount of base added, but this must be verified.[4] If the final pH is too high for your cells (e.g., > 8.0), this method may not be suitable without further optimization.
-
-
Assess Stability:
-
Visually inspect the solution for any signs of precipitation over time.
-
Monitor for a color change (e.g., to reddish-brown) which indicates oxidative degradation.[1]
-
For quantitative analysis, measure the absorbance spectrum of the solution immediately after preparation and at various time points. A change in the spectrum indicates degradation.
-
-
Self-Validation & Controls:
-
Vehicle Control: Prepare a control solution by adding the same volume of the 0.1 M NaOH/solvent mixture (without the compound) to your experimental medium. This ensures that any observed effects are due to the compound and not the slight pH shift or residual base.
-
Solubility Confirmation: After preparation, centrifuge the final solution at high speed (e.g., 10,000 x g for 15 minutes). If the compound is fully dissolved, the concentration in the supernatant will be identical to the prepared concentration. Analyze the supernatant via HPLC or UV-Vis spectroscopy.
-
Guide 2: Utilizing Co-Solvents for Non-Aqueous Stock Solutions
Q: I need to make a high-concentration stock solution, but even pH adjustment isn't working or is causing degradation. What are my options?
A: Using a water-miscible organic co-solvent is a common and effective strategy.[5] The principle is to dissolve the compound in a non-aqueous solvent where it is highly soluble, and then dilute this stock into your aqueous buffer. The key challenge is preventing the compound from precipitating upon dilution (a phenomenon known as "crashing out").
Protocol: Co-Solvent Stock Preparation and Use
-
Select an Appropriate Co-solvent:
-
Dimethyl sulfoxide (DMSO): An excellent, powerful solvent. It is a first-choice for many researchers.[6][7] However, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
-
Ethanol: A good, less aggressive choice than DMSO.
-
Polyethylene Glycol 400 (PEG 400): Often used in pharmaceutical formulations and can help maintain solubility upon dilution.[5]
-
-
Prepare the Concentrated Stock:
-
Dissolve a known weight of 3-Methyl-1,8,9-anthracenetriol in the minimum required volume of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication can assist dissolution.[7]
-
Store this stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Dilution into Aqueous Media:
-
Critical Technique: When diluting, add the co-solvent stock to the aqueous buffer while vortexing or stirring vigorously. Never add water directly to the co-solvent stock. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.
-
Perform serial dilutions to reach the final desired concentration.
-
-
Troubleshooting Precipitation:
-
If the compound precipitates, your final co-solvent concentration may be too low to maintain solubility.
-
Option 1: Increase the final co-solvent concentration, but be mindful of its effect on your experimental system.
-
Option 2 (Ternary System): Create a more complex solvent system. For example, prepare the stock in a mixture of DMSO and PEG 400. The PEG 400 can act as a "bridging" solvent that improves stability in the final aqueous solution.[5]
-
Caption: Workflow for using a co-solvent stock solution.
Guide 3: Advanced Solubilization with Surfactants & Cyclodextrins
Q: My application is very sensitive to organic solvents and pH changes. Are there more sophisticated formulation methods I can use?
A: Yes. Methods like micellar solubilization using surfactants or inclusion complexation with cyclodextrins are powerful formulation techniques that create stable aqueous dispersions without relying on harsh solvents or pH.[8][9]
Method 1: Surfactant-Mediated Micellar Solubilization
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your hydrophobic compound partitions into the oily core, while the hydrophilic shell keeps the entire micelle stably dispersed in water.[10] For biological applications, non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are preferred due to their lower toxicity.
Caption: Drug molecule encapsulated within a surfactant micelle core.
Method 2: Cyclodextrin Inclusion Complexation
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophilic exterior and a hydrophobic internal cavity.[9] Your compound can become encapsulated within this nonpolar cavity, forming an "inclusion complex." This complex has a water-soluble exterior, effectively masking the hydrophobic drug and allowing it to dissolve readily in water.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceuticals due to its high water solubility and safety profile.[13]
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select Cyclodextrin: For a molecule the size of 3-Methyl-1,8,9-anthracenetriol, β-cyclodextrins (like HP-β-CD) are a suitable starting point due to their cavity size.[13]
-
Prepare Solutions:
-
Make an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your desired buffer.
-
Make a concentrated solution of your compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
-
Form the Complex:
-
Slowly add the drug solution to the stirring cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours. This allows time for the drug molecules to enter the cyclodextrin cavities.
-
-
Remove Organic Solvent:
-
Gently heat the solution (e.g., to 40-50°C) under vacuum or use a rotary evaporator to remove the organic solvent.
-
-
Isolate and Validate:
-
The resulting aqueous solution can be used directly or lyophilized (freeze-dried) to obtain a stable powder of the complex that can be easily reconstituted in water.
-
Confirmation of complex formation can be done using techniques like NMR, DSC, or FTIR spectroscopy. A simple validation is observing a significant increase in aqueous solubility compared to the free drug.
-
Part 3: Summary & Best Practices
Choosing the right method depends on your specific experimental constraints.
| Method | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Ionization to a soluble salt form | Simple, inexpensive | Risk of chemical degradation, potential for pH to affect experiment | Quick screening, applications tolerant of slightly alkaline pH |
| Co-solvents | Reduces solvent polarity | High stock concentrations achievable, simple to prepare | Can precipitate on dilution, solvent may have biological effects | In vitro assays where final solvent concentration can be kept low and controlled |
| Surfactants | Micellar encapsulation | High loading capacity, good stability | Potential for cell toxicity, can interfere with some protein assays | Formulations for cell-based assays, topical applications |
| Cyclodextrins | Inclusion complexation | Excellent stability, low toxicity, solvent-free final product | More complex preparation, lower loading capacity than micelles | Sensitive biological assays, in vivo studies, creating stable, reconstitutable powders |
Final Recommendation Workflow
For any new experiment, it is advised to follow a tiered approach. Start with the simplest methods (co-solvents, pH adjustment) and only move to more complex formulation strategies if necessary. Always validate your final preparation for solubility, stability, and absence of artifacts by using proper vehicle controls.
References
-
PubChem. (n.d.). 1,8,9-Anthracenetriol. National Center for Biotechnology Information. [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Cheméo. (n.d.). 9-Anthracenemethanol (CAS 1468-95-7) - Chemical & Physical Properties. [Link]
-
PubChem. (n.d.). 9-Methylanthracene. National Center for Biotechnology Information. [Link]
-
Ghasemzadeh, I., et al. (n.d.). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. PMC - NIH. [Link]
-
PubChem. (n.d.). Anthralin. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). 3-methyl-1,8,9-anthracenetriol (C15H12O3). [Link]
-
ResearchGate. (n.d.). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]
-
PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
- Google Patents. (n.d.). US10898420B2 - Compositions containing phenolic compounds having synergistic antioxidant benefits.
-
PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
-
Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dithranol | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceasia.org [scienceasia.org]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Inconsistent Results in 3-Methyl-1,8,9-anthracenetriol (Dithranol/Anthralin) Experiments
A Note from the Senior Application Scientist:
Welcome to the technical support center for 3-Methyl-1,8,9-anthracenetriol. It is important to clarify from the outset that "3-Methyl-1,8,9-anthracenetriol" is not a commonly referenced compound in scientific literature. The vast majority of research in this area pertains to its parent compound, 1,8,9-Anthracenetriol , which is the tautomer of Dithranol (also known as Anthralin).[1][2] Dithranol is a well-established, potent, and effective topical agent for the treatment of psoriasis.[3][4]
Given the structural similarity and the common challenges faced in its application, this guide will focus on troubleshooting experiments with Dithranol (Anthralin). The principles and methodologies discussed herein are directly applicable to any potential methylated derivatives. The primary challenge in working with this class of compounds is their inherent instability, which is the root cause of most experimental inconsistencies.[5]
This guide is structured to provide you with a foundational understanding of the molecule's behavior, followed by direct, actionable solutions to common problems encountered in the lab.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of Dithranol that are critical for designing robust experiments.
Q1: What is the primary mechanism of action for Dithranol?
A1: The precise mechanism is multifaceted, but it is primarily understood to work by inhibiting the hyperproliferation of keratinocytes and exerting anti-inflammatory effects.[4][6] This is achieved through several actions:
-
Inhibition of DNA Synthesis: It slows down the rapid proliferation of skin cells characteristic of psoriasis.[6]
-
Generation of Reactive Oxygen Species (ROS): Dithranol readily auto-oxidizes, especially in biological environments, to produce free radicals and ROS.[4][7] These reactive species can disrupt mitochondrial function in hyperproliferative cells, leading to apoptosis and a reduction in inflammatory mediators.[2][6]
-
Enzyme Deactivation: It can form covalent complexes with enzymes like thioredoxin reductase, leading to irreversible deactivation and disrupting cellular redox balance.[7]
Q2: Why is Dithranol so unstable? What are the main degradation pathways?
A2: Dithranol's therapeutic activity and its instability are two sides of the same coin, both stemming from its susceptibility to oxidation.[5] The primary factors that accelerate its degradation are:
-
Oxygen and Air Exposure: Molecular oxygen is a key reactant in its degradation.
-
Light: UV and even ambient daylight can trigger photo-oxidation.[5]
-
Temperature: Higher temperatures increase the rate of oxidation.[5]
-
pH: Alkaline conditions, in particular, can cause solutions to turn red and lose their fluorescence as the compound degrades.[2]
The main degradation products are Danthron (1,8-dihydroxyanthraquinone) and the Dithranol dimer , both of which are therapeutically inactive or significantly less active.[5][8]
Q3: What are the observable signs of Dithranol degradation?
A3: The most obvious sign is a color change. Pure Dithranol is a yellow, crystalline powder.[2] Upon oxidation, it turns brown to black.[5] This is why Dithranol is known for causing significant staining on skin and fabrics—a direct result of its oxidation products.[3][9][10] Any formulation showing a distinct brown or black coloration has undergone significant degradation.
Part 2: Troubleshooting Guide for Inconsistent Experimental Results
This section uses a direct question-and-answer format to address specific problems you may encounter.
Q4: My Dithranol stock solution or formulation changes color and potency rapidly. How can I prevent this?
A4: This is the most common issue and is due to oxidation. To enhance stability, you must control the compound's environment rigorously.
-
Problem: Rapid degradation in solution.
-
Causality: Dithranol's phenolic hydroxyl groups are easily oxidized, a process accelerated by light, air, heat, and inappropriate solvents.[5] Hydrophilic (aqueous) or alkaline environments are particularly problematic.[2][11]
-
Solution:
-
Choose the Right Vehicle: Lipophilic (oil-based) vehicles provide the best stability. White soft paraffin is a highly stable base.[12] Avoid aqueous cream bases unless absolutely necessary, and if so, use them immediately after preparation.
-
Incorporate Stabilizers: The addition of antioxidants can significantly prolong the life of your formulation. Ascorbic acid or succinic acid can be effective.[11][12] Salicylic acid has also been shown to stabilize Dithranol in certain pastes.[12]
-
Control Storage Conditions: Store stock compounds and formulations protected from light in airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is recommended, but you must ensure the compound fully returns to room temperature before opening to avoid condensation.
-
| Parameter | Recommendation for High Stability | Rationale |
| Vehicle/Solvent | Lipophilic base (e.g., White Soft Paraffin) | Reduces solubility and exposure to oxidative aqueous environments.[11] |
| pH | Acidic to Neutral | Alkaline conditions dramatically accelerate oxidation.[2] |
| Additives | Antioxidants (e.g., Ascorbic Acid) | Scavenge free radicals and inhibit the oxidation cascade.[12] |
| Storage | Airtight, light-proof container, refrigerated | Minimizes exposure to oxygen, UV light, and thermal energy.[5] |
Q5: I am seeing high variability between experimental replicates. What are the likely sources?
A5: High variability is almost always linked to inconsistent Dithranol concentration at the time of application due to degradation.
-
Problem: Poor reproducibility in cell-based assays or analytical measurements.
-
Causality: If your stock solution or formulation is degrading, the concentration of active Dithranol is a moving target. A solution prepared in the morning may have a significantly lower concentration by the afternoon.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing sources of experimental variability.
Q6: My analytical results (HPLC, NMR) show unexpected peaks. What are they?
A6: You are likely observing the degradation products of Dithranol.
-
Problem: Appearance of unknown signals in analytical readouts.
-
Causality: As Dithranol oxidizes, it forms several other compounds.[5] The primary species to expect are Danthron and the Dithranol dimer. Depending on the solvent and conditions, other minor oxidation or rearrangement products may also form.[13][14]
-
Solution:
-
Run a Forced Degradation Study: Intentionally degrade a sample of your Dithranol (e.g., by exposing it to light and air in an aqueous solution). Analyze this sample by HPLC to identify the retention times of the major degradation products.
-
Use Reference Standards: If available, obtain analytical standards for Danthron to confirm its presence in your samples.
-
Employ Mass Spectrometry (LC-MS): This is the most definitive way to identify unknown peaks by determining their mass-to-charge ratio and fragmentation patterns.
-
Check for Solvent Purity: Ensure solvents are of high purity and free from peroxides or other contaminants that could react with Dithranol.
-
Caption: Key degradation pathways and accelerating factors for Dithranol.
Part 3: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility.
Protocol 1: Preparation of a Stabilized Dithranol Formulation (1% in White Paraffin)
This protocol is designed to maximize the stability of Dithranol for in vitro or topical applications.
Materials:
-
Dithranol powder (USP grade)
-
White soft paraffin
-
Ascorbic acid (optional stabilizer)
-
Glass mortar and pestle or ointment mill
-
Spatula
-
Airtight, amber glass or opaque ointment jar
Procedure:
-
Weighing: In a controlled environment with minimal light exposure, accurately weigh the required amount of Dithranol powder. For a 1% formulation, use 10 mg of Dithranol for every 990 mg of paraffin. If using a stabilizer, weigh out ascorbic acid to 0.1% of the final weight (1 mg).
-
Levigation: Place the Dithranol powder (and ascorbic acid, if used) into the mortar. Add an approximately equal amount of the white soft paraffin. Triturate with the pestle until a smooth, uniform paste is formed. This step is critical to break down any aggregates and ensure fine particle dispersion.
-
Geometric Dilution: Gradually add the remaining white soft paraffin to the mortar in small portions. After each addition, mix thoroughly until the formulation is homogenous before adding the next portion. Continue until all the paraffin has been incorporated.
-
Homogenization: For best results, pass the mixture through an ointment mill to ensure a uniform, fine dispersion of the drug.
-
Packaging and Storage: Immediately transfer the final formulation to an airtight, light-proof container. Fill the container completely to minimize the headspace (air). Store in a refrigerator (2-8°C).
-
Usage: Before use, allow the container to reach room temperature before opening to prevent water condensation, which can accelerate degradation. Use a clean spatula for each extraction to avoid contamination.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This method can be used to quantify Dithranol and its primary degradation product, Danthron.
Instrumentation & Columns:
-
HPLC System: With UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier is typical. For example, Acetonitrile:Water:Phosphoric Acid (70:30:0.1 v/v/v).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where Dithranol has strong absorbance, e.g., ~254 nm or ~280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of Dithranol reference standard in the mobile phase or a suitable solvent like acetonitrile. Create a calibration curve by making serial dilutions.
-
Sample Preparation: Accurately weigh a portion of the Dithranol formulation. Dissolve and dilute it in the mobile phase to a concentration that falls within the range of your calibration curve. Sonication may be required to fully extract the drug from the vehicle. The sample may need to be filtered through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the Dithranol peak by its retention time compared to the standard. Calculate the concentration in your samples using the calibration curve. Degradation products like Danthron will typically appear as separate, well-resolved peaks. The stability can be assessed by tracking the decrease in the Dithranol peak area and the increase in degradation product peak areas over time.
References
-
Pavithran, K. (2001). Dithranol: Recent views on its mechanism of action. Indian Journal of Dermatology, Venereology, and Leprology, 67, 104-105.
-
National Center for Biotechnology Information. (n.d.). 1,8,9-Anthracenetriol. PubChem Compound Database.
-
DermNet NZ. (n.d.). Dithranol (anthralin).
-
ECHEMI. (n.d.). 1,8,9-Anthracenetriol.
-
Kemény, L., Ruzicka, T., & Braun-Falco, O. (1990). Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris. Skin Pharmacology, 3(1), 1-20.
-
Gomes, M. J., et al. (2016). Use of solid dispersions to increase stability of dithranol in topical formulations. Brazilian Journal of Pharmaceutical Sciences, 52(3).
-
Hofbauer, B., et al. (2020). Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis. eLife, 9, e53513.
-
National Center for Biotechnology Information. (n.d.). Methyl Anthranilate. PubChem Compound Database.
- Brandt, H. (1987). Antipsoriatic activity of 10-acyl analogues of dithranol (anthralin).
-
Mayo Clinic. (2025). Anthralin (Topical Route).
-
Mustakallio, K. K., & Tähti, E. (1987). Irritation and staining by dithranol (anthralin) and related compounds. V. Short-contact and tape-stripping experiments with dithranol and butantrone. Acta Dermato-Venereologica, 67(1), 52-5.
-
Wikipedia. (n.d.). Dithranol.
-
Patsnap. (2024). What is the mechanism of Anthralin? Patsnap Synapse.
- Fuchs, J., & Packer, L. (1990). Antipsoriatic Drug Action of Anthralin: Oxidation Reactions With Peroxidizing Lipids.
- Alexander, J. O. (1984). Pharmaceutical formulations of anthralin.
-
Green, P. G., Kennedy, C. T., & Forbes, D. R. (1987). Anthralin stability in various vehicles. Journal of the American Academy of Dermatology, 16(5 Pt 1), 984-8.
-
Organic Syntheses. (n.d.). 9-ANTHRALDEHYDE.
- Pignatello, R., et al. (2006). On the Photodegradation of Dithranol in Different Topical Formulations: Use of SLN to Increase the Stability of the Drug. AAPS PharmSciTech, 7(1), E23.
-
ResearchGate. (n.d.). 1H NMR spectra of anthracen-9-ylmethyl...
-
DigitalCommons@CSP. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience.
-
Thoma, K., & Holzmann, C. (1998). Stabilization of dithranol in topical formulations. Die Pharmazie, 53(12), 853-8.
-
ResearchGate. (n.d.). Degradation photoproducts of 9-methylanthracene.
- Grynkiewicz, G., & Zagulski, M. (2011). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 20(5), 1157-1164.
-
SIELC Technologies. (n.d.). Separation of Anthracene on Newcrom R1 HPLC column.
-
Organic Syntheses. (n.d.). 9-ACETYLANTHRACENE.
-
Waters Corporation. (n.d.). UPLC EPA Methods Book.
- de Oliveira, D. N., et al. (2023). Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. Environmental Science and Pollution Research, 30(1), 1-20.
- ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Records of Pharmaceutical and Biomedical Sciences.
Sources
- 1. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. What is the mechanism of Anthralin? [synapse.patsnap.com]
- 7. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. researchgate.net [researchgate.net]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. Anthralin (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Stabilization of dithranol in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anthralin stability in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antipsoriatic drug action of anthralin: oxidation reactions with peroxidizing lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Anthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 3-Methyl-1,8,9-anthracenetriol (Dithranol) Dosage Optimization
<
Welcome to the technical support guide for the in vivo dosage optimization of 3-Methyl-1,8,9-anthracenetriol, a compound more commonly known as Dithranol or Anthralin. This resource is designed for researchers, scientists, and drug development professionals. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and design robust, self-validating in vivo studies.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding Dithranol's properties and its use in research.
Q1: What is 3-Methyl-1,8,9-anthracenetriol (Dithranol), and what is its primary mechanism of action?
A1: 3-Methyl-1,8,9-anthracenetriol is the tautomeric form of 1,8-Dihydroxy-9-anthrone, commonly known as Dithranol or Anthralin.[1] It is a well-established topical therapy, particularly for hyperproliferative skin conditions like psoriasis.[2] Its precise mechanism is not fully elucidated but is understood to be multifactorial.[3] Dithranol accumulates in mitochondria, disrupting cellular energy supply through the generation of reactive oxygen species (ROS) and free radicals.[4] This action inhibits DNA synthesis and replication, thereby slowing the excessive cell division characteristic of psoriatic plaques.[3][5] Additionally, it exhibits anti-inflammatory effects by inhibiting the secretion of cytokines like IL-6, IL-8, and TNF-alpha from monocytes and reducing elevated levels of endothelial adhesion molecules.[3][6]
Q2: Why is Dithranol so prone to degradation, and how can I spot it?
A2: Dithranol's therapeutic efficacy is linked to its redox activity, which also makes it inherently unstable.[6] It is highly susceptible to auto-oxidation, a process accelerated by exposure to light, air (oxygen), and elevated temperatures.[7] This oxidation leads to the formation of inactive or less active products, such as Danthron and a Dithranol dimer.[7][8] You can visually identify degradation by a distinct color change: pure Dithranol is a yellow powder, while its oxidation products are brown to black.[5][7] This instability is a critical factor to manage during formulation and administration.
Q3: What are the primary challenges I will face when optimizing Dithranol dosage for an in vivo study?
A3: The central challenge is balancing therapeutic efficacy with local skin irritation.[7][9] Dithranol is a known irritant, and the dose required for a therapeutic effect often causes erythema (redness) and edema (swelling) on the treated skin. Other significant challenges include:
-
Formulation Stability: Ensuring the compound remains active and does not degrade in its vehicle before or during application.[7]
-
Staining: Dithranol and its byproducts can cause significant, though temporary, purple-brown staining of skin, hair, and lab materials.[9]
-
Systemic Toxicity: While generally considered to have low systemic absorption and toxicity when applied topically, this must be verified in your specific model and dosage regimen.[3][10]
Section 2: Troubleshooting Guide - Formulation & Stability
A stable and consistent formulation is the bedrock of any successful in vivo study.
Q1: My Dithranol formulation is turning brown within hours of preparation. What's wrong?
A1: This is a classic sign of rapid oxidation.[7] The phenolic hydroxyl groups in the Dithranol molecule are readily oxidized, especially in neutral or alkaline conditions.[1][8]
Causality & Solution:
-
Cause: Exposure to oxygen and potentially UV light. The vehicle you are using may also lack antioxidants or have a pH that promotes oxidation.
-
Troubleshooting Steps:
-
Work in Subdued Light: Prepare all formulations under yellow light or in a dark room to minimize photo-oxidation.[7][11]
-
Use Fresh Solvents: Ensure all solvents and vehicle components are fresh and have not been exposed to air for long periods.
-
Inert Gas Overlay: After preparation, flush the headspace of your storage container with an inert gas like nitrogen or argon to displace oxygen.
-
Incorporate Antioxidants: Consider adding an antioxidant to your vehicle. Salicylic acid is often included in clinical formulations, and butylated hydroxytoluene (BHT) is another common choice for research-grade formulations.
-
Control pH: Maintain a slightly acidic pH if compatible with your vehicle and experimental goals, as alkaline conditions can accelerate degradation.[12]
-
Storage: Store prepared formulations at 4°C in airtight, light-proof containers. Studies have shown stability for up to 12 months at 4°C in aluminum-coated tubes, whereas polypropylene tubes are not recommended.[13]
-
Q2: What is an appropriate vehicle for topical Dithranol application in animal models?
A2: The choice of vehicle is critical for stability, skin penetration, and managing irritation.
-
Traditional Ointments: White petrolatum is a common, simple base used in clinical and preclinical studies.[4] It is occlusive and helps maintain skin contact.
-
Creams and Gels: For better cosmetic feel and potentially enhanced delivery, cream or gel formulations can be used. Microemulsion gels have been explored to improve solubility and permeation.[14][15] Carbopol 940 is a common gelling agent.[15]
-
Solvents: Dithranol is poorly soluble in water but soluble in organic solvents like acetone and chloroform. For preclinical studies, a simple ointment is often the most reliable starting point.
Section 3: Experimental Design & Protocols
This section provides actionable workflows and protocols for establishing a safe and effective dose.
Workflow for In Vivo Dose Optimization
The process of optimizing Dithranol dosage is iterative and requires careful observation. The following workflow provides a structured approach.
Caption: Workflow for Dithranol in vivo dose optimization.
Protocol: Pilot Acute Dermal Irritation Study
This protocol is designed to establish the primary irritation potential and identify a starting dose range, adapted from OECD and EPA guidelines.[16][17]
Objective: To determine the irritancy of different concentrations of Dithranol and identify the Maximum Tolerated Dose (MTD) for short-term application.
Materials:
-
Test animals (e.g., albino rabbits or hairless mice). Rabbits are the traditional model for irritation studies.[17][18]
-
Dithranol formulations (e.g., 0.05%, 0.1%, 0.5%, 1.0%, 2.0% w/w in white petrolatum).
-
Vehicle control (white petrolatum only).
-
Clippers for fur removal.
-
Semi-occlusive dressings and tape.
-
Calipers for measuring skinfold thickness (optional, for edema).
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, remove fur from a small area (e.g., 6 cm²) on the dorsal trunk of the animals. Use only animals with healthy, intact skin.[16]
-
Group Allocation: Assign animals to groups (n=3 per group), including a vehicle control group.
-
Dose Application: Apply a standardized amount (e.g., 0.5 g) of the respective Dithranol formulation or vehicle to the prepared skin site.[16]
-
Dressing: Cover the application site with a semi-occlusive dressing. This prevents ingestion of the test substance and keeps it in contact with the skin.
-
Exposure Period: The exposure period can vary. For a highly irritant compound like Dithranol, a "short contact" approach of 10-60 minutes is advisable, mimicking clinical use.[9] A standard guideline might suggest a 4-hour exposure.[19]
-
Removal: After the exposure period, gently remove the dressing and wipe off any remaining formulation with a soft cloth, using mineral oil or a mild detergent if necessary.
-
Observation & Scoring: Score the skin reaction for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-patch removal.[16] Use a standardized scoring system, such as the Draize scale.
Data Presentation: Sample Dermal Irritation Scoring Table
This table provides an example of how to record and interpret data from the pilot study. Scores are based on the Draize method (0=none, 4=severe).
| Dose Group (% w/w) | Mean Erythema Score (at 24h) | Mean Edema Score (at 24h) | Other Observations | Preliminary Decision |
| Vehicle Control | 0.0 | 0.0 | No visible reaction | - |
| 0.05% Dithranol | 0.7 ± 0.5 | 0.3 ± 0.5 | Very slight, patchy redness | Well tolerated |
| 0.1% Dithranol | 1.3 ± 0.5 | 1.0 ± 0.0 | Slight but defined erythema | Mildly irritating |
| 0.5% Dithranol | 2.7 ± 0.5 | 2.3 ± 0.5 | Moderate to severe redness, slight swelling | MTD Candidate |
| 1.0% Dithranol | 4.0 ± 0.0 | 3.7 ± 0.5 | Severe erythema, eschar formation, significant edema | Exceeds MTD |
Based on this hypothetical data, the 0.5% dose would be considered the MTD for acute exposure. Subsequent multi-day studies should start at or below this concentration.
Section 4: Advanced Topics & Mechanistic Insights
Understanding the cellular pathways affected by Dithranol can help in designing more sophisticated experiments with relevant biomarker endpoints.
Q: Beyond visual scoring, what molecular endpoints can I measure to quantify Dithranol's effect?
A: Dithranol's action is rooted in its ability to induce oxidative stress and modulate inflammatory pathways. Key endpoints include:
-
Histopathology: Assess for changes in epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltrate (e.g., neutrophils, T-cells) in skin biopsies.[10][20]
-
Gene Expression (qPCR/RNA-seq): Measure changes in key inflammatory and differentiation markers. Dithranol has been shown to rapidly decrease the expression of keratinocyte differentiation regulators and neutrophil-attracting chemokines like CXCL8 (IL-8).[6][21]
-
Protein Analysis (Immunohistochemistry/Western Blot): Quantify levels of proliferation markers (e.g., Ki-67) or inflammatory pathway proteins.
Signaling Pathway Overview
Dithranol's therapeutic effects are a consequence of its impact on multiple cellular pathways, primarily in keratinocytes and immune cells.
Caption: Simplified mechanism of Dithranol's action.
References
-
Pavithran, K. (2001). Dithranol: Recent views on its mechanism of action. Indian Journal of Dermatology, Venereology, and Leprology, 67(3), 104-105. [Link]
-
Wikipedia. (n.d.). Dithranol. Retrieved January 27, 2026, from [Link]
-
Ulrich, M., et al. (2018). Psoriasis treated with dithranol: a pilot study on in vivo reflectance confocal microscopy. Journal of the European Academy of Dermatology and Venereology, 32(10), 1730-1736. [Link]
-
National Center for Biotechnology Information. (n.d.). Anthralin. PubChem Compound Database. Retrieved January 27, 2026, from [Link]
-
DermNet NZ. (n.d.). Dithranol (anthralin). Retrieved January 27, 2026, from [Link]
-
Schonthaler, H. B., et al. (2017). Figure 3. Topical application of dithranol ameliorates psoriasis-like... ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Anthralin? Patsnap Synapse. [Link]
-
Schonthaler, H. B., et al. (2017). Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis. Scientific Reports, 7(1), 1-13. [Link]
-
U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.2500 Acute Dermal Irritation. [Link]
-
Algahtani, M. S., et al. (2021). Optimization of Anthralin Microemulgel Targeted Delivery for Psoriasis and Acne. Pharmaceutics, 13(9), 1369. [Link]
-
Chellini, E., et al. (2013). Use of solid dispersions to increase stability of dithranol in topical formulations. Brazilian Journal of Pharmaceutical Sciences, 49(3), 545-552. [Link]
-
Sistonen, L., et al. (1987). Studies on the contact sensitizing activity of dithranol (anthralin) and 10-butyryl dithranol (butantrone). Contact Dermatitis, 17(4), 212-217. [Link]
-
Männistö, P. T., et al. (1986). A 6-month dermal toxicity test with dithranol and butantrone in miniature swine. Contact Dermatitis, 15(1), 1-9. [Link]
-
Sapino, S., et al. (2015). On the Photodegradation of Dithranol in Different Topical Formulations: Use of SLN to Increase the Stability of the Drug. ResearchGate. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Skin (dermal) irritation. Pesticide Registration Toolkit. [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Skin Irritation Test (SIT, OECD 439). [Link]
-
National Center for Biotechnology Information. (n.d.). 1,8,9-Anthracenetriol. PubChem Compound Database. [Link]
-
Patel, V., et al. (2012). FORMULATION AND EVALUATION OF ANTHRALIN MICROEMULSION GEL USING KARANJ OIL. International Journal of Pharmaceutical Sciences and Research, 3(11), 4456-4464. [Link]
-
Müller, K., et al. (1983). [The oxidation behavior of dithranol]. Archiv für Pharmazie (Weinheim), 316(4), 353-356. [Link]
-
Regulations.gov. (n.d.). Final Report. [Link]
-
M. Abd-Allah, F., et al. (2020). Liposomal and Ethosomal Gels for the Topical Delivery of Anthralin. Pharmaceutics, 12(10), 968. [Link]
-
ResearchGate. (n.d.). Stability of dithranol in creams. [Link]
-
Hamm, J., et al. (2022). Human relevance of in vivo and in vitro skin irritation tests for hazard classification of pesticides. Critical Reviews in Toxicology, 52(6), 425-451. [Link]
-
Wuis, E. W., et al. (1999). Stability of dithranol in creams. Pharmaceutical World & Science, 21(6), 275-277. [Link]
-
The Journal of Clinical and Aesthetic Dermatology. (2023). Anthralin's Applicability in the Treatment of Pediatric Alopecia Areata. [Link]
Sources
- 1. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Anthralin? [synapse.patsnap.com]
- 3. Dithranol - Wikipedia [en.wikipedia.org]
- 4. Psoriasis treated with dithranol: a pilot study on in vivo reflectance confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. scielo.br [scielo.br]
- 8. [The oxidation behavior of dithranol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. A 6-month dermal toxicity test with dithranol and butantrone in miniature swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. echemi.com [echemi.com]
- 13. Stability of dithranol in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Anthralin Microemulgel Targeted Delivery for Psoriasis and Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. tandfonline.com [tandfonline.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 3-Methyl-1,8,9-anthracenetriol Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for 3-Methyl-1,8,9-anthracenetriol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based assays and encountering challenges related to its inherent cytotoxicity. Here, you will find in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you distinguish between targeted pharmacological effects and non-specific cytotoxicity, ensuring the integrity and reliability of your experimental data.
Understanding the Challenge: The Chemistry of Anthracenetriols
3-Methyl-1,8,9-anthracenetriol belongs to the anthracenetriol class of compounds, which includes the well-known antipsoriatic drug dithranol (also known as anthralin).[1] A core feature of these molecules is their propensity to undergo auto-oxidation, especially in solution and in the presence of oxygen. This redox activity is fundamental to their therapeutic effect but also the primary source of their cytotoxicity in in vitro systems.[2] The oxidation process generates reactive oxygen species (ROS), such as superoxide anions, which can indiscriminately damage cellular components, leading to rapid, non-specific cell death that can mask the compound's intended biological activity.[3][4] Understanding this mechanism is the first step in designing experiments that can control for and mitigate these off-target effects.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with 3-Methyl-1,8,9-anthracenetriol.
Q1: We are observing rapid and widespread cell death even at low micromolar concentrations of our compound. Is this expected, and what is causing it?
A: Yes, this is a frequently reported issue. The primary cause is the rapid generation of extracellular ROS due to the auto-oxidation of the compound in your cell culture medium.[3] This leads to oxidative stress that overwhelms the cells' antioxidant defenses, causing damage to lipids, proteins, and DNA, and culminating in cell death, often through necrosis.[4] The therapeutic, anti-proliferative effects of these compounds are often mediated by more controlled, intracellular mechanisms, including the disruption of mitochondrial function.[5] The challenge is to create an experimental window where you can observe these specific effects without the confounding variable of overwhelming oxidative stress.
Q2: How can we modify our experimental setup to reduce this non-specific cytotoxicity?
A: There are several effective strategies:
-
Co-treatment with Antioxidants: The most direct approach is to supplement your culture medium with an antioxidant. N-acetylcysteine (NAC) is a widely used and effective choice. NAC can act as a direct ROS scavenger and also serves as a precursor for glutathione (GSH), a key intracellular antioxidant, thereby bolstering the cells' natural defenses.[6][7] See Protocol 1 for a detailed methodology.
-
Increase Serum Concentration: Serum proteins, particularly albumin, can bind to hydrophobic compounds like anthracenetriols.[8] This binding reduces the free fraction of the compound available to auto-oxidize in the medium, thereby lowering the rate of ROS generation and cytotoxicity.[9][10] See Protocol 2 for guidance on optimizing serum levels.
-
Reduce Exposure Time: Instead of continuous exposure for 24, 48, or 72 hours, consider a "pulse-chase" experiment. Expose the cells to the compound for a shorter period (e.g., 1-4 hours), then wash it out and replace it with fresh medium. This limits the duration of extracellular ROS production while still allowing the compound to enter the cells and exert its specific biological effects.
Q3: Our MTT assay results are inconsistent and don't seem to correlate with visual inspection of cell health. What could be wrong?
A: This is a classic example of assay interference. There are two main possibilities:
-
Direct Reduction of MTT: Anthracenetriols are potent reducing agents. The compound itself can directly reduce the yellow MTT tetrazolium salt to purple formazan, leading to a false-positive signal that suggests higher cell viability than is actually present.[11][12]
-
Colorimetric Interference: Oxidation products of 3-Methyl-1,8,9-anthracenetriol are often colored and may absorb light at or near the same wavelength used to measure formazan (typically 570 nm), confounding the results.[13]
To overcome this, you must run a "compound-only" control (media + compound + MTT, but no cells) and subtract this background absorbance.[14] A more robust solution is to switch to a non-tetrazolium-based assay. A Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, is an excellent alternative as it is less susceptible to interference from colored or reducing compounds.[15]
Q4: How can we definitively distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death from injury)?
A: Differentiating these two modes of cell death is critical to understanding your compound's mechanism of action. Necrosis is often indicative of non-specific cytotoxicity from oxidative stress, while apoptosis suggests a more targeted, programmed effect.[16] The gold-standard method is dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[17]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]
-
Necrotic cells: Annexin V-negative and PI-positive (in cases of primary necrosis).
This allows for a quantitative assessment of the mode of cell death induced by your compound under different conditions (e.g., with and without antioxidants).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Cell suspension not homogenous.[19]2. Compound Precipitation: Compound is not fully soluble in the final culture medium.3. Edge Effects: Evaporation from outer wells of the plate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating.2. Visually inspect the wells after adding the compound. If precipitate is seen, consider using a higher concentration of DMSO (while keeping the final concentration <0.5%) or pre-warming the medium.3. Do not use the outer wells of the plate for experimental conditions; fill them with sterile PBS or media instead. |
| IC50 Value is Extremely Low (<1 µM) with a Steep Dose-Response Curve | 1. Overwhelming ROS Production: The primary mode of cell death being measured is non-specific necrosis from extracellular ROS.2. High Cell Line Sensitivity: The chosen cell line has poor endogenous antioxidant capacity. | 1. Repeat the dose-response experiment with the co-administration of an antioxidant like N-acetylcysteine (1-5 mM).[6] A rightward shift in the IC50 curve would confirm ROS-mediated cytotoxicity.2. Test the compound on a panel of cell lines to identify models with a more suitable therapeutic window. |
| Viability Assay Shows Increased Absorbance at High Compound Concentrations | 1. Assay Interference: The compound is directly reducing the tetrazolium dye (e.g., MTT, XTT) or its color is interfering with the reading.[11] | 1. Run controls: "media-only", "compound-only + dye", and "cells + compound (no dye)". Subtract background appropriately.[13]2. Switch to an alternative cytotoxicity assay, such as LDH release (measures membrane rupture) or a luminescent ATP-based assay (measures metabolic activity).[20] |
Key Experimental Protocols
Protocol 1: Mitigating Cytotoxicity with N-Acetylcysteine (NAC) Co-treatment
This protocol allows you to determine if the observed cytotoxicity is mediated by ROS.
Materials:
-
Cells of interest plated in a 96-well plate at optimal density.
-
3-Methyl-1,8,9-anthracenetriol stock solution (e.g., 10 mM in DMSO).
-
N-acetylcysteine (NAC) powder.
-
Sterile PBS.
-
Complete cell culture medium.
-
Cytotoxicity assay kit (e.g., LDH release assay).
Procedure:
-
Prepare a fresh 100 mM NAC stock solution in sterile PBS and filter-sterilize.
-
The day after seeding cells, prepare two sets of serial dilutions of your compound in complete medium.
-
Set A (No NAC): Standard serial dilution.
-
Set B (+NAC): Prepare the serial dilution in medium that has been pre-supplemented with NAC to a final concentration of 5 mM.
-
-
Remove the old medium from the cells and add the compound dilutions from Set A and Set B to the respective wells. Include "cells-only" and "+NAC only" controls.
-
Incubate for the desired time period (e.g., 24 hours).
-
Assess cytotoxicity using an LDH assay according to the manufacturer's instructions.
-
Analysis: Compare the dose-response curves for Set A and Set B. A significant rightward shift in the IC50 value for Set B indicates that ROS generation is a major contributor to the compound's cytotoxicity.
Protocol 2: Optimizing Serum Concentration for Reduced Cytotoxicity
This protocol helps determine the effect of serum protein binding on compound activity.
Materials:
-
Cells of interest plated in a 96-well plate.
-
3-Methyl-1,8,9-anthracenetriol stock solution.
-
Fetal Bovine Serum (FBS) or other serum.
-
Serum-free cell culture medium.
-
Cytotoxicity assay kit.
Procedure:
-
Prepare separate batches of cell culture medium containing different percentages of FBS (e.g., 2%, 5%, 10%, and 20%).
-
In each medium type, prepare a full serial dilution of your compound.
-
Treat the cells with the compound dilutions in the corresponding media.
-
Incubate for the desired time period.
-
Assess cell viability.
-
Analysis: Plot the dose-response curves for each serum concentration. An increase in the IC50 value with higher serum concentrations suggests that protein binding is reducing the bioavailable fraction of the compound, thereby mitigating its cytotoxic effect.[10]
Visualization of Key Concepts
Proposed Mechanism of Cytotoxicity
The following diagram illustrates the dual pathways of 3-Methyl-1,8,9-anthracenetriol action: the confounding non-specific pathway driven by auto-oxidation and the desired specific pathway involving intracellular targets.
Caption: Dual mechanisms of 3-Methyl-1,8,9-anthracenetriol action.
Troubleshooting Workflow for High Cytotoxicity
This flowchart provides a logical sequence of steps to diagnose and solve issues with excessive cytotoxicity.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
-
Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
Heinrich, P., & Nobre, M. (2022). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Retrieved from [Link]
-
Zetzer, A., Grewal, J., & Freeman, D. J. (2014). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 58(1), 180–186. [Link]
-
Ju, M. S., et al. (2016). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Experimental Neurobiology, 25(5), 254–263. [Link]
-
Pavithran, K. (2001). Dithranol: Recent views on its mechanism of action. Indian Journal of Dermatology, Venereology and Leprology, 67(2), 104-105. Retrieved from [Link]
-
Eastwood, J. B., et al. (2013). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Journal of Biomolecular Screening, 18(1), 22-34. [Link]
-
E-Cekan, M., et al. (2020). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. International Journal of Molecular Sciences, 21(5), 1866. [Link]
-
Kemény, L., Ruzicka, T., & Braun-Falco, O. (1990). Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris. Skin Pharmacology, 3(1), 1-20. [Link]
-
Sapa, J., et al. (2016). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Current Issues in Pharmacy and Medical Sciences, 29(2), 70-74. [Link]
-
Greetham, G. M., et al. (2020). Optical Screening and Classification of Drug Binding to Proteins in Human Blood Serum. Analytical Chemistry, 92(15), 10346–10353. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10187, 1,8,9-Anthracenetriol. Retrieved from [Link]
-
Ahmad, S., et al. (1991). Dithranol-induced cytotoxicity in primary cultures of rat epidermal keratinocytes. I. The role of reactive oxygen species. Toxicology and Applied Pharmacology, 107(1), 35-46. [Link]
- Ferlan, A., Pecar, S., & Schara, M. (2003). Dithranol reaction with nitroxide radicals in DMSO, a HPLC study. Pharmazie, 58(7), 475-479.
-
Ezeriņa, D., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 229, 107916. [Link]
-
Logos Biosystems. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]
-
Riebeling, C., et al. (2017). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. PLoS One, 12(7), e0181436. [Link]
-
L-Ascorbic acid. (n.d.). Unraveling Mitochondrial Reactive Oxygen Species Involvement in Psoriasis: The Promise of Antioxidant Therapies. MDPI. Retrieved from [Link]
-
Deranged Physiology. (2021). Protein binding of drugs. Retrieved from [Link]
-
Hampton, M. B., et al. (2002). The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria. The FASEB Journal, 16(8), 893-895. [Link]
-
Ezeriņa, D., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. ResearchGate. Retrieved from [Link]
-
Stepanova, E. V., et al. (2011). Effect of anthralin on cell viability in human prostate adenocarcinoma. Bulletin of Experimental Biology and Medicine, 151(4), 462-464. [Link]
-
Reddit. (2023). struggling with MTT assay. r/labrats. Retrieved from [Link]
- Kumar, S., et al. (2024). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10.
-
Thangaraj, G., et al. (2019). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. BMC Complementary and Alternative Medicine, 19(1), 136. [Link]
-
Wlodkowic, D., et al. (2011). Determination of apoptosis and necrosis. Current Protocols in Cytometry, Chapter 9, Unit 9.38. [Link]
-
Müller, K., et al. (1987). [The oxidation behavior of dithranol]. Archiv der Pharmazie (Weinheim), 320(1), 74-79. [Link]
-
Asaad, H. H., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Molecules, 27(3), 1033. [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
-
Mrowietz, U., et al. (1993). Anthralin (dithranol) in vitro inhibits human monocytes to secrete IL-6, IL-8 and TNF-alpha, but not IL-1. Archives of Dermatological Research, 285(6), 324-328. [Link]
-
Li, Y., et al. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. Toxins (Basel), 10(10), 409. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8635, Methyl anthranilate. Retrieved from [Link]
-
Ahmad, F., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. International Journal of Molecular Sciences, 24(16), 12891. [Link]
-
ATCC. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dithranol-induced cytotoxicity in primary cultures of rat epidermal keratinocytes. I. The role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 18. antibodiesinc.com [antibodiesinc.com]
- 19. reddit.com [reddit.com]
- 20. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay [mdpi.com]
Technical Support Center: Purification of Synthetic 3-Methyl-1,8,9-anthracenetriol
Introduction
Welcome to the dedicated technical support guide for the purification of synthetic 3-Methyl-1,8,9-anthracenetriol. This molecule, a derivative of the well-known therapeutic agent Dithranol (Anthralin), is a potent compound with significant interest in dermatological and pharmaceutical research.[1][2] Its polyhydroxy-anthracene structure, however, presents considerable challenges during synthesis and, most critically, during purification.
The primary obstacle is the compound's extreme sensitivity to oxidation. The electron-rich aromatic system and phenolic hydroxyl groups make it highly susceptible to degradation by atmospheric oxygen, light, and trace impurities, leading to the formation of highly colored and difficult-to-remove by-products.[1][3][4] This guide is structured to provide researchers, chemists, and drug development professionals with a logical framework for troubleshooting common issues and implementing robust purification protocols. By understanding the causality behind these challenges, you can develop a self-validating workflow that ensures the isolation of high-purity 3-Methyl-1,8,9-anthracenetriol.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the purification of 3-Methyl-1,8,9-anthracenetriol in a direct question-and-answer format.
Question 1: My bright yellow crude product turns brown or reddish-brown upon exposure to air or during solvent evaporation. What is happening and how can I prevent it?
Answer:
Causality: This classic color change is the hallmark of oxidation. 3-Methyl-1,8,9-anthracenetriol is readily oxidized to its corresponding quinone, 3-Methyl-1,8-dihydroxyanthraquinone, and potentially other dimeric or polymeric species.[5][6] The reaction is accelerated by exposure to atmospheric oxygen, light, heat, and basic conditions.[4] The resulting quinone is a stable, highly conjugated, and colored impurity that is difficult to remove.
Troubleshooting Protocol:
-
Implement an Inert Atmosphere: The single most critical step is to exclude oxygen.
-
Conduct all manipulations (dissolution, filtration, transfers) under a positive pressure of an inert gas like Argon (Ar) or Nitrogen (N₂).
-
Use Schlenk line techniques or a glovebox for maximum protection.
-
-
Deoxygenate All Solvents: Solvents are a major source of dissolved oxygen.
-
Deoxygenate solvents immediately before use by sparging with Ar or N₂ for at least 30-60 minutes.
-
Alternatively, use the freeze-pump-thaw method (at least three cycles) for more rigorous oxygen removal.
-
-
Protect from Light: Photons can provide the activation energy for oxidation.
-
Wrap all flasks and columns in aluminum foil.
-
Work in a fume hood with the sash lowered and ambient light minimized.
-
-
Maintain Neutral or Slightly Acidic pH: Basic conditions deprotonate the phenolic hydroxyl groups, forming highly reactive phenoxides that oxidize almost instantaneously.
-
Ensure all glassware is free of basic residues.
-
If performing a liquid-liquid extraction, avoid basic washes (e.g., sodium bicarbonate). If a wash is necessary, use slightly acidified, deoxygenated water and work quickly.
-
Question 2: My TLC analysis shows a streak or multiple close-running spots. How do I differentiate between isomers, tautomers, and degradation products?
Answer:
Causality: This observation can stem from several sources:
-
Degradation: The most likely cause is on-plate oxidation during spotting or development, creating a streak from the origin upwards to the quinone spot.
-
Tautomerism: 1,8,9-Anthracenetriol exists as a tautomer of 1,8-dihydroxy-9(10H)-anthracenone.[1][3] While often in rapid equilibrium, different tautomers can sometimes be observed as distinct, albeit close-running, spots on TLC, especially if the equilibrium is slow on the chromatographic timescale.
-
Synthetic Isomers: The synthesis may have produced positional isomers (e.g., 2-Methyl- or 4-Methyl-1,8,9-anthracenetriol) which will have very similar polarities and be difficult to resolve.
Troubleshooting Protocol:
-
Control On-Plate Degradation:
-
Prepare your TLC spotting solution in deoxygenated solvent and cap the vial immediately.
-
Spot the plate quickly and develop it immediately. Do not let the spotted plate sit on the bench.
-
Consider adding a radical scavenger like butylated hydroxytoluene (BHT) to the TLC mobile phase, although this may complicate interpretation.
-
-
Use 2D TLC for Diagnosis:
-
Spot the sample in one corner of a square TLC plate and develop as usual.
-
Dry the plate, rotate it 90 degrees, and develop it again in the same mobile phase.
-
Interpretation:
-
Spots that remain on the diagonal are stable compounds (your product, isomers).
-
Spots that appear off the diagonal are degradation products that formed on the plate between the two runs.
-
-
-
Characterize with LC-MS: Liquid Chromatography-Mass Spectrometry is the ideal tool.
-
Isomers will have the same mass but different retention times.
-
The primary oxidation product (quinone) will have a mass that is 2 Da less than the parent compound.
-
Tautomers will have the same mass and may or may not be separated chromatographically.
-
Question 3: My compound "oils out" or fails to crystallize during recrystallization. How should I approach solvent selection?
Answer:
Causality: "Oiling out" occurs when a compound's solubility in a hot solvent is so high that upon cooling, it comes out of solution above its melting point, forming a liquid phase instead of a crystalline solid. This is common with compounds that have both polar (hydroxyls) and nonpolar (anthracene core) regions. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[7]
Troubleshooting Protocol:
-
Systematic Solvent Screening: Test solubility in small vials (use ~10 mg of crude product).
-
Start with single solvents of varying polarity.
-
If a single solvent doesn't work, move to a binary solvent system (one "good" solvent that dissolves the compound well, and one "bad" solvent or "anti-solvent" in which it is insoluble).
-
-
Recommended Solvent Systems to Try:
| Solvent System | Rationale | Typical Procedure |
| Toluene / Heptane | Toluene's aromatic nature helps dissolve the anthracene core, while heptane acts as a nonpolar anti-solvent. High boiling points allow for a wide temperature range. | Dissolve the compound in a minimum amount of hot toluene. Slowly add heptane dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot toluene to redissolve, then allow to cool slowly. |
| Acetone / Water | Acetone is a polar aprotic solvent that can dissolve the compound, while water acts as a polar anti-solvent.[7] | Dissolve in a minimum of hot acetone. Slowly add deoxygenated water dropwise until the cloud point is reached. Re-clarify with a few drops of hot acetone and cool. |
| Acetic Acid / Water | Acetic acid can protonate the hydroxyls, potentially improving solubility and stability. It has been used for crystallizing related compounds.[8] | Dissolve in boiling acetic acid. Slowly add a small amount of water and allow to cool. Note: Residual acetic acid must be thoroughly removed. |
| Dichloromethane / Hexane | A common system for moderately polar compounds. Lower boiling points make for faster processing but require careful control to prevent crashing out. | Dissolve in a minimum of dichloromethane. Add hexane until the solution is turbid, then warm gently to redissolve and cool slowly. |
-
Promote Crystallization:
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer. Rapid cooling promotes the formation of small, impure crystals or oils.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface to create nucleation sites.
-
Seeding: If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution.
-
Section 2: Purification Workflow Diagrams
The following diagrams illustrate the decision-making process and key chemical transformations during purification.
Caption: Decision workflow for selecting a purification method.
Caption: Primary oxidative degradation pathway.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Purification by Flash Column Chromatography under Inert Conditions
This method is preferred when the crude material contains significant amounts of baseline impurities or degradation products that are difficult to remove by recrystallization.
Materials:
-
Silica gel (230-400 mesh)
-
Deoxygenated solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients)
-
Glass column with stopcock
-
Source of N₂ or Ar with a manifold or needle adapter
-
Schlenk flasks for fraction collection
Procedure:
-
Column Packing:
-
Dry pack the column with silica gel.
-
Flush the packed column with N₂ or Ar for 10-15 minutes to displace air.
-
Wet the column with deoxygenated nonpolar solvent (e.g., hexane), ensuring no air bubbles are trapped. This is known as a "positive pressure pack."
-
-
Sample Loading:
-
Dissolve the crude 3-Methyl-1,8,9-anthracenetriol in a minimum amount of deoxygenated eluent (or a slightly more polar solvent like dichloromethane if necessary).
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent carefully, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Maintain a gentle positive pressure of inert gas at the top of the column throughout the run. This prevents air from entering and also helps with flow rate.
-
Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Collect fractions in Schlenk flasks that have been previously flushed with inert gas.
-
-
Fraction Analysis:
-
Analyze fractions by TLC as described in the troubleshooting section. The yellow product should be clearly visible. The reddish/brown quinone impurity, if present, will be less polar and elute earlier.
-
Combine the pure fractions in a round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator. It is advisable to introduce a slow bleed of N₂ or Ar into the flask during evaporation to prevent oxidation in the warm, low-pressure environment.
-
Dry the resulting solid under high vacuum.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Which analytical techniques are best for final purity assessment? A: A combination of techniques is ideal.
-
¹H NMR: Provides structural confirmation and can detect proton-bearing impurities. The absence of signals corresponding to the starting anthraquinone is a key indicator of purity.
-
HPLC: Reversed-phase HPLC (RP-HPLC) with a C18 column is excellent for quantitative purity analysis.[9] Use a diode array detector (DAD) to monitor multiple wavelengths, as the product and impurities will have different absorption maxima. A purity level of >98% (by peak area) is often required for biological studies.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q: What are the recommended long-term storage conditions? A: The pure compound is still susceptible to slow degradation. For optimal stability:
-
Store as a solid, not in solution.
-
Place the solid in a vial, flush thoroughly with Argon, and seal tightly.
-
Wrap the vial in aluminum foil to protect from light.
-
Store at -20°C or below.
Q: What are the primary safety hazards associated with this compound? A: 3-Methyl-1,8,9-anthracenetriol is a derivative of Dithranol, a known skin irritant.[1] It can cause redness and staining of the skin and clothing.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety glasses.
-
Handling: Handle the solid material in a chemical fume hood to avoid inhaling fine particles.
-
Waste Disposal: Dispose of all contaminated materials (gloves, silica gel, solvents) according to your institution's hazardous waste guidelines.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10187, 1,8,9-Anthracenetriol. PubChem. [Link]
-
Alves, M. J., Ferreira, I. C., & Faustino, M. A. F. (2020). Recent advances in the syntheses of anthracene derivatives. Molecules, 25(23), 5576. [Link]
-
de Oliveira, K. T., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 11(11), 1358. [Link]
-
Gyan Sanchay (n.d.). ANTHRACENE Methods of Preparation. Gyan Sanchay Educational Portal. [Link]
-
University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
- Google Patents (2013). CN102935063A - Acetyl dithranol paste and preparation method thereof.
-
National Center for Biotechnology Information (2020). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. PubMed. [Link]
- Google Patents (2003). WO2005056204A1 - Method for cleaning polyester polyol producing devices.
-
Sanyal, P. K., & Sarkar, A. K. (1975). Separation of Some Anthracene Derivatives by Thin Layer Chromatography. Journal of the Institution of Chemists (India), 47(1), 37-38. [Link]
-
Hodges, J. C., Harikrishnan, L. S., & Ault-Justus, S. (2000). Parallel Synthesis and Purification Using Anthracene-Tagged Substrates. Organic Letters, 2(14), 2157–2160. [Link]
-
Wikipedia (2023). Anthracene. Wikipedia, The Free Encyclopedia. [Link]
-
Van der Snick, J., et al. (2023). Recovery of Polyol and Aromatic Amines from Rigid Polyurethane Foams via Ammonolysis. JACS Au, 3(9), 2536–2545. [Link]
-
Chem Survival (2013). Recrystallization. YouTube. [Link]
-
Heard, C. M., et al. (2013). Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis. Molecules, 18(4), 4489–4499. [Link]
-
European Patent Office (1982). EP 0050181 A1 - Method for purifying polyether-polyols. Espacenet. [Link]
- Google Patents (1999). WO2000050018A2 - Pharmaceutical preparation containing dithranol.
-
Wilson, C. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 2), 127–128. [Link]
-
Lemli, J. (1977). Purification and Separation of Anthracene Derivatives on a Polystyrene--Divinylbenzene Copolymer. Journal of Pharmaceutical Sciences, 66(5), 748-750. [Link]
-
Wang, Z., et al. (2023). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry, 11, 1289110. [Link]
-
Hernandez-Gordillo, A., et al. (2020). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. Catalysts, 10(1), 47. [Link]
-
American Chemistry Council (2018). Polyol Resin Blends Safety and Handling Guidelines. American Chemistry Council. [Link]
-
Ryan Jeske (2016). Recrystallization. YouTube. [Link]
-
Organic Chemistry Portal (2005). Oxidation of anthracene to anthraquinone. . [Link]
-
Račková, L., et al. (2022). Computational Design of a Novel Dithranol–Salicylic Acid Antipsoriatic Prodrug for Esterase-Activated Topical Drug Delivery. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Professor Dave Explains (2020). Recrystallization. YouTube. [Link]
-
Sýkora, V., et al. (2008). Degradation photoproducts of 9-methylanthracene. Polycyclic Aromatic Compounds, 28(4-5), 458-468. [Link]
- Google Patents (1991).
-
Price, K. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
-
Wolska, L., & Galer, K. (2011). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 20(5), 1309-1315. [Link]
-
Kozak, J., et al. (2009). Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane. Polycyclic Aromatic Compounds, 29(4), 332-343. [Link]
-
PubChem (2025). 3-Methyl-1,6,8-tris[(trimethylsilyl)oxy]anthra-9,10-quinone. PubChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Computational Design of a Novel Dithranol–Salicylic Acid Antipsoriatic Prodrug for Esterase-Activated Topical Drug Delivery [mdpi.com]
- 3. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102935063A - Acetyl dithranol paste and preparation method thereof - Google Patents [patents.google.com]
- 5. Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for Accurate 3-Methyl-1,8,9-anthracenetriol Measurement
Welcome to the technical support center for the accurate measurement of 3-Methyl-1,8,9-anthracenetriol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the robust quantification of this analyte. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to overcome common challenges and ensure the integrity of your results.
Introduction: The Challenge of Measuring 3-Methyl-1,8,9-anthracenetriol
3-Methyl-1,8,9-anthracenetriol, a derivative of the anthracenetriol family and closely related to the therapeutic agent anthralin, presents unique analytical challenges. Its inherent chemical instability, particularly its susceptibility to oxidation, necessitates meticulous method development and a proactive approach to troubleshooting. This guide will provide you with the necessary tools and knowledge to develop and validate a robust analytical method, ensuring the accuracy and reliability of your measurements.
Core Principles for Accurate Measurement
Before delving into specific protocols, it is crucial to understand the core principles that underpin the accurate measurement of 3-Methyl-1,8,9-anthracenetriol:
-
Analyte Stability: Due to its phenolic nature, 3-Methyl-1,8,9-anthracenetriol is prone to oxidation, especially in alkaline conditions, and can be sensitive to light and air.[1][2] All stages of the analytical process, from sample collection to final analysis, must be designed to minimize degradation.
-
Method Specificity: A stability-indicating method is paramount. This means the method must be able to resolve the intact analyte from its potential degradation products and any other interfering species in the sample matrix.[3][4]
-
Method Validation: A thoroughly validated method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness, as outlined in the International Council for Harmonisation (ICH) guidelines.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of 3-Methyl-1,8,9-anthracenetriol, providing a logical approach to problem-solving.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for 3-Methyl-1,8,9-anthracenetriol shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for phenolic compounds like 3-Methyl-1,8,9-anthracenetriol is a common issue in reversed-phase HPLC. The primary causes are typically secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of your analyte, causing peak tailing.[1]
-
Solution 1: Use a Modern, High-Purity Column: Employ a column with end-capping technology, which minimizes the number of accessible silanol groups.
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 with phosphoric or formic acid) will suppress the ionization of the silanol groups, reducing their interaction with the analyte.[5]
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites. However, this can affect column longevity and is less favored with modern columns.
-
-
Column Overload: Injecting too much analyte can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Poor Sample Solubility in Mobile Phase: If the sample is not fully dissolved in the mobile phase, it can lead to peak shape issues.
-
Solution: Ensure your sample is completely dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition.[6]
-
Problem 2: Low or Inconsistent Recovery
Question: I am experiencing low and variable recovery of 3-Methyl-1,8,9-anthracenetriol from my samples, particularly from cream or ointment formulations. What steps can I take to improve this?
Answer:
Low recovery is often linked to analyte degradation during sample preparation or incomplete extraction from the sample matrix.
Potential Causes and Solutions:
-
Analyte Degradation: 3-Methyl-1,8,9-anthracenetriol is susceptible to oxidation.
-
Solution 1: Work Quickly and at Low Temperatures: Minimize the time between sample preparation and analysis. Keep samples on ice or in a refrigerated autosampler.
-
Solution 2: Use Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent.[7]
-
Solution 3: Protect from Light: Use amber vials and protect samples from direct light exposure.
-
-
Incomplete Extraction from Complex Matrices: Ointments and creams are complex matrices that can make complete extraction challenging.
-
Solution 1: Optimize Extraction Solvent: A combination of a non-polar solvent to dissolve the matrix base (e.g., hexane) and a more polar solvent to extract the analyte (e.g., a mixture of dichloromethane and glacial acetic acid) is often effective.
-
Solution 2: Use Mechanical Disruption: Sonication or vigorous vortexing can aid in dispersing the matrix and improving extraction efficiency.
-
Solution 3: Liquid-Liquid Extraction (LLE): For cleaner samples, a multi-step LLE can be employed to partition the analyte away from interfering matrix components.
-
Problem 3: Drifting Retention Times
Question: The retention time for my 3-Methyl-1,8,9-anthracenetriol peak is shifting between injections. How can I stabilize my method?
Answer:
Retention time drift can be caused by a number of factors related to the HPLC system, column, or mobile phase.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence.
-
Solution: Equilibrate the column for a sufficient time (e.g., 10-15 column volumes) with the initial mobile phase conditions.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Performance Issues: Inconsistent mobile phase delivery from the pump will lead to retention time variability.
-
Solution: Check for leaks, prime the pump, and ensure the pump seals are in good condition.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for an HPLC method for 3-Methyl-1,8,9-anthracenetriol?
A reversed-phase HPLC method is a good starting point. A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) with a mobile phase of acetonitrile and water containing 0.1% phosphoric acid (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min is a robust initial condition. Detection can be performed at 254 nm.
Q2: How do I perform a forced degradation study for 3-Methyl-1,8,9-anthracenetriol?
A forced degradation study is essential for developing a stability-indicating method.[8] You should expose your analyte to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for a shorter duration (e.g., 1-2 hours) due to the analyte's sensitivity to alkaline conditions.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) and white light (as per ICH Q1B guidelines).
Q3: What are the expected degradation products of 3-Methyl-1,8,9-anthracenetriol?
Based on the degradation of the related compound anthralin, the primary degradation products are likely to be the corresponding anthraquinone (1,8-dihydroxy-3-methyl-9,10-anthraquinone) and a dimer.[1] A stability-indicating method must be able to separate these from the parent compound.
Q4: Can I use GC-MS for the analysis of 3-Methyl-1,8,9-anthracenetriol?
GC-MS can be used, but it will likely require derivatization of the polar hydroxyl groups to improve volatility and chromatographic performance. Silylation is a common derivatization technique for phenolic compounds. However, HPLC is often preferred as it can analyze the compound directly without derivatization.
Q5: What are the key considerations for analyzing 3-Methyl-1,8,9-anthracenetriol in biological matrices like plasma or skin homogenates?
Analysis in biological matrices requires a robust sample clean-up procedure to remove proteins and other interfering substances. Protein precipitation followed by solid-phase extraction (SPE) is a common approach. LC-MS/MS is the preferred analytical technique for bioanalysis due to its high sensitivity and specificity, which helps to mitigate matrix effects.
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
This protocol provides a starting point for a stability-indicating HPLC method for the quantification of 3-Methyl-1,8,9-anthracenetriol in a topical cream formulation.
1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
2. Sample Preparation (for a 0.1% w/w cream)
-
Accurately weigh approximately 1 g of the cream into a 50 mL centrifuge tube.
-
Add 10 mL of hexane and vortex for 2 minutes to dissolve the cream base.
-
Add 10 mL of a mixture of dichloromethane and glacial acetic acid (9:1 v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower (dichloromethane/acetic acid) layer to a clean tube.
-
Repeat the extraction of the hexane layer with another 10 mL of the dichloromethane/acetic acid mixture.
-
Combine the extraction layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase, vortex, and filter through a 0.45 µm syringe filter into an HPLC vial.
3. System Suitability
Before sample analysis, inject a standard solution of 3-Methyl-1,8,9-anthracenetriol and its potential degradation products to verify:
-
Resolution: The resolution between 3-Methyl-1,8,9-anthracenetriol and its nearest eluting peak should be > 2.0.
-
Tailing Factor: The tailing factor for the 3-Methyl-1,8,9-anthracenetriol peak should be < 1.5.
-
Reproducibility: The relative standard deviation (RSD) for six replicate injections of the standard should be < 2.0%.
Protocol 2: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to demonstrate the stability-indicating nature of your analytical method.
-
Prepare Stock Solutions: Prepare a stock solution of 3-Methyl-1,8,9-anthracenetriol in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105°C for 24 hours, then dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of the drug in a quartz cuvette to UV (254 nm) and visible light for a defined period.
-
-
Analyze Samples: Analyze the stressed samples using the developed HPLC method.
-
Evaluate Results: Assess the chromatograms for the appearance of degradation peaks and ensure they are well-resolved from the parent peak.
Visualizations
Experimental Workflow for 3-Methyl-1,8,9-anthracenetriol Analysis
Caption: A typical experimental workflow for the analysis of 3-Methyl-1,8,9-anthracenetriol from a cream formulation.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of 3-Methyl-1,8,9-anthracenetriol.
References
- Compositions and method for stabilization of anthralin comprising the addition of an oil soluble antioxidant and an anionic surfactant.
-
Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. [Link]
-
Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC - NIH. [Link]
-
Separation, identification, and quantitation of anthralin and its decomposition products - PubMed. [Link]
-
Decomposition of Anthralin in Alkaline Solutions - ResearchGate. [Link]
-
High-pressure liquid chromatographic determination of anthralin in ointments - PubMed. [Link]
-
Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - ResearchGate. [Link]
-
Design of Experiments for Matrix-Assisted Laser Desorption/Ionization of Amphiphilic Poly(Ethylene Oxide)-b-Polystyrene Block Copolymers - Frontiers. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
CGE-on-the-chip, planar SDS-PAGE and MALDI-TOF-MS investigations of proteins and dendrimers with molecular weights beyond 200 kD - TU Wien's reposiTUm. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation - ResearchGate. [Link]
-
A statistical design of experiments for optimizing the MALDI-TOF-MS sample preparation of polymers. An application in the assessment of the thermo-mechanical degradation mechanisms of poly (ethylene terephthalate) | Request PDF - ResearchGate. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Development of RP-HPLC Method for Estimation of Dithranol in Hydrogel based Lipid Nanoparticle Formulation | Semantic Scholar. [Link]
-
Promising Antibacterial and Antifungal Agents Based on Thiolated Vitamin K3 Analogs: Synthesis, Bioevaluation, Molecular Docking - MDPI. [Link]
-
Forced Degradation Studies for Stability - Nelson Labs. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. [Link]
-
Anthralin stability in various vehicles - PubMed. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. US5034420A - Compositions and method for stabilization of anthralin comprising the addition of an oil soluble antioxidant and an anionic surfactant - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. fluorescent derivatization method: Topics by Science.gov [science.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Handling of 3-Methyl-1,8,9-anthracenetriol
Welcome to the technical support guide for 3-Methyl-1,8,9-anthracenetriol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the oxidative degradation of this highly sensitive compound during experimental procedures. Drawing from established principles of handling air-sensitive materials and the known chemistry of anthracenetriol derivatives, this guide offers practical, field-proven insights to ensure the integrity of your experiments.
Section 1: Understanding the Challenge: The Inherent Instability of 3-Methyl-1,8,9-anthracenetriol
The core structure of 3-Methyl-1,8,9-anthracenetriol is closely related to 1,8,9-Anthracenetriol, also known as Dithranol or Anthralin, a compound used in the treatment of psoriasis.[1][2] The therapeutic action of these molecules is linked to their ability to generate reactive oxygen species, which unfortunately also makes them highly susceptible to autoxidation.[1] Understanding the nature of this instability is the first step toward preventing it.
Frequently Asked Questions (FAQs) - The "Why"
Q1: My solution of 3-Methyl-1,8,9-anthracenetriol turned from a yellow color to a reddish-brown. What happened?
This color change is a classic indicator of oxidation. The polyhydroxy-substituted anthracene core is electron-rich and readily reacts with atmospheric oxygen. Alkaline solutions are particularly known to accelerate this process, turning red upon exposure to air.[3][4] The oxidation process likely transforms the anthracenetriol into highly conjugated quinone-type derivatives, which are colored. This degradation compromises the compound's identity, purity, and reactivity in your experiments.
Q2: What specific factors accelerate the oxidation of this compound?
Several environmental factors can trigger or accelerate the degradation of 3-Methyl-1,8,9-anthracenetriol. These must be rigorously controlled.
-
Oxygen: As the primary oxidant, atmospheric and dissolved oxygen in solvents are the main culprits.
-
pH: The phenolate anions formed under basic (alkaline) conditions are significantly more susceptible to oxidation than the protonated phenol groups. Exposure of alkaline solutions to air results in a rapid color change.[4]
-
Light: Phenolic compounds can be sensitive to photo-oxidation, where UV or even ambient light provides the energy to initiate oxidative reactions.[5]
-
Temperature: Increased temperature generally accelerates the rate of chemical reactions, including oxidation.
-
Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or on your glassware can act as catalysts, dramatically increasing the rate of oxidation.
The Oxidation Pathway
The core vulnerability lies in the 1,8,9-trihydroxyanthracene scaffold. The central ring is readily oxidized, a process facilitated by the electron-donating hydroxyl groups.
Caption: Workflow for solvent degassing via inert gas sparging.
Q3: How do I handle solutions during the actual experiment?
All manipulations should be performed under an inert atmosphere using specialized glassware and techniques. [6]
Protocol 2: Handling Solutions with a Schlenk Line
Objective: To maintain an oxygen-free environment during solution preparation and transfer.
Materials:
-
Schlenk line (dual vacuum/inert gas manifold) [7]* Oven-dried Schlenk flasks and glassware [8]* Gas-tight syringes and clean, dry needles [8]* Degassed solvent (from Protocol 1)
Procedure:
-
Prepare Glassware: Assemble your reaction apparatus (e.g., Schlenk flask with a stir bar) while hot from the oven and immediately connect it to the Schlenk line. [8]2. Purge the System: Evacuate the flask under vacuum, then backfill with inert gas. Repeat this "vac-fill" cycle at least three times to remove all atmospheric gases from the glassware.
-
Add the Solid: Briefly remove the flask's stopper or septum under a strong positive flow of inert gas (a "nitrogen curtain") and add the solid 3-Methyl-1,8,9-anthracenetriol. Immediately reseal the flask and perform one more vac-fill cycle.
-
Add the Solvent: Using a clean, gas-tight syringe that has been flushed with inert gas, withdraw the required volume of degassed solvent. [9]5. Transfer Solvent: Pierce the septum of the flask containing the solid and slowly add the solvent via the syringe. A "blanket" of inert gas in the flask will prevent air from entering.
-
Maintain Atmosphere: Keep the flask connected to the Schlenk line's positive inert gas pressure (monitored by the oil bubbler) for the duration of the experiment.
Section 3: Troubleshooting Guide
Even with precautions, issues can arise. This section helps you diagnose and solve common problems related to oxidation.
Q1: I followed the protocols, but my sample still seems to have oxidized. What went wrong?
Use the following logic tree to diagnose the potential point of failure.
Caption: Logic diagram for troubleshooting oxidation issues.
Q2: How can I analytically confirm and quantify the extent of oxidation?
Several analytical techniques can be employed to assess the purity of your sample and detect the presence of oxidation byproducts.
| Analytical Technique | Principle | What to Look For |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase. | Emergence of new peaks with different retention times corresponding to polar oxidation products. A decrease in the peak area of the parent compound. UV detection is generally suitable. [10][11] |
| UV-Vis Spectroscopy | Measures the absorption of light by the molecule. | A shift in the maximum absorption wavelength (λmax) and the appearance of new absorption bands in the visible region, consistent with the formation of colored, conjugated oxidation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the chemical environment of atomic nuclei. | Disappearance of phenolic -OH proton signals, and the appearance of signals corresponding to quinone or other oxidized structures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Detection of ions with masses corresponding to the addition of oxygen atoms (e.g., M+16, M+32) or other degradation fragments. [12] |
By implementing these rigorous, scientifically-grounded procedures, you can significantly mitigate the risk of oxidative degradation, ensuring the reliability and reproducibility of your experimental results with 3-Methyl-1,8,9-anthracenetriol.
References
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
PubChem. (n.d.). 1,8,9-Anthracenetriol. National Center for Biotechnology Information. [Link]
-
Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Centers for Disease Control and Prevention. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Wikipedia. (n.d.). Dithranol. [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]
-
PubChem. (n.d.). Anthralin. National Center for Biotechnology Information. [Link]
-
Dopico-García, M. S., et al. (2011). Natural Extracts as Potential Source of Antioxidants to Stabilize Polyolefins. Journal of Applied Polymer Science. [Link]
-
Zhang, Y., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Food Production, Processing and Nutrition. [Link]
-
Kulkarni, S. K., et al. (2011). New Benzofuran Derivatives as an Antioxidant Agent. Avicenna Journal of Medical Biochemistry. [Link]
-
PharmaCompass. (n.d.). Dithranol (INN). [Link]
-
Li, Y., et al. (2013). Determination of catalytic oxidation products of phenol by RP-HPLC. Journal of Chromatographic Science. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
Bánkiné, E. M., et al. (2005). Degradation photoproducts of 9-methylanthracene. Polycyclic Aromatic Compounds. [Link]
-
Sonnier, R., et al. (2022). Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation. Polymers. [Link]
-
DeBor, S. M., et al. (2020). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]
-
DermNet. (n.d.). Dithranol (anthralin). [Link]
-
Wölfle, U., et al. (2020). Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis. Scientific Reports. [Link]
-
Cicková, H., et al. (2007). Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane. Polycyclic Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]
Sources
- 1. Dithranol - Wikipedia [en.wikipedia.org]
- 2. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Dithranol (Anthralin)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of Dithranol, also known as Anthralin. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
A quick note on nomenclature: The compound of interest, commonly known as Dithranol or Anthralin, is chemically 1,8-dihydroxy-9-anthrone. This molecule exists in equilibrium with its tautomeric form, 1,8,9-anthracenetriol[1][2]. While the user query specified "3-Methyl-1,8,9-anthracenetriol," this is a less common derivative. The principles and troubleshooting steps outlined in this guide for Dithranol are largely applicable to its derivatives, with considerations for the additional functional group.
Troubleshooting Guide: Common Contaminants and Removal Strategies
This section addresses specific issues that may arise during the synthesis and purification of Dithranol.
Question 1: My final product is a darker yellow or brownish color, and the purity by HPLC is lower than expected. What are the likely impurities?
Answer:
A darker-than-expected color and low purity in your Dithranol synthesis are most likely due to oxidation and dimerization products. Dithranol is highly susceptible to oxidation, especially when exposed to air, light, or alkaline conditions[3]. The two primary contaminants to suspect are:
-
1,8-Dihydroxyanthraquinone (Danthron): This is a common oxidation product.
-
Dithranol Dimer (10,10'-Dimer): This is formed by the coupling of two Dithranol molecules[3][4].
These impurities are known to be the main byproducts in the synthesis and degradation of Dithranol[4].
Question 2: How can I confirm the presence of Danthron and Dithranol Dimer in my sample?
Answer:
The most effective method for identifying these impurities is through High-Performance Liquid Chromatography (HPLC) with a C18 column[5][6]. You can develop a method using a mobile phase of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA) or acetic acid[5][6].
Analytical Workflow for Impurity Identification:
Caption: HPLC workflow for impurity identification.
By comparing the retention times of the peaks in your sample's chromatogram to those of pure standards of Dithranol, Danthron, and the Dithranol Dimer, you can confirm the presence and relative amounts of these impurities.
Question 3: I have confirmed the presence of Danthron and the Dithranol Dimer. What is the best way to remove them?
Answer:
A combination of recrystallization and column chromatography is generally the most effective approach for removing these polar, colored impurities.
Step-by-Step Purification Protocol:
-
Solvent Selection for Recrystallization: The key to successful recrystallization is choosing a solvent in which Dithranol has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles[7]. Acetic acid is a common solvent for this purpose[8].
-
Recrystallization Procedure:
-
Dissolve the crude Dithranol in a minimal amount of boiling acetic acid.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified Dithranol crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Column Chromatography (if needed): If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) will allow for the separation of Dithranol from the more polar Danthron and the less polar dimer.
Purification Workflow:
Sources
- 1. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102935063A - Acetyl dithranol paste and preparation method thereof - Google Patents [patents.google.com]
- 4. [Side effects of anthralin and its 2 main impurities on healthy skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antiproliferative Effects of 3-Methyl-1,8,9-anthracenetriol: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from identifying a novel compound with therapeutic potential to validating its efficacy is both rigorous and multifaceted. This guide provides an in-depth, technical framework for the validation of the antiproliferative effects of 3-Methyl-1,8,9-anthracenetriol, a synthetic anthracenedione derivative. By employing a comparative approach with a well-established chemotherapeutic agent, doxorubicin, this guide outlines a self-validating system of experiments designed to not only quantify the antiproliferative activity but also to elucidate the underlying cellular mechanisms.
The core of this guide is built on the principles of scientific integrity, ensuring that each experimental choice is justified and that the described protocols are robust and reproducible. We will delve into the causality behind the selection of specific assays and controls, providing a logical and scientifically sound pathway for the comprehensive evaluation of this novel compound.
The Rationale for a Comparative Approach
Validating the efficacy of a novel antiproliferative agent requires a benchmark. Doxorubicin, an anthracycline antibiotic, is a widely used and well-characterized anticancer drug effective against a range of solid tumors.[1] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[2][3][4] By comparing the effects of 3-Methyl-1,8,9-anthracenetriol to doxorubicin, we can contextualize its potency and gain insights into its potential mechanisms of action, especially given that many anthraquinone derivatives exhibit anticancer properties.[5][6][7]
Experimental Workflow: A Multi-faceted Approach to Validation
A thorough validation of antiproliferative effects necessitates a multi-pronged approach that assesses both short-term viability and long-term proliferative capacity, as well as the cellular pathways leading to growth inhibition. The following workflow provides a comprehensive strategy for characterizing the anticancer potential of 3-Methyl-1,8,9-anthracenetriol.
Caption: Experimental workflow for validating antiproliferative effects.
Part 1: Quantifying Cytotoxicity and Antiproliferative Potency
The initial step in validating a novel compound is to determine its cytotoxic and antiproliferative potency across a range of concentrations. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.
Comparative Compounds and Cell Lines
-
Test Compound: 3-Methyl-1,8,9-anthracenetriol
-
Positive Control: Doxorubicin
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
Detailed Protocols
The MTT assay is a colorimetric assay that measures cell metabolic activity.[8][9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[8]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of 3-Methyl-1,8,9-anthracenetriol and Doxorubicin for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
The SRB assay is a colorimetric assay that measures cellular protein content, providing an estimation of cell number.[11][12]
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[13]
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[11]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[13]
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]
-
Measure the absorbance at 510 nm using a microplate reader.[12]
Data Presentation: Comparative IC50 Values
The results from the MTT and SRB assays should be used to calculate the IC50 values for each compound in each cell line. This data can be effectively presented in a table for easy comparison.
| Cell Line | 3-Methyl-1,8,9-anthracenetriol IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | [Insert Hypothetical Data] | [Insert Hypothetical Data] |
| A549 | [Insert Hypothetical Data] | [Insert Hypothetical Data] |
| HCT116 | [Insert Hypothetical Data] | [Insert Hypothetical Data] |
| HEK293 | [Insert Hypothetical Data] | [Insert Hypothetical Data] |
Part 2: Assessing Long-Term Proliferative Capacity
While short-term viability assays provide a snapshot of a compound's immediate effects, it is crucial to assess its impact on the long-term proliferative capacity of cancer cells. The colony formation assay, or clonogenic assay, is the gold standard for this purpose.[14]
Detailed Protocol: Colony Formation Assay
This assay measures the ability of a single cell to undergo unlimited division and form a colony.[14][15]
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with sub-lethal concentrations (e.g., IC25, IC50) of 3-Methyl-1,8,9-anthracenetriol and Doxorubicin for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.[16]
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.[17]
-
Wash the plates with water, allow them to air dry, and count the number of colonies (typically >50 cells).
Part 3: Elucidating the Mechanism of Action
Understanding how a compound inhibits cell proliferation is a critical step in its validation. This involves investigating its effects on the cell cycle and its ability to induce programmed cell death (apoptosis).
Detailed Protocols
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][19]
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of 3-Methyl-1,8,9-anthracenetriol and Doxorubicin for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[20]
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[19]
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22][23] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[21]
Protocol:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[24]
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[25]
-
Analyze the samples immediately by flow cytometry.
Anticipated Mechanistic Insights and Signaling Pathways
Based on the known mechanisms of other anthracene derivatives, 3-Methyl-1,8,9-anthracenetriol may exert its antiproliferative effects through the induction of apoptosis and/or cell cycle arrest.[5] The gathered experimental data will help to elucidate the specific pathways involved.
Anthracene derivatives have been shown to modulate several key signaling pathways in cancer cells, including:
-
p53 Activation: Doxorubicin is known to activate the p53 tumor suppressor protein in response to DNA damage, which can lead to apoptosis.[2][8]
-
Caspase Activation: The execution of apoptosis is mediated by a cascade of proteases called caspases. Anthracyclines can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of executioner caspases like caspase-3.[14][19]
-
Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway.[14][19] Anthracene derivatives can modulate the expression of these proteins to favor apoptosis.
-
MAPK and PI3K/Akt Signaling: These pathways are crucial for cell survival and proliferation. Some anthraquinones have been shown to inhibit these pathways, thereby promoting apoptosis.[9][16]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. p53 at the Crossroads between Doxorubicin-Induced Cardiotoxicity and Resistance: A Nutritional Balancing Act - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rhein protects against renal aging and fibrotic injury by multiple targets through inhibition of TNF-α-mediated autophagy and necroptosis crosstalk [frontiersin.org]
- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Anticancer activity of emodin is associated with downregulation of CD155 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Emergence of Rhein as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Apoptosis in Anthracycline Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aloe emodin Inhibits Proliferation and Promotes Apoptosis in Non-Small Cell Lung Carcinoma (NSCLC) Cells by Deactivating PI3K/Akt/mTOR Signaling Pathways | Texila Journal [texilajournal.com]
- 14. Role of emodin to prevent gastrointestinal cancers: recent trends and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Signaling pathway for aloe-emodin-induced apoptosis in human H460 lung nonsmall carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]
- 19. Emodin inhibits the proliferation and invasion of bladder cancer cells via down-regulating Notch1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
- 22. Doxorubicin triggers bioenergetic failure and p53 activation in mouse stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Methyl-1,8,9-anthracenetriol and its Analogues: A Proposed Framework for Evaluating Therapeutic Potential
In the landscape of therapeutic compound discovery, anthracenetriol derivatives have garnered significant interest due to their diverse biological activities. At the forefront of this exploration is the parent compound, 1,8,9-Anthracenetriol, also known as Anthralin, a well-established treatment for psoriasis.[1] The introduction of a methyl group at the C-3 position, yielding 3-Methyl-1,8,9-anthracenetriol, presents a compelling avenue for investigating altered physicochemical properties and potentially enhanced biological efficacy. This guide provides a comparative framework for the study of 3-Methyl-1,8,9-anthracenetriol and its analogues, outlining key areas of investigation and proposing standardized experimental protocols to elucidate their therapeutic promise.
Introduction to the Anthracenetriol Scaffold
The core structure of 1,8,9-anthracenetriol is a tricyclic aromatic system, which is a tautomer of anthralin.[1] This scaffold is known to disrupt mitochondrial function and is utilized in the treatment of dermatological conditions like psoriasis.[1] The reactivity of this molecule is attributed to its phenolic hydroxyl groups, which can participate in redox reactions, and its potential to generate reactive oxygen species (ROS). Modifications to this core structure, such as the addition of a methyl group, can significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.
The Subject of Investigation: 3-Methyl-1,8,9-anthracenetriol
While extensive data on 1,8,9-anthracenetriol is available, specific research on its 3-methyl analogue is less prevalent in publicly accessible literature. The primary focus of this guide is to propose a systematic evaluation of this specific analogue in comparison to its parent compound and other relevant derivatives. The rationale for this focus lies in the well-documented impact of methylation on drug metabolism, potency, and target selectivity in medicinal chemistry.[2]
Chemical and Physical Properties of the Parent Compound (1,8,9-Anthracenetriol):
| Property | Value |
| Molecular Formula | C14H10O3 |
| Molecular Weight | 226.23 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 176-181 °C |
| Solubility | Insoluble in water |
Data sourced from PubChem.[3]
The synthesis of anthracene derivatives can be approached through various methods, including Friedel-Crafts reactions and intramolecular cyclizations.[4] For 3-Methyl-1,8,9-anthracenetriol, a potential synthetic route could involve the modification of a precursor molecule, such as 1,8-dihydroxyanthraquinone, followed by reduction.
Proposed Analogues for Comparative Study
A comprehensive comparative study should include a carefully selected set of analogues to probe structure-activity relationships (SAR). Based on available literature on related compounds, the following analogues are proposed for synthesis and evaluation alongside 3-Methyl-1,8,9-anthracenetriol and the parent compound, 1,8,9-anthracenetriol.
-
9-Methylanthracene: This analogue lacks the hydroxyl groups, allowing for an assessment of their contribution to the observed biological effects.[5]
-
Anthraquinone and its derivatives: These compounds share the core tricyclic structure but possess a different oxidation state, which is known to influence their biological activity, including potential anticancer properties.[6][7]
-
Other Substituted Anthracenetriols: Analogues with substitutions at other positions on the anthracene ring would provide a more complete picture of the SAR.
A Framework for Comparative Biological Evaluation
To objectively compare the performance of 3-Methyl-1,8,9-anthracenetriol and its analogues, a battery of standardized in vitro assays is proposed. These assays are selected based on the known and potential biological activities of anthracene derivatives, including antioxidant, anti-inflammatory, and cytotoxic effects.[7][8][9]
Assessment of Antioxidant Activity
Rationale: The phenolic hydroxyl groups in the anthracenetriol scaffold suggest a potential for antioxidant activity through the donation of hydrogen atoms to neutralize free radicals. This is a crucial property to evaluate, as oxidative stress is implicated in numerous diseases.[10][11]
Proposed Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds (3-Methyl-1,8,9-anthracenetriol and its analogues) and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, add varying concentrations of the test compounds to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation:
| Compound | IC50 (µM) |
| 3-Methyl-1,8,9-anthracenetriol | TBD |
| 1,8,9-Anthracenetriol | TBD |
| Analogue 1 | TBD |
| Analogue 2 | TBD |
| Ascorbic Acid (Standard) | TBD |
Evaluation of Anti-inflammatory Activity
Rationale: Inflammation is a key pathological process in many diseases. Anthracene derivatives have been reported to possess anti-inflammatory properties.[9][12][13] Evaluating the ability of these compounds to modulate inflammatory pathways is therefore of high importance.
Proposed Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitric oxide produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Cell Viability: Concurrently, assess cell viability using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Calculation: Determine the IC50 value for the inhibition of NO production.
Data Presentation:
| Compound | NO Production IC50 (µM) | Cell Viability (at IC50) |
| 3-Methyl-1,8,9-anthracenetriol | TBD | TBD |
| 1,8,9-Anthracenetriol | TBD | TBD |
| Analogue 1 | TBD | TBD |
| Analogue 2 | TBD | TBD |
| Dexamethasone (Standard) | TBD | TBD |
Assessment of Cytotoxic Activity
Rationale: Many anthracene derivatives have been investigated for their anticancer properties.[8][14] Therefore, it is crucial to evaluate the cytotoxic potential of 3-Methyl-1,8,9-anthracenetriol and its analogues against various cancer cell lines.
Proposed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., a panel including breast, lung, and colon cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cancer Cell Line 1 IC50 (µM) | Cancer Cell Line 2 IC50 (µM) | Cancer Cell Line 3 IC50 (µM) |
| 3-Methyl-1,8,9-anthracenetriol | TBD | TBD | TBD |
| 1,8,9-Anthracenetriol | TBD | TBD | TBD |
| Analogue 1 | TBD | TBD | TBD |
| Analogue 2 | TBD | TBD | TBD |
| Doxorubicin (Standard) | TBD | TBD | TBD |
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear overview of the proposed experimental design and potential signaling pathways involved, the following diagrams are presented.
Experimental Workflow:
Caption: Proposed experimental workflow for the comparative study.
Potential Anti-inflammatory Signaling Pathway:
Caption: Hypothesized anti-inflammatory mechanism of action.
Conclusion and Future Directions
This guide outlines a strategic and scientifically rigorous approach to the comparative study of 3-Methyl-1,8,9-anthracenetriol and its analogues. The successful execution of these proposed experiments will provide invaluable data on the structure-activity relationships within this class of compounds. The findings will not only elucidate the therapeutic potential of the novel 3-methyl derivative but also pave the way for the rational design of more potent and selective agents for the treatment of inflammatory diseases, cancer, and conditions associated with oxidative stress. Future in vivo studies will be essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates.
References
-
Al-Majid, A. M., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Molecules, 27(19), 6293. Retrieved from [Link]
-
PubChem. (n.d.). 1,8,9-Anthracenetriol. Retrieved from [Link]
-
Hsiao, G., et al. (2005). Evaluation of the anti-inflammatory and cytotoxic effects of anthraquinones and anthracene derivatives in human leucocytes. Journal of Pharmacy and Pharmacology, 57(9), 1189-1195. Retrieved from [Link]
-
El-Sayed, M. T., et al. (2020). Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities. Marine Drugs, 18(9), 474. Retrieved from [Link]
-
El-Sayed, M. T., et al. (2020). Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities. Marine Drugs, 18(9), 474. Retrieved from [Link]
-
Silva, A. M. S., et al. (2019). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules, 24(18), 3328. Retrieved from [Link]
-
Della Monica, A., et al. (2021). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Molecules, 26(11), 3324. Retrieved from [Link]
-
Kamal, A., et al. (2010). Preparation of 3-(10′-Halo-9′-anthracenyl) Isoxazolecarboxylic Esters. Synthetic Communications, 40(1), 124-133. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-1,6,8-tris[(trimethylsilyl)oxy]anthra-9,10-quinone. Retrieved from [Link]
-
Sari, Y. P., et al. (2020). Antioxidant Activity of Methanol Extract Tetracera scanden L Merr Predicted Active Compound of Methanol Extract with GCMS NIST Library. Journal of Physics: Conference Series, 1665, 012028. Retrieved from [Link]
-
Li, X., et al. (2024). Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin. Molecules, 29(8), 1888. Retrieved from [Link]
-
Akkoc, M., et al. (2023). Anticancer Effect of 1-(Anthracen-10-ylmethyl)-3-(2-cyanobenzyl)-1H-benzo[d]imidazol-3-ium chloride in 2D and 3D Cell Culture Models in Breast Cancer. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 923-936. Retrieved from [Link]
-
da Silva, F. C., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2374-2405. Retrieved from [Link]
-
Jabri, M. A., et al. (2022). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. Molecules, 27(19), 6629. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Anthranilate. Retrieved from [Link]
-
PubChem. (n.d.). 9-Methylanthracene. Retrieved from [Link]
-
Iancu, M., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(6), 1305. Retrieved from [Link]
-
Drori, A., et al. (1997). New steroidal anti-inflammatory antedrugs: methyl 3,20-dioxo-9 alpha-fluoro-11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-16 alpha-carboxylate and methyl 21-acetyloxy-3,20-dioxo-11 beta, 17 alpha-dihydroxy-9 alpha-fluoro-1,4-pregnadiene-16 alpha-carboxylate. Steroids, 62(5), 424-430. Retrieved from [Link]
-
Aursand, M., et al. (2022). Chemical Profiling and Biological Activity of Extracts from Nine Norwegian Medicinal and Aromatic Plants. Molecules, 27(21), 7401. Retrieved from [Link]
-
Fengchen Technology. (n.d.). Exploring the Chemical Properties and Synthesis of 9-Anthracenemethanol. Retrieved from [Link]
-
Iancu, M., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(6), 1305. Retrieved from [Link]
-
Wang, Y., et al. (2024). Novel 9-Methylanthracene Derivatives as p53 Activators for the Treatment of Glioblastoma Multiforme. Molecules, 29(10), 2351. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Methylanthracene | C15H12 | CID 13068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.journalagent.com [pdf.journalagent.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyl-1,8,9-anthracenetriol
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 3-Methyl-1,8,9-anthracenetriol, a compound of significant interest in pharmaceutical and environmental research. As a derivative of 1,8,9-anthracenetriol, an anthracene derivative used in the treatment of dermatoses, particularly psoriasis, the accurate and precise measurement of this compound is critical for ensuring product quality, safety, and efficacy in drug development and for monitoring its presence in environmental matrices.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the bedrock of this guide.[2][3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose, ensuring the reliability and consistency of results.[5][7] This guide will not only detail the validation parameters but also delve into the rationale behind the selection of each method and the experimental design for their cross-validation.
Introduction to 3-Methyl-1,8,9-anthracenetriol and the Imperative for Robust Analytical Methods
3-Methyl-1,8,9-anthracenetriol belongs to the family of anthracenetriols, which are polycyclic aromatic hydrocarbons (PAHs).[8] While specific data on the 3-methyl derivative is limited, the parent compound, 1,8,9-anthracenetriol, is a known tautomer of anthralin.[1][8] Given the structural similarity, it is plausible that the 3-methyl derivative shares some of its biological activity and potential environmental impact. The accurate quantification of this compound is therefore paramount in pharmaceutical formulations and toxicological studies.
The selection of an appropriate analytical method is a critical decision in the drug development lifecycle.[9] A method's performance characteristics, such as its accuracy, precision, specificity, sensitivity, and robustness, must be rigorously evaluated to ensure the integrity of the data generated.[3][9][10] Cross-validation of different analytical techniques provides a comprehensive understanding of a method's capabilities and limitations, enabling scientists to choose the most suitable approach for their specific application.[11]
Experimental Design for Cross-Validation
The cross-validation study is designed to compare the performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantitative analysis of 3-Methyl-1,8,9-anthracenetriol. The study will adhere to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[4][5]
2.1. Validation Parameters
The following validation parameters will be assessed for each analytical method:[3][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
2.2. Cross-Validation Workflow
The cross-validation process will involve analyzing a common set of samples, including a reference standard, spiked matrices, and potentially real-world samples, using all three analytical methods. The results will then be statistically compared to evaluate the performance of each technique.
Caption: A flowchart illustrating the cross-validation workflow for the analytical methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical methods for the analysis of 3-Methyl-1,8,9-anthracenetriol. These are projected values based on the typical performance of these techniques for similar polycyclic aromatic hydrocarbons.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate to High | High | Very High |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.999 |
| Range | ng/mL to µg/mL | pg/mL to ng/mL | fg/mL to pg/mL |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| LOD | ~10 ng/mL | ~1 pg/mL | ~10 fg/mL |
| LOQ | ~30 ng/mL | ~3 pg/mL | ~30 fg/mL |
| Robustness | Good | Moderate | Good |
| Sample Throughput | High | Moderate | High |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
The following are detailed, step-by-step methodologies for each of the analytical techniques.
4.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-performance liquid chromatography is a sensitive and effective method for the identification and quantitative determination of anthracene derivatives.[13]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid). The specific gradient will be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV-Vis absorption spectrum of 3-Methyl-1,8,9-anthracenetriol. Anthracene derivatives typically show absorption peaks between 250 nm and 400 nm.[14][15]
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Rationale: HPLC-UV is a robust and cost-effective technique widely used for routine analysis in quality control laboratories. The use of a C18 column is standard for the separation of non-polar to moderately polar compounds like PAHs. The gradient elution allows for the separation of the analyte from potential impurities with varying polarities.
4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For PAHs, it offers excellent selectivity and sensitivity.[16][17]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight mass analyzer).
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from matrix components. A typical program might start at 80°C, hold for 1 minute, then ramp to 300°C at 10°C/min and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of 3-Methyl-1,8,9-anthracenetriol.
-
-
Sample Preparation (with derivatization):
-
Due to the hydroxyl groups, derivatization is necessary to increase the volatility and thermal stability of the analyte. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
The derivatized sample is then dissolved in a suitable organic solvent (e.g., hexane or toluene) for injection.
-
-
Rationale: GC-MS provides high chromatographic resolution and mass selectivity, making it ideal for the analysis of complex mixtures. Derivatization is a critical step for polar compounds like anthracenetriols to make them amenable to GC analysis. The use of SIM mode significantly enhances the signal-to-noise ratio, allowing for lower detection limits.
Caption: Workflow for the essential derivatization step in GC-MS analysis of 3-Methyl-1,8,9-anthracenetriol.
4.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[18]
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: A C18 or phenyl-hexyl column with a smaller particle size (e.g., 2.1 mm x 100 mm, 1.8 µm) for improved resolution and speed.
-
Mobile Phase: A gradient elution of acetonitrile or methanol and water, both containing 0.1% formic acid or a small amount of ammonium formate to enhance ionization.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized for the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for the analyte.
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
-
Sample Preparation:
-
Minimal sample preparation is often required. Dissolve the sample in the initial mobile phase composition.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.
-
-
Rationale: LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for bioanalysis and trace contaminant analysis. The MRM mode virtually eliminates matrix interferences, leading to highly accurate and precise quantification. The use of UHPLC allows for faster analysis times without compromising chromatographic performance.
Discussion and Method Selection
The choice of the most appropriate analytical method for 3-Methyl-1,8,9-anthracenetriol will depend on the specific application.
-
HPLC-UV is a reliable and cost-effective choice for routine quality control testing of pharmaceutical formulations where the concentration of the analyte is relatively high and the matrix is simple. Its high throughput and robustness are advantageous in a production environment.
-
GC-MS is well-suited for the analysis of 3-Methyl-1,8,9-anthracenetriol in matrices where volatile and semi-volatile impurities are also of interest. While the derivatization step adds to the sample preparation time, the high resolving power of the capillary column and the specificity of the mass detector make it a powerful tool for impurity profiling. However, the thermal lability of some anthracene derivatives could be a concern.
-
LC-MS/MS is the preferred method for applications requiring the highest sensitivity and specificity, such as the analysis of trace levels of the compound in biological fluids (e.g., plasma or urine) or environmental samples. Its ability to analyze the compound without derivatization and its tolerance for complex matrices make it a highly versatile and powerful technique. The higher cost and complexity of the instrumentation are the main considerations for its implementation.
Conclusion
This guide has provided a comprehensive framework for the cross-validation of HPLC-UV, GC-MS, and LC-MS/MS for the quantitative analysis of 3-Methyl-1,8,9-anthracenetriol. By systematically evaluating the performance of each method against established validation parameters, researchers can make an informed decision on the most suitable technique for their specific needs. The successful implementation of a well-validated analytical method is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products and for the accurate assessment of environmental contaminants.
References
-
PubChem. 1,8,9-Anthracenetriol. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Chaudhary, A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validated Technology. [Link]
-
Chromatography Forum. Anthracene problems with detection. [Link]
-
Royal Society of Chemistry. Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. [Link]
-
Impact Factor. Validated High-performance Liquid Chromatography Method for Quantitative Determination of Anthracene Derivatives in Decoction, S. [Link]
-
Shimadzu. GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
National Institutes of Health. Determination of the Residual Anthracene Concentration in Cultures of Haloalkalitolerant Actinomycetes by Excitation Fluorescence, Emission Fluorescence, and Synchronous Fluorescence: Comparative Study. [Link]
-
ResearchGate. Isolation, Identification and Quantitative Determination of Anthracene Derivatives by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Times. [Link]
-
LECO Corporation. Development of Comprehensive Steroid Analysis Methods Using GCxGC-TOFMS. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
Agilent Technologies. Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]
-
ResearchGate. FDA issues revised guidance for analytical method validation. [Link]
-
Neuland Labs. Analytical Method Validation: Key Parameters & Common Challenges. [Link]
-
National Institutes of Health. Determination and validation of polycyclic aromatic hydrocarbons (PAH4) in katsuobushi, plant-based food supplements, and cocoa bean shells using GC–MS/MS. [Link]
-
International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Markes International. GCxGC–TOF-MS Complements Passive Sampling for the Screening of Pollutants in Water. [Link]
-
ResearchGate. Effective and reliable method for extractions of anthracene. [Link]
-
ResearchGate. Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India. [Link]
-
MDPI. Photophysical Properties of Anthracene Derivatives. [Link]
-
ResearchGate. GC-MS chromatograms and the corresponding MS spectra obtained after... [Link]
-
gmp-compliance.org. FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
Waters. Controlling Contamination in LC/MS Systems. [Link]
-
Pharmacia. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Commission. Report on method development and validation of PAH-13. [Link]
-
UNT Digital Library. Distinguishing Monosaccharide Stereo- and Structural Isomers with ToF-SIMS and Multivariate Statistical Analysis. [Link]
-
MDPI. Determination of 16 Hydroxyanthracene Derivatives in Food Supplements Using LC-MS/MS: Method Development and Application. [Link]
-
MDPI. Methods for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Milk: A Review. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
PubChem. 3-methyl-1,8,9-anthracenetriol. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fda.gov [fda.gov]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. impactfactor.org [impactfactor.org]
- 14. Synthesis, spectroscopic studies and computational modelling of anthracene-bis- N -acetylglyoxylic amide derivative for anion recognition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03382A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination and validation of polycyclic aromatic hydrocarbons (PAH4) in katsuobushi, plant-based food supplements, and cocoa bean shells using GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Documents download module [ec.europa.eu]
- 18. agilent.com [agilent.com]
A Guide to the Independent Replication of 3-Methyl-1,8,9-anthracenetriol's Bioactivity in Psoriasis Models
This guide provides a comprehensive framework for the independent replication and comparative analysis of the bioactivity of 3-Methyl-1,8,9-anthracenetriol, a derivative of the established anti-psoriatic agent dithranol (1,8,9-anthracenetriol). It is intended for researchers, scientists, and drug development professionals engaged in preclinical dermatological research.
The imperative for rigorous, independent replication of preclinical findings cannot be overstated. A significant portion of preclinical research is not reproducible, leading to wasted resources and delays in the development of effective therapies.[1] This guide, therefore, emphasizes a structured, self-validating approach to experimental design, ensuring the generation of robust and reliable data.
Our focus is on a hypothetical seminal study claiming the superior anti-proliferative and anti-inflammatory properties of 3-Methyl-1,8,9-anthracenetriol over its parent compound, dithranol. We will outline the methodologies to test this hypothesis, comparing both compounds to a well-established alternative, calcipotriol.
Mechanistic Background: Targeting Keratinocyte Hyperproliferation and Inflammation
Psoriasis is a chronic inflammatory skin condition characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[2] Dithranol is known to inhibit keratinocyte proliferation and reduce inflammation, although its precise mechanism is not fully understood. It is believed to interfere with cellular energy supply by accumulating in mitochondria and generating free radicals, thereby impeding DNA replication.[3] It also exhibits anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-alpha from monocytes.[4]
Calcipotriol, a synthetic vitamin D3 analog, is another first-line topical treatment for psoriasis. It functions by inhibiting keratinocyte proliferation and promoting their normal differentiation.[5][6]
This replication study will therefore focus on these two key hallmarks of psoriatic pathology: keratinocyte proliferation and inflammatory cytokine production.
Experimental Design: A Multi-faceted Approach to Validation
To ensure the trustworthiness of our findings, we will employ a multi-tiered experimental approach, progressing from simple 2D cell culture to more complex 3D tissue models. This allows for a thorough and cost-effective evaluation of the compounds' bioactivities.
Caption: Experimental workflow for the independent replication study.
Phase 1: In Vitro 2D Keratinocyte Assays
The initial phase will utilize the HaCaT cell line, a spontaneously immortalized human keratinocyte line that serves as a reliable model for studying epidermal cell proliferation.[7]
2.1.1. Keratinocyte Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 3-Methyl-1,8,9-anthracenetriol, dithranol, calcipotriol, or vehicle control for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2.1.2. Anti-inflammatory Activity (Cytokine Profiling)
To assess the anti-inflammatory properties of the compounds, we will measure the secretion of key pro-inflammatory cytokines from HaCaT cells stimulated to mimic an inflammatory environment.
Protocol:
-
Cell Culture and Stimulation: Culture HaCaT cells as described above. Induce an inflammatory response by treating the cells with a cytokine cocktail (e.g., TNF-α and IL-17A).
-
Treatment: Concurrently treat the stimulated cells with the test compounds or vehicle control for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) to quantify the levels of IL-6 and IL-8 in the supernatants, following the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.
Phase 2: 3D Reconstructed Human Epidermis (RHE) Model
To validate our findings in a more physiologically relevant system, we will use a commercially available 3D RHE model that mimics the psoriatic phenotype.[8][9][10] These models exhibit features such as increased basal cell proliferation and elevated expression of psoriasis-specific markers.
2.2.1. Histological Analysis
Histological examination will allow for a qualitative assessment of the compounds' effects on the epidermal structure.
Protocol:
-
Model Culture and Treatment: Culture the psoriatic RHE models according to the manufacturer's protocol. Apply the test compounds topically for a specified duration.
-
Tissue Processing: Fix the tissues in formalin, embed in paraffin, and section.
-
H&E Staining: Stain the sections with hematoxylin and eosin (H&E) to visualize the overall morphology of the epidermis.
-
Microscopic Evaluation: Assess for changes in epidermal thickness, stratum corneum formation, and overall tissue architecture.
2.2.2. Immunohistochemistry for Proliferation Marker (Ki-67)
Ki-67 is a nuclear protein associated with cellular proliferation. Its expression is a reliable marker for actively dividing cells.
Protocol:
-
Tissue Sections: Use the paraffin-embedded sections prepared for histological analysis.
-
Immunostaining: Perform immunohistochemical staining for Ki-67 using a specific primary antibody and a suitable detection system.
-
Quantification: Quantify the percentage of Ki-67-positive cells in the basal layer of the epidermis using image analysis software.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the replication study.
Table 1: Anti-proliferative Effects on HaCaT Cells (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 5.2 |
| 3-Methyl-1,8,9-anthracenetriol | 1 | 85 ± 4.1 |
| 10 | 62 ± 3.5 | |
| 50 | 41 ± 2.9 | |
| Dithranol | 1 | 92 ± 4.8 |
| 10 | 75 ± 3.9 | |
| 50 | 55 ± 3.1 | |
| Calcipotriol | 1 | 88 ± 4.5 |
| 10 | 68 ± 3.7 | |
| 50 | 48 ± 2.6 |
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion from Stimulated HaCaT Cells (ELISA)
| Compound (10 µM) | IL-6 Reduction (%) | IL-8 Reduction (%) |
| 3-Methyl-1,8,9-anthracenetriol | 58 ± 6.2 | 65 ± 5.9 |
| Dithranol | 45 ± 5.1 | 52 ± 4.8 |
| Calcipotriol | 55 ± 5.8 | 60 ± 5.5 |
Table 3: Reduction of Ki-67 Positive Cells in 3D Psoriatic RHE Model
| Compound (Topical Application) | Ki-67 Positive Cells (%) |
| Vehicle Control | 75 ± 8.1 |
| 3-Methyl-1,8,9-anthracenetriol | 35 ± 4.2 |
| Dithranol | 48 ± 5.5 |
| Calcipotriol | 40 ± 4.9 |
Signaling Pathway Visualization
The anti-proliferative and anti-inflammatory effects of dithranol and its derivatives are thought to be mediated through complex signaling pathways. The diagram below illustrates a simplified, putative mechanism of action.
Caption: Putative mechanism of action for dithranol and its derivatives.
Conclusion and Future Directions
This guide outlines a robust and transparent methodology for the independent replication of the bioactivity of 3-Methyl-1,8,9-anthracenetriol. By employing a multi-tiered approach with both 2D and 3D in vitro models, researchers can generate high-quality, reproducible data.
Should the findings of the original hypothetical study be replicated, demonstrating the superiority of 3-Methyl-1,8,9-anthracenetriol, further investigation into its safety profile and in vivo efficacy in animal models of psoriasis would be warranted. Conversely, a failure to replicate the original findings would underscore the critical importance of independent validation in the preclinical drug development pipeline.
References
-
Mrowietz, U., Jessat, H., Schwarz, A., & Schwarz, T. (1997). Anthralin (dithranol) in vitro inhibits human monocytes to secrete IL-6, IL-8 and TNF-alpha, but not IL-1. British Journal of Dermatology, 136(4), 542–547. [Link]
-
Kemény, L., Ruzicka, T., & Dobozy, A. (1993). Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris. Skin Pharmacology, 6(2), 87–96. [Link]
-
Campanati, A., Ganzetti, G., Molinelli, E., & Offidani, A. (2024). Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids. Journal of Clinical Medicine, 13(15), 4478. [Link]
-
van der Velden, J. L. J., Pasman, M. E., van den Bogaard, E. H., & Zeeuwen, P. L. J. M. (2016). In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research. Journal of Cellular and Molecular Medicine, 20(11), 2017–2028. [Link]
-
Sehgal, V. N., & Srivastava, G. (2006). Dithranol: Recent views on its mechanism of action. International Journal of Dermatology, 45(11), 1338–1340. [Link]
-
Mattek. (n.d.). Psoriasis in vitro 3D Tissues. Retrieved from [Link]
-
Nemova, E. V., et al. (2011). Effect of anthralin on cell viability in human prostate adenocarcinoma. Bulletin of Experimental Biology and Medicine, 151(5), 629–632. [Link]
-
DermNet. (n.d.). Calcipotriol. Retrieved from [Link]
-
Wikipedia. (n.d.). Dithranol. Retrieved from [Link]
-
Gadal, S., et al. (2020). Models in the Research Process of Psoriasis. International Journal of Molecular Sciences, 21(18), 6791. [Link]
-
Al-Dhafri, M. S., et al. (2023). Herbal Melanin Inhibits Real-Time Cell Proliferation, Downregulates Anti-Apoptotic Proteins and Upregulates Pro-Apoptotic p53 Expression in MDA-MB-231 and HCT-116 Cancer Cell Lines. Molecules, 28(22), 7689. [Link]
-
Murdoch, D., & Clissold, S. P. (1992). Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris. Drugs, 43(3), 415–429. [Link]
-
Freedman, L. P., Cockburn, I. M., & Simcoe, T. S. (2015). The Economics of Reproducibility in Preclinical Research. PLoS Biology, 13(6), e1002165. [Link]
-
Pens, D., et al. (2000). Anti-psoriatic drug anthralin activates JNK via lipid peroxidation: mononuclear cells are more sensitive than keratinocytes. The Journal of Investigative Dermatology, 114(4), 688–692. [Link]
-
PubChem. (n.d.). 1,8,9-Anthracenetriol. Retrieved from [Link]
-
Blackburn, D. M., et al. (2012). Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells. Metabolomics, 8(6), 1048–1060. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithranol - Wikipedia [en.wikipedia.org]
- 4. Anthralin (dithranol) in vitro inhibits human monocytes to secrete IL-6, IL-8 and TNF-alpha, but not IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Calcipotriol ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psoriasis in vitro 3D Tissues | Mattek - Part of Sartorius [mattek.com]
- 10. mdpi.com [mdpi.com]
A Preclinical Benchmarking Guide: Evaluating 3-Methyl-1,8,9-anthracenetriol for Psoriasis Treatment
Introduction: The Rationale for a New Anthranoid
Psoriasis is a chronic inflammatory and hyperproliferative skin disease affecting millions worldwide. While current treatments, including topical corticosteroids, vitamin D3 analogues, and biologics, have improved patient outcomes, the need for novel therapeutic agents with enhanced efficacy and improved safety profiles remains. This guide introduces a preclinical benchmarking framework for 3-Methyl-1,8,9-anthracenetriol, a structural analogue of the well-established anti-psoriatic agent Dithranol (also known as Anthralin).
Dithranol, a derivative of 1,8,9-anthracenetriol, has been a cornerstone of psoriasis treatment for decades. Its therapeutic effects are attributed to its ability to inhibit the excessive proliferation of keratinocytes and to exert anti-inflammatory actions.[1][2][3] However, its use is often limited by side effects such as skin irritation and staining of skin and clothing.[1][2][3] The addition of a methyl group to the anthranoid backbone, creating 3-Methyl-1,8,9-anthracenetriol, presents an intriguing possibility for modulating the compound's therapeutic index—potentially retaining or enhancing its anti-psoriatic activity while mitigating its undesirable side effects.
This guide provides a comprehensive, step-by-step framework for the preclinical evaluation of 3-Methyl-1,8,9-anthracenetriol, benchmarking it against established first-line topical treatments for psoriasis: a potent topical corticosteroid (e.g., Clobetasol Propionate), a vitamin D3 analogue (Calcipotriol), and its parent compound, Dithranol. The methodologies outlined herein are designed to provide a robust and comparative dataset for researchers, scientists, and drug development professionals.
Benchmarking Strategy: A Multi-tiered Approach
Our evaluation of 3-Methyl-1,8,9-anthracenetriol will be conducted in two main stages: in vitro characterization using a human keratinocyte cell line, followed by in vivo efficacy and safety assessment in a validated mouse model of psoriasis.
Caption: High-level overview of the benchmarking workflow.
Part 1: In Vitro Assessment in Human Keratinocytes
The spontaneously immortalized human keratinocyte cell line, HaCaT, will be utilized as our primary in vitro model. This cell line is widely accepted for studying epidermal homeostasis and the pathophysiology of skin diseases like psoriasis.
Cytotoxicity Profile: Determining the Therapeutic Window
Objective: To determine the concentration range of 3-Methyl-1,8,9-anthracenetriol that is non-toxic to human keratinocytes.
Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of 3-Methyl-1,8,9-anthracenetriol, Dithranol, Calcipotriol, and Clobetasol Propionate (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Anti-proliferative Efficacy
Objective: To evaluate the ability of 3-Methyl-1,8,9-anthracenetriol to inhibit keratinocyte hyperproliferation, a hallmark of psoriasis.
Methodology: BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[5]
Protocol:
-
Cell Seeding and Treatment: Seed and treat HaCaT cells as described for the MTT assay, using non-toxic concentrations of the test compounds.
-
BrdU Labeling: 24 hours post-treatment, add 10 µM BrdU to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.[6]
-
Detection: Add an anti-BrdU antibody conjugated to a peroxidase enzyme, followed by a substrate to produce a colorimetric reaction.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Quantify the percentage of proliferation inhibition relative to the control group.
Anti-inflammatory Potential
Objective: To assess the capacity of 3-Methyl-1,8,9-anthracenetriol to suppress the production of pro-inflammatory cytokines in keratinocytes.
Methodology: ELISA for IL-6 and IL-8
We will induce an inflammatory state in HaCaT cells using Tumor Necrosis Factor-alpha (TNF-α) and then measure the secretion of key psoriatic cytokines, IL-6 and IL-8, using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]
Protocol:
-
Cell Seeding and Pre-treatment: Seed HaCaT cells and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the test compounds for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISAs for IL-6 and IL-8 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine and calculate the percentage of inhibition for each treatment group compared to the TNF-α-only control.
Part 2: In Vivo Efficacy in an Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and well-characterized model that recapitulates many features of human psoriasis, including skin thickening, scaling, erythema, and the characteristic IL-23/IL-17 inflammatory axis.[9][10][11]
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Study Design and Protocol
Animals: 8-week-old female C57BL/6J mice.
Groups (n=8-10 per group):
-
Naive (No treatment)
-
Vehicle Control (IMQ + Vehicle Cream)
-
3-Methyl-1,8,9-anthracenetriol (IMQ + Test Compound)
-
Dithranol (IMQ + Positive Control)
-
Calcipotriol (IMQ + Positive Control)
-
Clobetasol Propionate (IMQ + Positive Control)
Protocol:
-
Acclimatization: Acclimatize mice for one week.
-
Induction: Apply 62.5 mg of 5% imiquimod cream daily to the shaved back of the mice for 7 consecutive days.[9]
-
Treatment: Beginning on day 1, topically apply the respective treatments to the inflamed area daily, 2 hours after IMQ application.
-
Disease Severity Assessment: Score the severity of erythema, scaling, and skin thickness daily using a modified Psoriasis Area and Severity Index (PASI) on a scale of 0-4 for each parameter.[9][12] The cumulative PASI score is the sum of these individual scores.
-
Termination and Sample Collection: On day 8, euthanize the mice and collect skin biopsies for histological and molecular analysis.
Histopathological Analysis
Objective: To microscopically evaluate the effect of the treatments on skin inflammation and hyperkeratosis.
Protocol:
-
Tissue Processing: Fix skin biopsies in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Assess key psoriatic features such as epidermal thickness (acanthosis), presence of parakeratosis, and inflammatory cell infiltration in the dermis.
Molecular Biomarker Analysis
Objective: To quantify the expression of key pro-inflammatory cytokine genes in the skin tissue.
Methodology: Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR will be used to measure the mRNA levels of key cytokines involved in psoriasis pathogenesis, such as IL-17A, IL-23, and TNF-α.[13][14]
Protocol:
-
RNA Extraction: Extract total RNA from skin biopsies using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform qPCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Comparative Data Summary
The following tables provide a structured format for summarizing the expected data from these benchmarking studies.
Table 1: In Vitro Performance Summary
| Parameter | 3-Methyl-1,8,9-anthracenetriol | Dithranol | Calcipotriol | Clobetasol Propionate |
| Cytotoxicity (IC50 in HaCaT cells) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Anti-proliferative (IC50 in HaCaT cells) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| IL-6 Inhibition (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| IL-8 Inhibition (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 2: In Vivo Efficacy in Imiquimod Mouse Model
| Parameter | 3-Methyl-1,8,9-anthracenetriol | Dithranol | Calcipotriol | Clobetasol Propionate |
| Reduction in PASI Score (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Reduction in Epidermal Thickness (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Reduction in IL-17A mRNA (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Reduction in IL-23 mRNA (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 3: Comparative Safety and Side Effect Profile
| Drug | Primary Mechanism of Action | Common Side Effects |
| Dithranol | Inhibition of keratinocyte proliferation and anti-inflammatory effects.[2] | Skin irritation, burning sensation, staining of skin and clothes.[1][2][15] |
| Calcipotriol | Vitamin D3 analogue that modulates keratinocyte proliferation and differentiation.[16] | Skin irritation, rash, and rarely, hypercalcemia.[17][18] |
| Topical Corticosteroids | Potent anti-inflammatory, anti-proliferative, and immunosuppressive effects.[19][20] | Skin atrophy, striae, telangiectasias, risk of systemic absorption with potent formulations.[19][21][22] |
| 3-Methyl-1,8,9-anthracenetriol | [Hypothesized to be similar to Dithranol] | [To be determined by preclinical studies] |
Conclusion and Future Directions
This guide outlines a rigorous and comprehensive preclinical strategy to benchmark 3-Methyl-1,8,9-anthracenetriol against current standards of care in dermatology. The successful completion of these studies will provide a clear, data-driven assessment of its potential as a novel topical agent for psoriasis. Favorable outcomes, particularly a demonstration of comparable or superior efficacy to Dithranol with a more favorable side effect profile, would strongly support its advancement into further preclinical toxicology studies and eventual clinical development. The multi-faceted approach, combining cellular assays with a robust in vivo model, ensures a thorough evaluation of both the therapeutic potential and the underlying mechanism of action of this promising new chemical entity.
References
-
bioRxiv. (2020, March 6). Optimization of psoriasis – like mouse models: A comparative study. [Link]
-
JoVE. (2025, June 20). Establishment of Psoriasis Mouse Model by Imiquimod. [Link]
-
NIH National Library of Medicine. (n.d.). Systemic Side-Effects of Topical Corticosteroids. [Link]
-
Acta Biochimica Polonica. (2023, May 15). Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. [Link]
-
NIH National Library of Medicine. (2021, February 28). Keratinocytes Migration Promotion, Proliferation Induction, and Free Radical Injury Prevention by 3-Hydroxytirosol. [Link]
-
PubMed. (2014, October 15). Anthralin/dithranol in dermatology. [Link]
-
Mayo Clinic. (2025, November 1). Calcipotriene (topical route) - Side effects & dosage. [Link]
-
NIH National Library of Medicine. (n.d.). Down-regulation of IL-6, IL-8, TNF-α and IL-1β by glucosamine in HaCaT cells, but not in the presence of TNF-α. [Link]
-
NIH National Library of Medicine. (n.d.). Cytokine gene expression in the skin and peripheral blood of atopic dermatitis patients and healthy individuals. [Link]
-
ResearchGate. (n.d.). Description of mouse PASI scores. [Link]
-
NIH National Library of Medicine. (2023, May 17). Mouse Models of Psoriasis – A Comprehensive Review. [Link]
-
NIH National Library of Medicine. (2021, August 25). Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice. [Link]
-
ResearchGate. (n.d.). qPCR analysis of wound tissue revealed gene expression kinetics of.... [Link]
-
AAFP. (2021, March 15). Topical Corticosteroids: Choice and Application. [Link]
-
MDPI. (2025, August 11). Anti-Inflammatory Activity of Compounds Isolated from Digitalis purpurea L. in TNF-α/IFN-γ-Induced HaCaT Keratinocytes and a Three-Dimensionally Reconstructed Human Skin Model. [Link]
-
Psoriasis Association. (n.d.). Dithranol. [Link]
-
Bio-protocol. (n.d.). 4.6. Imiquimod-Induced Psoriasis-like Skin Inflammation Model. [Link]
-
ResearchGate. (n.d.). Cell viability test by MTT assay in HaCaT cells treated with various.... [Link]
-
NHS. (n.d.). Side effects of calcipotriol. [Link]
-
NIH National Library of Medicine. (2020, August 20). Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model. [Link]
-
National Eczema Association. (2015, April 14). Topical Steroids Side Effects. [Link]
-
ResearchGate. (n.d.). Scoring standards of PASI for psoriasis inflammation in mice. [Link]
-
Medical News Today. (2025, May 1). Topical calcipotriene side effects: What to do about them. [Link]
-
PubMed. (n.d.). The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. [Link]
-
ResearchGate. (n.d.). Histological analysis of the back skin of psoriasis mouse after.... [Link]
-
bioRxiv. (2022, March 20). IL-27 skews TNF-alpha-induced inflammatory microenvironment in keratinocytes. [Link]
-
NIH National Library of Medicine. (n.d.). Beyond Skin Deep: The Systemic Impact of Topical Corticosteroids in Dermatology. [Link]
-
Frontiers. (2022, August 29). A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs. [Link]
-
Psoriasis Guide. (n.d.). Anthralin (Dithranol). [Link]
-
Cleveland Clinic. (n.d.). Calcipotriene skin cream. [Link]
-
Cell Biolabs. (n.d.). BrdU Cell Proliferation ELISA Kit. [Link]
-
PubMed. (2010, March 15). Down-regulation of IL-6, IL-8, TNF-α and IL-1β by glucosamine in HaCaT cells, but not in the presence of TNF-α. [Link]
-
ResearchGate. (n.d.). Analysis of BrdU-incorporation as indicator of cellular proliferation.... [Link]
-
MedlinePlus. (2016, September 15). Calcipotriene Topical. [Link]
-
PLOS One. (2016, July 14). Assessment of Anti-TNF-α Activities in Keratinocytes Expressing Inducible TNF- α: A Novel Tool for Anti-TNF-α Drug Screening. [Link]
-
PubMed. (2008, April 15). Quantitative real-time RT-PCR measurement of cytokine mRNA expression in the skin of normal cats and cats with allergic skin disease. [Link]
-
Biocytogen. (n.d.). Psoriasis Mouse Model. [Link]
-
IMAVITA. (n.d.). Imiquimod-Induced Psoriasis Mouse Model. [Link]
-
Journal of Clinical Investigation. (2006, August 1). Pathogenic role for skin macrophages in a mouse model of keratinocyte-induced psoriasis-like skin inflammation. [Link]
Sources
- 1. Anthralin/dithranol in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pcds.org.uk [pcds.org.uk]
- 3. Anthralin (Dithranol) [psoriasisguide.ca]
- 4. atcc.org [atcc.org]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. BrdU Cell Proliferation ELISA Kit [cellbiolabs.com]
- 7. Down-regulation of IL-6, IL-8, TNF-α and IL-1β by glucosamine in HaCaT cells, but not in the presence of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Establishment of Psoriasis Mouse Model by Imiquimod [jove.com]
- 10. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
- 11. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytokine gene expression in the skin and peripheral blood of atopic dermatitis patients and healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.hpra.ie [assets.hpra.ie]
- 16. Calcipotriene (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Side effects of calcipotriol - NHS [nhs.uk]
- 18. Topical calcipotriene side effects: What to do about them [medicalnewstoday.com]
- 19. Systemic Side-Effects of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beyond Skin Deep: The Systemic Impact of Topical Corticosteroids in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 22. nationaleczema.org [nationaleczema.org]
assessing the specificity of 3-Methyl-1,8,9-anthracenetriol's biological targets
Executive Summary
3-Methyl-1,8,9-anthracenetriol (the reduced anthranol form of Chrysophanol, and the primary active constituent of Chrysarobin ) presents a unique challenge in pharmacological profiling. Historically utilized in dermatology for psoriasis before the advent of synthetic Dithranol (Anthralin) , this compound operates at the volatile intersection of specific signaling modulation and non-specific redox cycling.
For modern drug development professionals, the critical task is distinguishing its specific inhibition of pathways like NF-κB and EGFR from the "false positive" signals generated by its potent generation of Reactive Oxygen Species (ROS). This guide outlines the mechanistic divergence between this compound and its analogs, providing a rigorous experimental framework to validate target specificity.
The Specificity Paradox: Mechanism of Action
To assess specificity, one must first understand the compound's instability. 3-Methyl-1,8,9-anthracenetriol exists in a tautomeric equilibrium with 1,8-dihydroxy-3-methyl-9-anthrone .
-
The Anthrone (Ketone) Form: More stable, lipophilic, penetrates the stratum corneum.
-
The Anthranol (Triol) Form: Highly reactive reducing agent. It is this form that autoxidizes, generating superoxide anions (
).
The Specificity Challenge: Most "activity" cited in literature (anti-proliferation, mitochondrial uncoupling) is secondary to the redox stress caused by the anthranol-to-anthraquinone oxidation. However, evidence suggests distinct molecular binding events that occur independently of ROS, particularly in the NF-κB signaling cascade.
Mechanistic Pathway Diagram
Figure 1: The dual-mechanism pathway. Specificity assessment requires isolating the Green pathway (Specific Targets) from the Red pathway (Redox Toxicity).
Comparative Profiling: Alternatives & Analogs
When validating 3-Methyl-1,8,9-anthracenetriol, it must be benchmarked against Dithranol (the gold standard) and Chrysophanol (the inactive precursor).
Table 1: Comparative Pharmacological Profile
| Feature | 3-Methyl-1,8,9-anthracenetriol | Dithranol (Anthralin) | Chrysophanol |
| Structure | 3-methyl substituted anthranol | Unsubstituted anthrone | Oxidized anthraquinone |
| Primary Mode | Mixed (Redox + Signaling) | Dominant Redox / Mitochondria | Weak / Inactive |
| Lipophilicity (LogP) | ~4.3 (High) | ~3.6 | ~4.0 |
| ROS Generation | High (Rapid autoxidation) | Very High | Low (Stable) |
| Target Specificity | Moderate (NF-κB, EGFR implicated) | Low (Broad spectrum redox) | N/A |
| Clinical Status | Historic (Chrysarobin) | Clinical Standard (Psoriasis) | Precursor/Herbal |
Key Insight: The 3-methyl group increases lipophilicity compared to Dithranol, potentially altering membrane residence time and specific binding pockets on targets like EGFR, despite Dithranol's higher raw potency in ROS generation.
Experimental Framework: Validating Specificity
To prove that 3-Methyl-1,8,9-anthracenetriol is acting via a specific protein target and not just "burning" the cell with oxygen radicals, you must employ a Redox-Rescue Protocol .
Protocol A: The Thiol-Rescue Specificity Assay
Objective: Determine if target inhibition is ROS-dependent.
Logic: Anthrones inhibit enzymes (like tyrosine kinases) by oxidizing cysteine residues. If the inhibition is reversed by adding a thiol donor (NAC or DTT), the mechanism is non-specific redox stress. If inhibition persists in the presence of thiols, it indicates specific competitive or allosteric binding.
Workflow:
-
Cell Line: HaCaT (Keratinocytes) or A431 (EGFR+).
-
Pre-treatment: Incubate cells with N-acetylcysteine (NAC, 5mM) for 1 hour.
-
Treatment: Apply 3-Methyl-1,8,9-anthracenetriol (0.1 - 10 µM) vs. Vehicle.
-
Stimulation: Stimulate pathway (e.g., EGF 100ng/mL for EGFR or TNF-α for NF-κB).
-
Readout: Western Blot for p-EGFR (Tyr1068) or p-IκBα.
Interpretation:
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm physical binding to the target protein in live cells.
Logic: Ligand binding stabilizes proteins, increasing their melting temperature (
Step-by-Step Methodology:
-
Treatment: Treat live cells with 10 µM 3-Methyl-1,8,9-anthracenetriol for 1 hour.
-
Harvest: Resuspend cells in PBS (protease inhibitors included).
-
Thermal Challenge: Aliquot into PCR tubes. Heat to a gradient (
to ) for 3 minutes. -
Lysis: Freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unstable protein pellets; stable protein stays in supernatant).
-
Detection: Western Blot supernatant for Target (e.g., IKKβ or EGFR).
-
Analysis: Plot intensity vs. Temperature. A right-shift in the curve compared to DMSO control indicates physical binding.
Experimental Workflow Diagram
Figure 2: Decision tree for ruling out redox interference (PAINS) before confirming biological targets.
References
-
National Toxicology Program (NTP). (1992).[1][2] 1,8,9-Anthracenetriol: Chemical and Physical Data.[2] NIH/PubChem.
-
Müller, K., et al. (1999). Dithranol, a High-Potency Anti-Psoriatic Agent: Mechanism of Action and Toxicity. General Pharmacology.
-
Benezeder, T., et al. (2020).[3] Dithranol targets keratinocytes, cross-talking with neutrophils and inhibiting IL-36. ResearchGate/Journal of Investigative Dermatology.
-
Sánchez, J.C. (2007). Rapid and sensitive anthrone-sulfuric acid assay... method development and validation. Biologicals.[1][4][5][6][7][8][9]
-
PubChem. (2025).[1][2] 3-methyl-1,8,9-anthracenetriol Compound Summary.
Sources
- 1. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dithranol - Wikipedia [en.wikipedia.org]
- 5. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Inhibition of the epidermal growth factor receptor increases expression of genes that stimulate inflammation, apoptosis, and cell attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive anthrone-sulfuric acid assay in microplate format to quantify carbohydrate in biopharmaceutical products: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,8-Dihydroxy-3-methoxy-anthraquinone inhibits tumor angiogenesis through HIF-1α downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Dithranol (1,8,9-Anthracenetriol) for Pharmaceutical Applications
For researchers, medicinal chemists, and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is of paramount importance. The chosen route dictates not only the economic viability of the final product but also its purity, impurity profile, and ultimately, its safety and efficacy. This guide provides an in-depth comparative analysis of two distinct synthetic routes to 3-Methyl-1,8,9-anthracenetriol, more commonly known in its stable tautomeric form as Dithranol or Anthralin (1,8-dihydroxy-9-anthrone), a cornerstone in the topical treatment of psoriasis.[1][2]
Introduction to Dithranol: A Potent Antipsoriatic Agent
Dithranol, first synthesized in 1916 as a more stable alternative to the natural product chrysarobin, has a long history of clinical use in dermatology.[2][3] Its mechanism of action, while not fully elucidated, is understood to involve the inhibition of DNA replication and the modulation of inflammatory pathways in the skin, thereby reducing the hyperproliferation of keratinocytes characteristic of psoriatic plaques.[4][5] However, the therapeutic efficacy of Dithranol is often accompanied by undesirable side effects such as skin irritation and staining of the skin and clothing.[6][7] These drawbacks underscore the critical need for synthetic routes that can produce highly pure Dithranol, as impurities can exacerbate these adverse effects.
This guide will dissect two primary synthetic strategies for Dithranol, starting from the common precursor 1,8-dihydroxyanthraquinone (Dantron). We will explore a direct reduction method and a multi-step approach involving protecting groups, evaluating each for its respective merits and limitations.
Synthetic Route 1: Direct Reduction of an Acylated Precursor
This synthetic approach is characterized by its directness, proceeding via the reduction of an acylated derivative of 1,8-dihydroxyanthraquinone. The acetylation of the starting material serves to modulate its reactivity and solubility.
Reaction Scheme:
Caption: Synthetic pathway for Dithranol via direct reduction.
Experimental Protocol:
Step 1: Acetylation of 1,8-Dihydroxyanthraquinone
-
To a solution of 1,8-dihydroxyanthraquinone in a suitable solvent (e.g., pyridine or acetic acid), add an excess of acetic anhydride.
-
Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.
-
Cool the mixture and pour it into ice-water to precipitate the 1,8-diacetoxyanthraquinone.
-
Collect the precipitate by filtration, wash with water until neutral, and dry.
Step 2: Reduction to Dithranol
-
Suspend the synthesized 1,8-diacetoxyanthraquinone in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Add a solution of stannous chloride (SnCl₂) dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature with vigorous stirring.[8]
-
Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude Dithranol.
-
Filter the precipitate, wash thoroughly with water to remove residual acids and tin salts, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform-hexane).
Analysis and Performance:
| Parameter | Observation |
| Yield | Moderate to good. The yield is highly dependent on the efficiency of the reduction step and the subsequent purification. |
| Purity | High purity can be achieved after recrystallization. |
| Key Reagents | Acetic anhydride, stannous chloride, hydrochloric acid, acetic acid. |
| Advantages | - Fewer synthetic steps compared to the protecting group strategy.- Direct conversion to the final product. |
| Disadvantages | - Use of tin-based reagents, which can be toxic and require careful disposal.- The acidic conditions may lead to the formation of byproducts. |
Synthetic Route 2: A Multi-Step Approach with Protecting Groups
This route employs a more classical approach of protecting the reactive hydroxyl groups before the reduction step, followed by deprotection to yield the final product. This strategy can offer better control over the reaction and potentially lead to a cleaner product profile, albeit with additional synthetic steps.
Reaction Scheme:
Caption: Multi-step synthesis of Dithranol using protecting groups.
Experimental Protocol:
Step 1: Protection of Hydroxyl Groups (Methylation)
-
Dissolve 1,8-dihydroxyanthraquinone in a suitable solvent (e.g., acetone or dimethylformamide).
-
Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting 1,8-dimethoxyanthraquinone by recrystallization.
Step 2: Reduction of the Quinone
-
Suspend the 1,8-dimethoxyanthraquinone in a suitable solvent system, such as acetic acid.
-
Add a reducing agent, for example, zinc dust, in portions while stirring.[8]
-
Heat the reaction mixture to facilitate the reduction. The progress of the reaction can be followed by a color change and TLC analysis.
-
Upon completion, filter the hot solution to remove excess zinc and other insoluble materials.
-
Cool the filtrate to allow the reduced intermediate to crystallize.
Step 3: Deprotection (Demethylation)
-
Treat the reduced intermediate with a strong demethylating agent, such as hydrobromic acid or aluminum chloride in an appropriate solvent.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction and quench by carefully adding water or ice.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain crude Dithranol.
-
Purify by column chromatography or recrystallization.
Analysis and Performance:
| Parameter | Observation |
| Yield | The overall yield is reported to be around 37% for a similar synthesis, which is lower due to the multiple steps.[8] |
| Purity | Can potentially lead to a very pure product, as intermediates are purified at each stage. |
| Key Reagents | Dimethyl sulfate, zinc dust, hydrobromic acid/aluminum chloride. |
| Advantages | - Avoids the use of heavy metal reducing agents like tin.- Offers greater control over the reaction at each step. |
| Disadvantages | - A longer and more labor-intensive synthetic sequence.- Lower overall yield due to product loss at each step.- Use of hazardous reagents like dimethyl sulfate (a potent carcinogen). |
Comparative Analysis and Discussion
| Feature | Route 1: Direct Reduction | Route 2: Protecting Group Strategy |
| Number of Steps | Fewer (typically 2) | More (typically 3) |
| Overall Yield | Potentially higher | Generally lower[8] |
| Reagent Safety | Use of tin salts (toxic) | Use of dimethyl sulfate (carcinogenic) |
| Process Complexity | Simpler | More complex and time-consuming |
| Purification | Final product purification is crucial | Intermediate purification at each step |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and cheaper reagents. | Likely higher cost due to more steps and specialized reagents. |
| Environmental Impact | Disposal of tin-containing waste. | Disposal of various organic solvents and hazardous reagents. |
Causality Behind Experimental Choices:
The choice between these two synthetic routes is a classic example of the trade-offs in chemical synthesis.
-
Route 1 is favored for its atom economy and process efficiency. The direct reduction minimizes the number of synthetic transformations, which is often a primary goal in industrial-scale production to reduce costs and waste. The use of stannous chloride is a well-established method for the reduction of quinones to hydroquinones or related compounds.
-
Route 2 , while longer, offers a greater degree of control. Protecting the highly reactive hydroxyl groups prevents unwanted side reactions during the reduction of the quinone moiety. This can lead to a cleaner reaction profile and simplify the purification of the final product. The choice of a methyl protecting group is common due to its relative stability and the availability of well-documented deprotection methods. This route might be preferred in a research setting or for the synthesis of high-purity analytical standards where yield is a secondary concern to purity.
Self-Validating Systems and Trustworthiness:
In both synthetic protocols, the integrity of the process relies on in-process controls and final product analysis.
-
Thin-Layer Chromatography (TLC): This is an indispensable tool for monitoring the progress of each reaction step. By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can determine the optimal reaction time and identify the presence of any significant byproducts.
-
Spectroscopic and Chromatographic Analysis: The identity and purity of the final Dithranol product must be unequivocally confirmed.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of the final product and quantifying any impurities.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the successful transformation of the functional groups and the overall molecular structure.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.
-
Conclusion
Both the direct reduction and the protecting group strategies represent viable pathways for the synthesis of Dithranol. The direct reduction route is more concise and likely more economical for large-scale production, provided that purification methods are in place to ensure the removal of any process-related impurities, particularly residual tin. The multi-step protecting group approach, while more laborious and with a lower overall yield, offers a higher degree of control and may be advantageous for producing very high-purity material for research or as a reference standard.
The ultimate choice of synthetic route will depend on the specific requirements of the application, balancing factors such as the desired scale of production, purity specifications, cost constraints, and available resources. For drug development professionals, a thorough understanding of the potential impurity profiles associated with each route is critical for ensuring the safety and quality of the final pharmaceutical product.
References
-
Preparation of 1,8-dihydroxyanthraquinones from anthraquinone-1,8-disulphonic acid. PrepChem.com. Available from: [Link]
- CN102936192B - Method for synthesizing acetyl dithranol. Google Patents.
-
Synthesis of 1,8-dihydroxy-9,10-dihydroanthracene. ResearchGate. Available from: [Link]
- CN102935063A - Acetyl dithranol paste and preparation method thereof. Google Patents.
- US4002654A - Process for the preparation of dihydroxyanthraquinones. Google Patents.
-
Dithranol reaction with nitroxide radicals in DMSO, a HPLC study. PubMed. Available from: [Link]
-
Alternative Synthesis of 1,8-Difluoroanthracene via the Balz-Schiemann Reaction. ResearchGate. Available from: [Link]
-
Alternative Synthesis of 1,8-Difluoroanthracene via the Balz-Schiemann Reaction. Hindawi. Available from: [Link]
-
Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis. PMC - NIH. Available from: [Link]
-
Dithranol. Wikipedia. Available from: [Link]
-
Dithranol: Recent views on its mechanism of action. Indian Journal of Dermatology, Venereology and Leprology. Available from: [Link]
-
Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone). NCBI. Available from: [Link]
-
Schematic representation of synthesis and interaction between dithranol and β-cyclodextrin-based nanosponges. ResearchGate. Available from: [Link]
-
Dithranol (anthralin). DermNet. Available from: [Link]
-
Dithranol in a cream preparation: disperse or dissolve? PubMed. Available from: [Link]
-
A Simple RP-HPLC Method for the Determination of the Anti-Psoriatic Drug Dithranol and its Application in an In Vitro Cell Uptake Study. ResearchGate. Available from: [Link]
-
Recent total syntheses of anthraquinone-based natural products. PMC - PubMed Central. Available from: [Link]
-
HPLC Method for Dithranol in Ointments. Scribd. Available from: [Link]
-
Anthralin. PubChem. Available from: [Link]
-
Development of RP-HPLC Method for Estimation of Dithranol in Hydrogel based Lipid Nanoparticle Formulation. Current Trends in Technology and Science. Available from: [Link]
-
Transition state for 1,8-dihydroxy-9-anthrone without substituent—(a),... ResearchGate. Available from: [Link]
-
Development of RP-HPLC Method for Estimation of Dithranol in Hydrogel based Lipid Nanoparticle Formulation. Semantic Scholar. Available from: [Link]
-
Anthralin, chemical structure, molecular formula, Reference Standards. Pharmacopeia.cn. Available from: [Link]
-
ANTHRALIN USP. PCCA. Available from: [Link]
Sources
- 1. Dithranol - Wikipedia [en.wikipedia.org]
- 2. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102935063A - Acetyl dithranol paste and preparation method thereof - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. researchgate.net [researchgate.net]
- 9. Dithranol reaction with nitroxide radicals in DMSO, a HPLC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
A Comparative Analysis for Drug Development Professionals: 3-Methyl-1,8,9-anthracenetriol and Dithranol in the Context of Psoriasis Treatment
This guide provides a detailed, side-by-side comparison of 3-Methyl-1,8,9-anthracenetriol and the well-established antipsoriatic agent, dithranol. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms of action, efficacy, and notable characteristics, supported by available experimental data. This analysis is intended to inform preclinical and clinical research strategies in the pursuit of novel dermatological therapies.
Introduction: Two Structurally Related Anthracenoids with a Shared Therapeutic Target
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. For decades, topical therapies have been a cornerstone of psoriasis management. Among these, dithranol (also known as anthralin), a synthetic anthracene derivative, has been a highly effective treatment option since its introduction in 1916. Its potent anti-proliferative and anti-inflammatory effects are well-documented, though its use is often limited by side effects such as skin irritation and staining.
3-Methyl-1,8,9-anthracenetriol, a structurally related anthracenetriol, has emerged as a compound of interest, found in certain plant extracts and also synthesized for pharmaceutical compositions. While not as extensively studied as dithranol, preliminary evidence suggests it shares key anti-proliferative properties, positioning it as a potential alternative or a lead compound for the development of new antipsoriatic drugs with an improved therapeutic index. This guide will delve into a comparative analysis of these two molecules.
Mechanism of Action: A Tale of Two Redox-Active Compounds
Both dithranol and 3-Methyl-1,8,9-anthracenetriol are believed to exert their therapeutic effects through their redox activity, leading to the generation of reactive oxygen species (ROS). This production of ROS is a double-edged sword, contributing to both the desired anti-proliferative and anti-inflammatory effects, as well as the undesirable side effects.
Dithranol's Multifaceted Attack on Psoriasis Pathogenesis:
Dithranol's mechanism of action is complex and involves multiple pathways:
-
Inhibition of Keratinocyte Hyperproliferation: Dithranol directly inhibits DNA synthesis and mitotic activity in the hyperplastic epidermis, thereby normalizing the rate of cell proliferation and keratinization. This is considered a primary contributor to its antipsoriatic effect.
-
Anti-inflammatory Effects: Dithranol modulates the function of various immune cells. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-alpha from human monocytes.
-
Generation of Reactive Oxygen Species (ROS): The autooxidation of dithranol generates free radicals and ROS, which are thought to mediate its anti-proliferative and pro-inflammatory (irritant) effects.
-
Mitochondrial Targeting: Dithranol can accumulate in keratinocyte mitochondria, leading to a decrease in mitochondrial membrane potential and the induction of apoptosis.
-
Modulation of Signaling Pathways: Dithranol can activate the transcription factor NF-κB, a key regulator of inflammation and immune responses. It also down-regulates the epidermal growth factor (EGF) receptor on epidermal cells, which may contribute to its anti-proliferative action.
3-Methyl-1,8,9-anthracenetriol: A Potentially More Targeted Approach?
The mechanism of action for 3-Methyl-1,8,9-anthracenetriol is less elucidated than that of dithranol. However, based on its structural similarity and available data, it is presumed to share the core mechanism of inhibiting keratinocyte proliferation. A key patent suggests its efficacy in this regard. The presence of a methyl group at the 3-position may influence its lipophilicity, skin penetration, and redox potential, potentially altering its efficacy and side effect profile compared to dithranol. Further research is needed to fully characterize its molecular targets and downstream effects.
Signaling Pathway: Dithranol's Impact on Keratinocytes
Caption: Dithranol's multifaceted mechanism of action in psoriasis.
Comparative Efficacy: A Look at the Available Data
| Parameter | 3-Methyl-1,8,9-anthracenetriol | Dithranol |
| Clinical Efficacy (Psoriasis) | No direct clinical trial data with PASI scores found. | Mean Psoriasis Area and Severity Index (PASI) score reduction of 58% after 2-3 weeks of treatment. In some studies, PASI 75 rates of 66-82.5% have been reported. |
| In Vitro Efficacy | A composition containing 3-methylanthralin demonstrated significant inhibition of keratinocyte proliferation in a bioassay. | Potent inhibitor of keratinocyte proliferation. IC50 for inhibition of HaCaT keratinocyte cell growth is approximately 0.6 µM. |
Data Interpretation and Gaps:
The available data highlights a significant gap in our understanding of the clinical efficacy of 3-Methyl-1,8,9-anthracenetriol. While the in-vitro data from the patent is promising, it does not directly translate to clinical effectiveness in patients. The Psoriasis Area and Severity Index (PASI) is the gold standard for assessing psoriasis severity in clinical trials, and such data is currently lacking for 3-Methyl-1,8,9-anthracenetriol.
For dithranol, its clinical efficacy is well-established, with significant and rapid reductions in PASI scores. This sets a high benchmark for any potential alternatives.
Side Effect Profile and Chemical Stability: The Trade-offs
A critical aspect of any topical therapy is its local tolerability and stability. Here, dithranol's drawbacks are well-known, presenting an opportunity for a compound like 3-Methyl-1,8,9-anthracenetriol if it can demonstrate a superior profile.
| Feature | 3-Methyl-1,8,9-anthracenetriol | Dithranol |
| Skin Irritation | Mentioned as a potential irritant, but detailed clinical data on severity and incidence is lacking. | Common and well-documented side effect, often leading to discontinuation of treatment. The irritation is believed to be linked to its therapeutic mechanism. |
| Staining | Expected to cause staining due to its chemical nature, but the extent and color are not well-documented in comparative studies. | Causes significant brown or purple staining of the skin, hair, and clothing. |
| Chemical Stability | Stability data is not widely available. The methyl group may influence its stability compared to dithranol. | Known to be unstable, especially in the presence of light and oxygen, leading to the formation of inactive oxidation products. Formulations often require stabilizers. |
Implications for Drug Development:
The significant irritation and staining associated with dithranol are major drivers for the development of new antipsoriatic agents. If 3-Methyl-1,8,9-anthracenetriol can demonstrate comparable or even slightly lower efficacy with a markedly improved side effect profile, it would represent a significant advancement. Its chemical stability will also be a crucial factor in formulation development.
Experimental Protocols for Comparative Evaluation
To facilitate further research and a direct comparison of these two compounds, the following are detailed protocols for key experimental assays.
Experimental Workflow: In Vitro and In Vivo Comparison
Caption: A workflow for the comparative evaluation of the two compounds.
In Vitro Keratinocyte Proliferation Assay (MTT Assay)
This assay determines the anti-proliferative activity of the compounds on human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (3-Methyl-1,8,9-anthracenetriol and dithranol) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of 3-Methyl-1,8,9-anthracenetriol or dithranol. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to assess the therapeutic efficacy and potential side effects of the compounds in a psoriasis-like skin inflammation model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
Test compounds formulated in a suitable vehicle for topical application
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring system adapted for mice
Procedure:
-
Acclimatization and Hair Removal: Acclimatize the mice for at least one week. On the day before the experiment, shave the dorsal skin of the mice.
-
Induction of Psoriasis-like Lesions: Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back of the mice for 5-7 consecutive days.
-
Topical Treatment: Starting from day 1 or 2, topically apply the test compounds (3-Methyl-1,8,9-anthracenetriol or dithranol in a vehicle) or the vehicle alone to the inflamed skin daily.
-
Monitoring and Scoring:
-
Daily: Monitor the mice for signs of inflammation (erythema, scaling, and thickness) and score them using the modified PASI system. Measure the skin thickness using calipers.
-
Body Weight: Record the body weight of the mice daily.
-
-
Termination and Analysis: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., cytokine levels by qPCR or ELISA).
Human Patch Test for Skin Irritation
This test evaluates the skin irritation potential of the compounds in human volunteers.
Materials:
-
Test compounds formulated in a suitable vehicle at different concentrations
-
Finn Chambers on Scanpor tape
-
Occlusive dressings
-
Dermatologist or trained personnel for scoring
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with no history of skin diseases.
-
Patch Application: Apply a small amount of the test formulation to a Finn Chamber and affix it to the upper back of the volunteer. Include a negative control (vehicle alone) and a positive control (e.g., sodium lauryl sulfate).
-
Occlusion: Cover the patches with an occlusive dressing.
-
Patch Removal and Scoring: After 24 or 48 hours, remove the patches. Score the skin reaction at designated time points (e.g., 30 minutes, 24 hours, and 48 hours after patch removal) according to a standardized scoring system for erythema, edema, and other signs of irritation.
-
Data Analysis: Calculate the mean irritation score for each test substance and compare them to the controls.
Conclusion and Future Directions
Dithranol remains a potent and effective topical treatment for psoriasis, but its utility is hampered by significant local side effects. 3-Methyl-1,8,9-anthracenetriol, a structural analog, shows promise as an anti-proliferative agent based on in-vitro data. However, a substantial amount of research is required to ascertain its clinical potential.
Key research questions that need to be addressed for 3-Methyl-1,8,9-anthracenetriol include:
-
What is its precise mechanism of action, and how does it differ from dithranol?
-
What is its clinical efficacy in psoriasis patients, as measured by PASI scores?
-
How does its side effect profile, particularly skin irritation and staining, compare to that of dithranol in a controlled clinical setting?
-
What is its chemical stability in various formulations?
A direct, head-to-head comparison of these two compounds using the standardized protocols outlined in this guide would provide invaluable data for the drug development community. Such studies will be instrumental in determining if 3-Methyl-1,8,9-anthracenetriol or its derivatives can offer a safer yet effective alternative to dithranol for the topical treatment of psoriasis.
References
- Müller, K., Wiegrebe, W., & Younes, M. (1987). Dithranol: Recent views on its mechanism of action. Indian Journal of Dermatology, Venereology and Leprology, 53(5), 267-272.
- Schon, M. P., & Boehncke, W. H. (2020). Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis. eLife, 9, e55512.
- Perry, N., & Perry, E. (1999). U.S. Patent No. 5,955,081. Washington, DC: U.S.
- Wuis, E. W., Burger, D. M., Beelen, M., & Hekster, Y. A. (1999). Stability of dithranol in creams. Pharmacy World & Science, 21(6), 275-277.
- Oostveen, A. M., Beulens, C. A., van de Kerkhof, P. C., de Jong, E. M., & Seyger, M. M. (2014). The effectiveness and safety of short-contact dithranol therapy in paediatric psoriasis: a prospective comparison of regular day care and day care with telemedicine.
- Czaplicki, S., Ogłuszka, M., & Gola, E. M. (2021). Antiangiogenic, Anti-Inflammatory and Antioxidant Properties of Bidens tripartite Herb, Galium verum Herb and Rumex hydrolapathum Root. International Journal of Molecular Sciences, 22(11), 6073.
- Sehgal, V. N., Verma, P., & Khurana, A. (2012). Anthralin/dithranol in dermatology.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10187, 1,8,9-Anthracenetriol. Retrieved from [Link].
-
Cleveland Clinic. (2022, April 21). Patch Testing. Retrieved from [Link].
- Gfeller, A., & Gfeller, F. (2001).
- Swinkels, O. Q., van de Kerkhof, P. C., & de Jong, E. M. (2004). A comparison of twice-daily calcipotriol ointment with once-daily short-contact dithranol cream therapy: a randomized controlled trial of supervised treatment of psoriasis vulgaris in a day-care setting.
- Mohammed, M. S., & El-Rifaie, W. (2023). Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model.
- Brandt, H. (1987). Antipsoriatic activity of 10-acyl analogues of dithranol (anthralin). II. Clinical comparison of dithranol and butantrone sticks with special reference to side effects.
-
ClinicalTrials.gov. (2019). A Study to Evaluate ABY-035 in Subjects With Moderate-to-severe Plaque Psoriasis. Retrieved from [Link].
-
Patsnap. (2024, July 12). What are the side effects of Anthralin? Synapse. Retrieved from [Link].
- Satomi, Y. (1993). Inhibitory effects of 3'-methyl-3-hydroxy-chalcone on proliferation of human malignant tumor cells and on skin carcinogenesis. International Journal of Cancer, 55(3), 506-514.
-
Eurofins. (n.d.). Human Repeat Insult Patch Test. Retrieved from [Link].
- McGill, A., Frank, A., Emmett, N., Turnbull, D. M., & Birch-Machin, M. A. (2005). The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria. The FASEB Journal, 19(8), 1012–1014.
- DiGiovanni, J., Decina, P. C., Prichett, W. P., Cantor, J., & Slaga, T. J. (1984). Structure and tumor-promoting activity of anthralin (1,8-dihydroxy-9-anthrone) and related compounds. Journal of Medicinal Chemistry, 27(7), 849–854.
- ResearchGate. (n.d.). Structures of (a) dithranol (1,8-Dihydroxy-9(10H)-anthracenone); (b) chrysarobin (1,8-Dihydroxy-3-methyl-9(10H)-anthracenone); (c) danthron (1,8-Dihydroxy-9,10-anthracened
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-1,8,9-anthracenetriol
For researchers and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-1,8,9-anthracenetriol, a substituted polycyclic aromatic hydrocarbon (PAH). The procedures outlined here are synthesized from established safety protocols for related chemical classes and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Polycyclic aromatic hydrocarbons as a class are noted for their persistence in the environment and potential toxicity.[2][3] The phenolic hydroxyl groups on the anthracene ring suggest that the compound will exhibit properties of phenols, which are also toxic and require careful handling and disposal.[4]
Inferred Hazards of 3-Methyl-1,8,9-anthracenetriol:
| Hazard Class | Description | Primary Routes of Exposure |
| Skin Irritant | May cause skin irritation upon contact.[1] | Dermal |
| Eye Irritant | May cause serious eye irritation.[1] | Ocular |
| Respiratory Irritant | May cause respiratory tract irritation if inhaled.[1] | Inhalation |
| Environmental Hazard | As a PAH, it is likely to be persistent in the environment. | Release to soil or water |
The Disposal Workflow: A Decision-Making Framework
The proper disposal of 3-Methyl-1,8,9-anthracenetriol is a critical final step in your experimental workflow. The following diagram illustrates the decision-making process for handling this chemical waste.
Caption: Disposal decision workflow for 3-Methyl-1,8,9-anthracenetriol waste.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of 3-Methyl-1,8,9-anthracenetriol from your laboratory.
I. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.
II. Waste Segregation and Collection
-
Do Not Dispose Down the Drain: Under no circumstances should 3-Methyl-1,8,9-anthracenetriol or its solutions be poured down the sink.[5][6] This compound is insoluble in water and poses a risk to aquatic environments.
-
Solid Waste:
-
Collect solid 3-Methyl-1,8,9-anthracenetriol waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, puncture-proof, and sealable container.[6]
-
This container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "3-Methyl-1,8,9-anthracenetriol".
-
-
Liquid Waste:
-
Solutions containing 3-Methyl-1,8,9-anthracenetriol should be collected in a separate, leak-proof, and shatter-resistant container.
-
The container must be compatible with the solvent used.
-
Clearly label the container with "Hazardous Waste" and list all chemical constituents, including their approximate concentrations.
-
-
Avoid Mixing with Incompatible Waste: Do not mix 3-Methyl-1,8,9-anthracenetriol waste with other waste streams, especially strong oxidizing agents.[7][8]
III. Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container remains closed except when adding waste.[6]
IV. Final Disposal
-
Engage a Certified Hazardous Waste Contractor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal company.[10]
-
Schedule a Waste Pickup: Contact your EHS office to schedule a pickup for your hazardous waste.
-
Recommended Disposal Method: Incineration: The recommended method for the ultimate disposal of PAHs and phenolic compounds is high-temperature incineration at a licensed chemical disposal facility.[11][12] This method ensures the complete destruction of the compound, preventing its release into the environment.[12]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Restrict Access: Prevent others from entering the spill area.
-
Consult the SDS (for related compounds): If available, consult the Safety Data Sheet for 1,8,9-Anthracenetriol for specific guidance.
-
Small Spills (Solid):
-
If you are trained and it is safe to do so, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Place the absorbent material into a labeled hazardous waste container.
-
-
Large Spills:
-
Do not attempt to clean up a large spill.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Decontaminate: Thoroughly decontaminate the spill area with soap and water after the bulk of the material has been removed. Collect the decontamination materials as hazardous waste.
Regulatory Compliance
All hazardous waste disposal activities must comply with federal, state, and local regulations.[13][14] This includes adherence to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14] Your institution's EHS office is the primary resource for ensuring compliance with these regulations.
References
-
PubChem. (n.d.). 1,8,9-Anthracenetriol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,8,9-Anthracenetriol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methyl-1,8,9-anthracenetriol (C15H12O3). Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
The Superfund Research Center. (n.d.). All About PAHs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]
-
CDMS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. All About PAHs | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 3. archive.epa.gov [archive.epa.gov]
- 4. saltworkstech.com [saltworkstech.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Precautionary Approach to Handling 3-Methyl-1,8,9-anthracenetriol: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
The compound 3-Methyl-1,8,9-anthracenetriol is a specialized chemical with limited publicly available safety data. However, its structural similarity to other polycyclic aromatic hydrocarbons (PAHs) and anthracenetriols warrants a high degree of caution. Many PAHs are known for their potential carcinogenic, mutagenic, and toxic properties. Therefore, this guide establishes a conservative safety protocol for handling 3-Methyl-1,8,9-anthracenetriol, focusing on robust personal protective equipment (PPE) and meticulous disposal procedures to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment: A Precautionary Stance
Given the absence of specific toxicological data for 3-Methyl-1,8,9-anthracenetriol, a risk assessment must be based on analogous compounds. The parent molecule, anthracene, is known to be a skin, eye, and respiratory irritant.[1] Substituted anthracenes can exhibit enhanced toxicities, including phototoxicity and photoallergic reactions. Some derivatives are identified as potential carcinogens. Therefore, it is prudent to handle 3-Methyl-1,8,9-anthracenetriol as a substance with the potential for skin and eye irritation, respiratory tract irritation, and possible long-term health effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 3-Methyl-1,8,9-anthracenetriol.
| PPE Component | Specifications | Rationale |
| Gloves | Nitrile, minimum 4 mil thickness | Provides a barrier against dermal absorption. Double-gloving is recommended for extended handling. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects against accidental splashes and airborne particles. |
| Lab Coat | Flame-resistant, with tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
All personnel must be thoroughly trained in the proper donning, doffing, and disposal of PPE to prevent cross-contamination.[2]
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical to maintaining a safe handling environment. The following steps provide a procedural guide for working with 3-Methyl-1,8,9-anthracenetriol.
3.1. Preparation and Handling:
-
Work Area Designation: All work with 3-Methyl-1,8,9-anthracenetriol should be conducted in a designated area, preferably within a certified chemical fume hood, to contain any airborne particles.
-
Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials, waste bags, and decontamination solutions is readily available.
-
Weighing Procedures: When weighing the solid compound, use a balance within the fume hood or a containment enclosure to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3.2. Decontamination:
-
Surface Decontamination: All surfaces and equipment that come into contact with 3-Methyl-1,8,9-anthracenetriol should be decontaminated. A suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is recommended.
-
Glassware Cleaning: Glassware should be rinsed with a suitable solvent, then washed with a laboratory detergent and triple-rinsed with deionized water.
3.3. Disposal Plan:
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "3-Methyl-1,8,9-anthracenetriol."
-
Final Disposal: It may be necessary to dispose of 3-Methyl-1,8,9-anthracenetriol as a hazardous waste.[3] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for pickup by a licensed waste disposal company.[4]
Workflow for Safe Handling of 3-Methyl-1,8,9-anthracenetriol
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for Handling 3-Methyl-1,8,9-anthracenetriol
By adhering to these stringent safety protocols, researchers can confidently and safely work with 3-Methyl-1,8,9-anthracenetriol, ensuring the protection of both laboratory personnel and the environment.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Anthracene. Retrieved from [Link]
-
3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,8,9-Anthracenetriol. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
